Product packaging for (R,R)-Chiraphite(Cat. No.:CAS No. 149646-83-3)

(R,R)-Chiraphite

Cat. No.: B127078
CAS No.: 149646-83-3
M. Wt: 877 g/mol
InChI Key: XMUZNZWRMNWOHX-FQLXRVMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(R,R)-Chiraphite (CAS 149646-83-3) is a C2-symmetric diphosphite ligand renowned for its high performance in asymmetric catalysis, particularly in rhodium-catalyzed hydroformylation. Its molecular structure, built on a rigid binaphthyl-based scaffold with bulky tert-butyl substituents and a chiral backbone derived from (2R,4R)-pentanediol, creates a specific chiral environment around the metal center. This design allows for fine-tuning of steric and electronic properties, which is critical for achieving exceptional levels of stereocontrol. In the asymmetric hydroformylation of vinylarenes such as styrene, this compound has demonstrated excellent enantioselectivity of up to 90% ee alongside high regioselectivity with branched-to-linear ratios of 49:1. The ligand is also noted for its robustness and potential for catalyst recycling without significant loss of performance, making it a valuable tool for both exploratory and process chemistry. Furthermore, studies have classified this compound among other prominent "privileged ligands" effective in a wide range of reactions. As a ligand with electron-withdrawing groups, it reduces the basicity of the phosphorus atoms, which effectively promotes catalytic activity by facilitating key steps in the catalytic cycle. This product is intended for Research and Further Manufacturing Use Only, not for direct human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C49H66O10P2 B127078 (R,R)-Chiraphite CAS No. 149646-83-3

Properties

IUPAC Name

4,8-ditert-butyl-6-[(2R,4R)-4-(4,8-ditert-butyl-2,10-dimethoxybenzo[d][1,3,2]benzodioxaphosphepin-6-yl)oxypentan-2-yl]oxy-2,10-dimethoxybenzo[d][1,3,2]benzodioxaphosphepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H66O10P2/c1-28(54-60-56-42-34(20-30(50-15)24-38(42)46(3,4)5)35-21-31(51-16)25-39(43(35)57-60)47(6,7)8)19-29(2)55-61-58-44-36(22-32(52-17)26-40(44)48(9,10)11)37-23-33(53-18)27-41(45(37)59-61)49(12,13)14/h20-29H,19H2,1-18H3/t28-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUZNZWRMNWOHX-FQLXRVMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)OP1OC2=C(C=C(C=C2C(C)(C)C)OC)C3=C(O1)C(=CC(=C3)OC)C(C)(C)C)OP4OC5=C(C=C(C=C5C(C)(C)C)OC)C6=C(O4)C(=CC(=C6)OC)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[C@@H](C)OP1OC2=C(C=C(C=C2C(C)(C)C)OC)C3=C(O1)C(=CC(=C3)OC)C(C)(C)C)OP4OC5=C(C=C(C=C5C(C)(C)C)OC)C6=C(O4)C(=CC(=C6)OC)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H66O10P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

877.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149646-83-3
Record name 6,6'-[(2R,4R)-2,4-Pentanediylbis(oxy)]bis[2,10-dimethoxy-4,8-bis(2-methyl-2-propanyl)dibenzo[d,f][1,3,2]dioxaphosphepine]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(R,R)-Chiraphite: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: (R,R)-Chiraphite, with the CAS Number 149646-83-3, is a chiral phosphite ligand renowned for its efficacy in asymmetric catalysis.[1] Its unique structural framework, characterized by bulky tert-butyl groups and a binaphthyl-derived backbone, imparts exceptional stereocontrol in a variety of chemical transformations. This technical guide provides an in-depth overview of the chemical properties, applications, and experimental protocols associated with this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a white to off-white solid that is stable under recommended storage conditions.[2] For optimal stability, it should be stored at 4°C, protected from light, and kept under a nitrogen atmosphere. While a specific melting point is not consistently reported in publicly available literature, its high molecular weight and complex structure suggest a high melting temperature.[2] Due to its largely nonpolar structure, it is expected to be soluble in common organic solvents such as toluene, THF, and dichloromethane, and insoluble in water.

A summary of its key quantitative properties is presented in the table below:

PropertyValueSource(s)
CAS Number 149646-83-3[1]
Molecular Formula C₄₉H₆₆O₁₀P₂[1]
Molecular Weight 876.99 g/mol [1]
Boiling Point 816.6 ± 65.0 °C at 760 mmHg
Topological Polar Surface Area (TPSA) 107.94 Ų[1]
logP 14.84[1]
Hydrogen Bond Donors 0[1]
Hydrogen Bond Acceptors 10[1]
Rotatable Bonds 10[1]

Application in Asymmetric Catalysis: Synthesis of GDC-6036

A notable application of this compound is in the atroposelective Negishi coupling for the synthesis of the KRAS G12C covalent inhibitor, GDC-6036.[3][4][5] This reaction is a key step in the manufacturing process of this important therapeutic agent.[6] The palladium-catalyzed coupling of an aminopyridine and a quinazoline derivative proceeds with high enantioselectivity, underscoring the effectiveness of this compound as a chiral ligand.[3]

Experimental Protocol: Atroposelective Negishi Coupling

The following is a detailed experimental protocol for the this compound-catalyzed Negishi coupling in the synthesis of a key intermediate of GDC-6036, based on the supplementary information from the cited literature.[3]

Materials:

  • Aminopyridine derivative

  • Quinazoline derivative

  • [Pd(cin)Cl]₂ (Palladium catalyst precursor)

  • This compound (Ligand)

  • Zinc Chloride (ZnCl₂)

  • n-Butyllithium (n-BuLi)

  • Tetrahydrofuran (THF), anhydrous

  • Toluene, anhydrous

  • Nitrogen gas atmosphere

Procedure:

  • Preparation of the Organozinc Reagent:

    • In a nitrogen-flushed reactor, dissolve the quinazoline derivative in anhydrous THF.

    • Cool the solution to -20 °C.

    • Slowly add n-butyllithium (n-BuLi) to the solution and stir for 30 minutes to facilitate the lithium-halogen exchange.

    • In a separate flask, dissolve zinc chloride (ZnCl₂) in anhydrous THF.

    • Add the ZnCl₂ solution to the reaction mixture at -20 °C and stir for 1 hour to form the organozinc reagent.

  • Catalyst Preparation and Negishi Coupling:

    • In a separate nitrogen-flushed reactor, dissolve [Pd(cin)Cl]₂ and this compound in anhydrous toluene.

    • Stir the mixture at room temperature for 30 minutes to form the active palladium catalyst complex.

    • Add the aminopyridine derivative to the catalyst mixture.

    • Slowly add the prepared organozinc reagent to the catalyst-substrate mixture.

    • Heat the reaction mixture to 50 °C and stir until the reaction is complete, as monitored by HPLC or TLC.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of aqueous ammonium chloride solution.

    • Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield the desired atropisomeric product.

Logical Workflow of the Atroposelective Negishi Coupling

The following diagram illustrates the key stages of the experimental workflow for the this compound-catalyzed atroposelective Negishi coupling.

G Experimental Workflow: Atroposelective Negishi Coupling cluster_organozinc Organozinc Reagent Preparation cluster_catalyst Catalyst Formation cluster_coupling Negishi Coupling Reaction Quinazoline Quinazoline Derivative Li_Halogen_Exchange Lithium-Halogen Exchange with n-BuLi Quinazoline->Li_Halogen_Exchange Transmetalation Transmetalation with ZnCl₂ Li_Halogen_Exchange->Transmetalation Organozinc Organozinc Reagent Transmetalation->Organozinc Reaction Coupling Reaction Organozinc->Reaction Pd_Precursor [Pd(cin)Cl]₂ Active_Catalyst Active Pd-(R,R)-Chiraphite Catalyst Pd_Precursor->Active_Catalyst RR_Chiraphite This compound RR_Chiraphite->Active_Catalyst Active_Catalyst->Reaction Aminopyridine Aminopyridine Derivative Aminopyridine->Reaction Product Desired Atropisomeric Product Reaction->Product

Figure 1. A diagram illustrating the preparation of the organozinc reagent, formation of the active palladium catalyst, and the subsequent Negishi coupling reaction.

References

(R,R)-Chiraphite: A Key Ligand in Modern Asymmetric Catalysis for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

(R,R)-Chiraphite is a chiral bisphosphite ligand that has emerged as a critical component in advanced asymmetric catalysis, most notably in the synthesis of complex pharmaceutical agents. Its rigid, C2-symmetric structure, derived from a chiral diol and a substituted biaryl phosphite, allows for exceptional stereocontrol in metal-catalyzed cross-coupling reactions. This technical guide provides an in-depth overview of the primary application of this compound, focusing on its role in the atroposelective synthesis of the KRAS G12C inhibitor, Divarasib (GDC-6036), a significant development in cancer therapy.

Core Application: Atroposelective Negishi Coupling in the Synthesis of Divarasib (GDC-6036)

The most prominent and well-documented application of this compound is as a chiral ligand in a palladium-catalyzed Negishi cross-coupling reaction. This reaction is a cornerstone in the manufacturing process of Divarasib (GDC-6036), where it facilitates the construction of a sterically hindered biaryl axis with high diastereoselectivity.[1][2] The use of a Pd/(R,R)-Chiraphite catalytic system has proven to be robust and scalable, enabling the production of this active pharmaceutical ingredient (API) at a multi-kilogram scale for clinical studies.[3]

Quantitative Data Presentation

The following table summarizes the key quantitative data for the pivotal atroposelective Negishi coupling reaction in the synthesis of Divarasib, highlighting the efficiency and selectivity achieved with the this compound ligand.

ParameterValueReference
Reaction Atroposelective Negishi Coupling[1]
Reactant 1 Substituted Aminopyridine[1]
Reactant 2 Substituted Quinazoline Zinc Reagent[1]
Catalyst [Pd(cin)Cl]2[1]
Ligand This compound [1]
Catalyst Loading 0.5 mol %[1]
Ligand Loading 1.0 mol %[1]
Solvent THF/2-MeTHF[4]
Temperature 50 °C[4]
Reaction Time 18 h[4]
Assay Yield 84%[4]
Diastereomeric Ratio (dr) 95:5[4]

Experimental Protocols

General Synthetic Approach for this compound

Proposed Reaction Scheme:

Caption: Experimental workflow for the this compound catalyzed atroposelective Negishi coupling.

Catalytic Cycle of the Negishi Cross-Coupling

negishi_cycle L = this compound pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pd_aryl R1-Pd(II)-X L2 oxidative_addition->pd_aryl transmetalation Transmetalation pd_aryl->transmetalation R2-ZnX pd_biaryl R1-Pd(II)-R2 L2 transmetalation->pd_biaryl reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 R1-R2

Caption: Simplified catalytic cycle for the Negishi cross-coupling reaction.

References

(R,R)-Chiraphite in Asymmetric Catalysis: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of the chiral phosphite ligand, (R,R)-Chiraphite, in asymmetric catalysis. While its applications are varied, this guide focuses on its well-documented and impactful role in the atroposelective Negishi cross-coupling reaction, a key transformation in the synthesis of complex pharmaceutical agents.

Introduction to this compound

This compound is a C2-symmetric chiral phosphite ligand known for its effectiveness in inducing high levels of enantioselectivity in various metal-catalyzed reactions. Its rigid backbone and tunable steric and electronic properties make it a powerful tool for controlling the three-dimensional arrangement of substrates around a metal center, thereby dictating the stereochemical outcome of a reaction. A notable and industrially relevant application of this compound is in the palladium-catalyzed atroposelective Negishi coupling for the synthesis of the KRAS G12C inhibitor Divarasib (GDC-6036).[1][2][3][4]

Core Application: Atroposelective Negishi Coupling in the Synthesis of Divarasib (GDC-6036)

The construction of the axially chiral biaryl scaffold of Divarasib is a critical step in its synthesis, achieved through a highly atroposelective Negishi coupling reaction.[2][3][4] This reaction involves the coupling of an organozinc nucleophile with an organohalide electrophile, catalyzed by a palladium complex bearing the this compound ligand.

Quantitative Data Summary

The following table summarizes the key quantitative data for the Pd/(R,R)-Chiraphite catalyzed atroposelective Negishi coupling in the synthesis of Divarasib.

EntryPd PrecatalystLigandCatalyst Loading (mol%)Ligand Loading (mol%)SolventAdditive (equiv)Temperature (°C)Yield (%)Diastereomeric Ratio (dr)
1[Pd(cin)Cl]2This compound0.51.0THF/2-MeTHFNaTFA (3.0)5084 (assay)95:5

cin = cinnamyl; THF = tetrahydrofuran; 2-MeTHF = 2-methyltetrahydrofuran; NaTFA = sodium trifluoroacetate.

Experimental Protocol: Synthesis of (Ra)-3

The following is a representative experimental protocol for the atroposelective Negishi coupling reaction to form the key biaryl intermediate of Divarasib.

Materials:

  • Aminopyridine starting material

  • Organozinc reagent

  • [Pd(cin)Cl]2 (Palladium precatalyst)

  • This compound (Ligand)

  • Sodium trifluoroacetate (NaTFA)

  • Tetrahydrofuran (THF)

  • 2-Methyltetrahydrofuran (2-MeTHF)

Procedure:

  • To a solution of the aminopyridine starting material in a mixture of THF and 2-MeTHF are added sodium trifluoroacetate, [Pd(cin)Cl]2, and this compound.

  • The organozinc reagent is then added to the reaction mixture.

  • The reaction is heated to 50 °C and stirred until completion, as monitored by HPLC.

  • Upon completion, the reaction is worked up to isolate the desired atropisomeric product.

  • Crystallization is performed to enhance the diastereomeric ratio to >99:1.[2]

Mechanism of Action in Atroposelective Negishi Coupling

The generally accepted mechanism for a palladium-catalyzed Negishi coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The enantioselectivity in the this compound-catalyzed reaction is established during the formation of the new C-C bond, which is influenced by the chiral environment created by the ligand around the palladium center.

The Catalytic Cycle

Negishi_Cycle cluster_legend Legend Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar¹-X Ar¹-Pd(II)(X)L Ar¹-Pd(II)(X)L Oxidative\nAddition->Ar¹-Pd(II)(X)L Transmetalation Transmetalation Ar¹-Pd(II)(X)L->Transmetalation Ar²-ZnX Ar¹-Pd(II)(Ar²)L Ar¹-Pd(II)(Ar²)L Transmetalation->Ar¹-Pd(II)(Ar²)L Reductive\nElimination Reductive Elimination Ar¹-Pd(II)(Ar²)L->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar¹-Ar² L_star L* = this compound Ar1X Ar¹-X = Organohalide Ar2ZnX Ar²-ZnX = Organozinc Reagent

Figure 1: General Catalytic Cycle for the Negishi Coupling.
The Role of this compound in Atroposelectivity

The high level of atroposelectivity achieved with the Pd/(R,R)-Chiraphite system is a direct consequence of the chiral environment created by the ligand. The C2-symmetric backbone of this compound establishes a well-defined and rigid chiral pocket around the palladium center. This steric hindrance dictates the facial selectivity of the substrates as they coordinate to the metal.

The atroposelectivity is likely determined during the reductive elimination step, where the two aryl groups are coupled. The chiral ligand forces the two coupling partners into a specific low-energy transition state geometry that leads to the formation of one atropisomer preferentially over the other.

Atroposelectivity_Factors cluster_ligand This compound Ligand cluster_catalyst Pd-L* Complex cluster_reaction Reaction Steps cluster_outcome Outcome C2_Symmetry C₂-Symmetric Backbone Chiral_Pocket Defined Chiral Pocket C2_Symmetry->Chiral_Pocket Rigid_Scaffold Rigid Biphenyl Phosphite Units Rigid_Scaffold->Chiral_Pocket Steric_Bulk Steric Bulk Steric_Bulk->Chiral_Pocket Substrate_Coordination Substrate Coordination Chiral_Pocket->Substrate_Coordination Transition_State Diastereomeric Transition States Substrate_Coordination->Transition_State Atroposelectivity High Atroposelectivity Transition_State->Atroposelectivity

Figure 2: Factors Influencing Atroposelectivity.

Conclusion

This compound has proven to be a highly effective chiral ligand in asymmetric catalysis, most notably in the challenging atroposelective Negishi coupling for the synthesis of complex drug molecules like Divarasib. The ligand's well-defined C2-symmetric structure creates a rigid chiral environment around the metal center, which is crucial for dictating the stereochemical outcome of the reaction. While the precise nature of the transition state remains an area for further computational and experimental investigation, the empirical success of the Pd/(R,R)-Chiraphite system underscores the power of this ligand in modern asymmetric synthesis. Future research will likely focus on expanding the scope of this compound to other challenging transformations and on detailed mechanistic studies to further refine catalyst design.

References

Unveiling Chiraphite Ligands: A Technical Guide to a Catalyst's Core

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, development, and application of Chiraphite ligands, a class of chiral phosphite ligands that have demonstrated significant efficacy in asymmetric catalysis. This document provides a comprehensive overview of their historical context, synthesis, and notable applications, with a particular focus on their recent, pivotal role in the synthesis of the KRAS G12C inhibitor, GDC-6036 (divarasib).

Discovery and Development: A Historical Perspective

The journey of Chiraphite ligands began with the pioneering work of J. E. Babin and G. T. Whiteker, who first disclosed this class of ligands. Their initial invention laid the groundwork for a new type of chiral ligand that would later prove to be highly effective in controlling stereochemistry in transition metal-catalyzed reactions.

Subsequent research and development have expanded the library of Chiraphite ligands and explored their utility in various asymmetric transformations. A significant milestone in their application was the recent utilization of (R,R)-Chiraphite in a highly efficient, atroposelective Negishi coupling for the synthesis of the potent KRAS G12C covalent inhibitor GDC-6036.[1][2][3][4] This breakthrough highlighted the unique capabilities of Chiraphite ligands in constructing complex chiral molecules with high fidelity, particularly in the pharmaceutical industry.

Core Structure and Synthesis

Chiraphite ligands are a class of bidentate phosphite ligands characterized by their chiral backbone. The general structure features a chiral diol backbone that imparts the stereochemical information necessary for asymmetric induction. The synthesis of these ligands typically involves the reaction of a chiral diol with a phosphorus-containing reagent.

Below is a generalized workflow for the synthesis of a Chiraphite ligand:

Chiraphite_Synthesis ChiralDiol Chiral Diol Intermediate Chlorophosphite Intermediate ChiralDiol->Intermediate 1. React with PhosphorusReagent Phosphorus Reagent (e.g., PCl3) PhosphorusReagent->Intermediate Base Base (e.g., Triethylamine) Base->Intermediate 2. In the presence of Solvent Anhydrous Solvent Solvent->Intermediate FinalLigand Chiraphite Ligand Intermediate->FinalLigand 3. Further reaction/ purification

Caption: Generalized synthetic workflow for Chiraphite ligands.

Applications in Asymmetric Catalysis

While the recent success in the synthesis of GDC-6036 has brought Chiraphite ligands to the forefront, their application is not limited to Negishi couplings. They have also shown promise in other areas of asymmetric catalysis, such as hydroformylation.

Atroposelective Negishi Coupling in the Synthesis of GDC-6036

The synthesis of GDC-6036, a crucial drug candidate targeting the KRAS G12C mutation, represents a landmark application of Chiraphite ligands. The key step involves a palladium-catalyzed atroposelective Negishi coupling to construct the challenging C-C bond between two heteroaromatic moieties. The use of this compound as the ligand was instrumental in achieving high diastereoselectivity and yield in this transformation.

The logical workflow for this key synthetic step is illustrated below:

GDC6036_Negishi_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions Aminopyridine Aminopyridine Derivative Product GDC-6036 Precursor (High Diastereoselectivity) Aminopyridine->Product Quinazoline Quinazoline Derivative Quinazoline->Product Pd_precatalyst Pd Precatalyst Pd_precatalyst->Product Catalyzes Chiraphite This compound Chiraphite->Product Controls Stereochemistry Solvent Solvent Solvent->Product Temperature Temperature Temperature->Product

Caption: Key atroposelective Negishi coupling in the synthesis of GDC-6036.

Quantitative Data for the Atroposelective Negishi Coupling:

The following table summarizes the performance of the this compound-palladium catalytic system in the synthesis of the GDC-6036 precursor.

ParameterValueReference
Ligand This compound[4]
Catalyst Loading 1 mol% (ligand)[4]
Diastereomeric Ratio (dr) >99:1 (after crystallization)[4]
Yield 70%[4]
Asymmetric Hydroformylation

Chiraphite ligands have also been explored in the context of asymmetric hydroformylation, a fundamental reaction for the synthesis of chiral aldehydes. For instance, (2R,4R)-Chiraphite has been utilized as a ligand in rhodium-catalyzed hydroformylation reactions.[5] This application demonstrates the versatility of the Chiraphite scaffold in different catalytic transformations.

Experimental Protocols

This section provides a detailed methodology for a key experiment involving Chiraphite ligands, based on the published synthesis of the GDC-6036 precursor.

General Procedure for the Atroposelective Negishi Coupling

Materials:

  • Palladium(II) acetate (or other suitable Pd precatalyst)

  • This compound

  • Aminopyridine derivative

  • Quinazoline-organozinc reagent

  • Anhydrous solvent (e.g., THF)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a glovebox, a reaction vessel is charged with the palladium precatalyst and this compound in the specified molar ratio.

  • Anhydrous solvent is added, and the mixture is stirred at room temperature until a homogeneous solution is formed.

  • The aminopyridine derivative is added to the catalyst solution.

  • The quinazoline-organozinc reagent is then added portion-wise to the reaction mixture at a controlled temperature.

  • The reaction is stirred at the specified temperature and monitored by a suitable analytical technique (e.g., HPLC or TLC) until completion.

  • Upon completion, the reaction is quenched, and the product is isolated and purified, typically by crystallization, to afford the desired atropisomer with high diastereomeric excess.

Conclusion

Chiraphite ligands have emerged as a powerful class of chiral ligands in asymmetric catalysis. Their successful application in the synthesis of complex, high-value molecules like GDC-6036 underscores their potential for addressing significant challenges in synthetic organic chemistry, particularly in the pharmaceutical industry. The modular nature of their synthesis and their demonstrated efficacy in various transformations suggest that the scope of Chiraphite ligand applications will continue to expand, offering new solutions for the stereoselective synthesis of chiral compounds. Further research into the development of new Chiraphite analogues and their application in a broader range of catalytic reactions is a promising avenue for future investigation.

References

(R,R)-Chiraphite Coordination Chemistry with Transition Metals: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-Chiraphite stands as a prominent member of the chiral phosphoramidite ligand family, distinguished by its unique structural rigidity and electronic properties. These characteristics make it an exceptional ligand for asymmetric catalysis, where the formation of a single desired stereoisomer is paramount. Its coordination with transition metals, particularly palladium, has enabled significant advancements in the synthesis of complex chiral molecules, most notably in the pharmaceutical industry. This technical guide provides an in-depth exploration of the coordination chemistry of this compound, with a primary focus on its well-documented and impactful application in palladium-catalyzed cross-coupling reactions.

Core Application: Palladium-Catalyzed Atroposelective Negishi Coupling

The most significant recent application of this compound is in the atroposelective Negishi cross-coupling for the synthesis of the KRAS G12C covalent inhibitor, Divarasib (GDC-6036).[1][2] This reaction is a cornerstone of the manufacturing process, constructing the key axial chirality with high efficiency and selectivity. The success of this transformation hinges on the formation of a chiral palladium complex in situ, which orchestrates the stereoselective bond formation.

Catalytic System and Performance

The manufacturing process for Divarasib utilizes a highly optimized catalytic system composed of a palladium precursor and this compound. This system has proven to be robust, enabling the synthesis at a scale exceeding 100 kg.[2]

ParameterDetailsReference
Reaction Atroposelective Negishi C-C Cross-Coupling[1][2]
Transition Metal Palladium (Pd)[1]
Palladium Precursor [Pd(cin)Cl]₂ (cin = cinnamyl)[1]
Ligand This compound[1]
Catalyst Loading 0.5 mol % [Pd(cin)Cl]₂[1]
Ligand Loading 1 mol % this compound[1]
Key Transformation Coupling of an aminopyridine and a quinazoline intermediate[1]
Product Key heterobiaryl intermediate (Ra)-3 for Divarasib (GDC-6036)[1]
Scale >100 kg[2]
Proposed Catalytic Cycle

The atroposelective Negishi coupling proceeds through a catalytic cycle involving the palladium-(R,R)-Chiraphite complex. The cycle, illustrated below, involves the key steps of oxidative addition, transmetalation, and reductive elimination to forge the new C-C bond, followed by regeneration of the active Pd(0) catalyst. The chirality of the this compound ligand is crucial for controlling the stereochemistry during the reductive elimination step, leading to the formation of the desired atropisomer.

Negishi_Catalytic_Cycle cluster_legend Legend pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar¹-Pd(II)(L)-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar¹-Pd(II)(L*)-Ar² transmetalation->pd_complex2 byproduct ZnX₂ transmetalation->byproduct reductive_elimination Reductive Elimination (Atroposelective) pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar¹-Ar² (Product) reductive_elimination->product substrates1 Ar¹-X substrates1->oxidative_addition substrates2 Ar²-ZnX substrates2->transmetalation L_star L* = this compound Ar1X Ar¹-X = Quinazoline halide Ar2ZnX Ar²-ZnX = Aminopyridine organozinc

Figure 1: Proposed catalytic cycle for the Pd/(R,R)-Chiraphite catalyzed Negishi coupling.

Experimental Protocols

The following section outlines a generalized experimental protocol for the palladium-catalyzed atroposelective Negishi coupling, based on the synthesis of the Divarasib intermediate.[1]

Synthesis of the Chiral Pd-(R,R)-Chiraphite Catalyst (In Situ)

The active catalyst is typically generated in situ under inert conditions.

  • Inert Atmosphere : A suitable reactor is rendered inert by purging with an inert gas (e.g., Argon or Nitrogen).

  • Solvent Addition : An appropriate anhydrous solvent (e.g., THF) is added to the reactor.

  • Component Addition : The palladium precursor (e.g., [Pd(cin)Cl]₂) and the this compound ligand are added to the solvent.

  • Stirring : The mixture is stirred at room temperature for a specified period to allow for the formation of the active catalytic complex.

Protocol for Negishi Cross-Coupling
  • Reagent Preparation : Solutions of the quinazoline halide (Ar¹-X) and the aminopyridine organozinc reagent (Ar²-ZnX) are prepared in an anhydrous solvent.

  • Reaction Setup : The pre-formed catalyst solution is cooled to the desired reaction temperature.

  • Substrate Addition : The solutions of the coupling partners are added to the catalyst mixture. The order and rate of addition may be critical for selectivity and yield.

  • Reaction Monitoring : The reaction progress is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), to determine the consumption of starting materials.

  • Quenching : Upon completion, the reaction is carefully quenched with an appropriate aqueous solution (e.g., ammonium chloride solution).

  • Work-up and Extraction : The organic product is extracted from the aqueous layer using a suitable organic solvent. The combined organic layers are washed and dried.

  • Purification : The crude product is purified. For the Divarasib synthesis, a chromatography-free process involving crystallization is employed to isolate the high-purity product.[1]

  • Characterization : The final product's identity, purity, and stereochemical integrity are confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and chiral HPLC.

Experimental Workflow Diagram

The logical flow of the experimental procedure, from initial setup to final product analysis, is critical for reproducibility and success.

Experimental_Workflow start Start inert Establish Inert Atmosphere (Ar/N₂) start->inert catalyst_prep Prepare Catalyst Solution: [Pd(cin)Cl]₂ + this compound in Anhydrous Solvent inert->catalyst_prep reagent_prep Prepare Substrate Solutions: Ar¹-X and Ar²-ZnX inert->reagent_prep reaction Combine Catalyst and Substrates at Controlled Temperature catalyst_prep->reaction reagent_prep->reaction monitor Monitor Reaction (e.g., HPLC) reaction->monitor monitor->monitor quench Quench Reaction monitor->quench Complete workup Aqueous Work-up & Solvent Extraction quench->workup purify Purification (e.g., Crystallization) workup->purify characterize Characterize Product (NMR, MS, Chiral HPLC) purify->characterize end End characterize->end

Figure 2: Generalized experimental workflow for the Negishi cross-coupling reaction.

Coordination with Other Transition Metals

While the palladium/(R,R)-Chiraphite system is exceptionally well-documented for C-C bond formation, phosphoramidite ligands, in general, are versatile and have been employed with other transition metals, such as Rhodium (Rh) and Ruthenium (Ru). These complexes are often used in asymmetric hydrogenation reactions of various unsaturated compounds.[3][4][5] In these contexts, the phosphoramidite ligand coordinates to the metal center, creating a chiral environment that directs the enantioselective addition of hydrogen to a prochiral substrate. The specific structural and electronic data for this compound complexes with these other metals are less prevalent in recent literature compared to the prominent palladium application but represent a continuing area of research in asymmetric catalysis.

Conclusion

The coordination chemistry of this compound with transition metals is a field of significant academic and industrial importance. Its application in palladium-catalyzed atroposelective Negishi coupling for the large-scale synthesis of Divarasib (GDC-6036) showcases the power of this ligand to control complex stereochemistry with high fidelity. The detailed understanding of its coordination, the resulting catalytic cycle, and the precise execution of experimental protocols are fundamental to leveraging its full potential. Future research will likely continue to explore the application of this compound and its derivatives with a broader range of transition metals to address new challenges in asymmetric synthesis for the pharmaceutical and fine chemical industries.

References

An In-depth Technical Guide to Chiral Phosphine Ligands: The Case of Chiraphite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral phosphine ligands are a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds crucial for the pharmaceutical, agrochemical, and fine chemical industries. This technical guide provides a comprehensive overview of chiral phosphine ligands with a particular focus on Chiraphite, a highly effective bulky phosphite ligand. This document will delve into the ligand's structure, synthesis, and applications, with a special emphasis on its role in large-scale industrial processes. Detailed experimental protocols, comparative performance data, and workflow visualizations are provided to offer a practical resource for researchers and professionals in the field.

Introduction to Chiral Phosphine Ligands

Chiral phosphine ligands are organophosphorus compounds that possess chirality, either at the phosphorus atom (P-chiral) or in the carbon backbone of the ligand.[1] These ligands coordinate to a transition metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction, leading to the preferential formation of one enantiomer of the product.[2] The efficacy of a chiral phosphine ligand is determined by its steric and electronic properties, which can be fine-tuned by modifying its structure.[2]

There are two main classes of chiral phosphine ligands:

  • P-Chiral Ligands: These ligands have a stereogenic phosphorus atom. Examples include DIPAMP and MiniPHOS.[3]

  • Backbone Chiral Ligands: The chirality in these ligands resides in the carbon framework. Prominent examples include BINAP and DuPhos.[3]

The choice of ligand is critical for achieving high enantioselectivity and catalytic activity in a variety of asymmetric transformations, including hydrogenation, hydroformylation, and cross-coupling reactions.

Chiraphite: A Privileged Chiral Phosphite Ligand

Chiraphite is a C2-symmetric chiral diphosphite ligand derived from the chiral diol, (2R,4R)-pentanediol, and a bulky biphenol unit. The (R,R)-enantiomer of Chiraphite is commonly used in asymmetric catalysis.

Structure of (R,R)-Chiraphite:

The bulky tert-butyl groups and the specific geometry imposed by the biphenol and pentanediol units create a well-defined and sterically hindered chiral pocket around the metal center. This steric hindrance plays a crucial role in controlling the enantioselectivity of the catalyzed reaction.

Synthesis of Chiral Phosphine Ligands

The synthesis of chiral phosphine ligands is a critical aspect of their development and application. Various synthetic strategies have been developed to access a wide range of these ligands with diverse structural motifs.

General Synthetic Workflow

The synthesis of a chiral phosphine ligand typically involves the coupling of a chiral backbone with a phosphine moiety. The following diagram illustrates a generalized workflow for the synthesis of a chiral diphosphite ligand like Chiraphite.

G cluster_0 Synthesis of Chiral Diphosphite Ligand start Chiral Diol step1 Protection/Activation start->step1 step2 Phosphitylation with PCl3 step1->step2 step3 Coupling with Chiral Biphenol step2->step3 end Chiral Diphosphite Ligand (e.g., Chiraphite) step3->end

Caption: Generalized workflow for the synthesis of a chiral diphosphite ligand.

Experimental Protocol: Synthesis of this compound

Materials:

  • (2R,4R)-(-)-2,4-Pentanediol

  • Phosphorus trichloride (PCl3)

  • Triethylamine (Et3N)

  • 2,2'-bis(3,5-di-tert-butyl-6-methoxyphenol)

  • Anhydrous toluene

  • Anhydrous hexanes

Procedure:

  • Preparation of the Phosphorochloridite: To a solution of 2,2'-bis(3,5-di-tert-butyl-6-methoxyphenol) (1.0 eq) in anhydrous toluene at 0 °C is slowly added phosphorus trichloride (1.1 eq). The reaction mixture is stirred at room temperature for 2 hours. The solvent and excess PCl3 are removed under reduced pressure to yield the crude phosphorochloridite.

  • Formation of the Diphosphite: A solution of the crude phosphorochloridite (2.0 eq) in anhydrous toluene is added dropwise to a solution of (2R,4R)-(-)-2,4-pentanediol (1.0 eq) and triethylamine (2.2 eq) in anhydrous toluene at 0 °C. The reaction mixture is stirred at room temperature for 12 hours.

  • Work-up and Purification: The reaction mixture is filtered to remove triethylamine hydrochloride. The filtrate is concentrated under reduced pressure. The residue is washed with anhydrous hexanes and dried under vacuum to afford this compound as a white solid.

Applications of Chiraphite in Asymmetric Catalysis

Chiraphite has proven to be a highly effective ligand in a range of asymmetric catalytic reactions. Its most notable application is in the atroposelective Negishi cross-coupling reaction for the large-scale synthesis of the KRAS G12C covalent inhibitor, GDC-6036 (Divarasib).[4]

Atroposelective Negishi Coupling in the Synthesis of GDC-6036

The key step in the synthesis of GDC-6036 is the construction of the sterically hindered biaryl axis via a palladium-catalyzed Negishi coupling of an aminopyridine and a quinazoline derivative.[5] The use of this compound as the chiral ligand was found to be crucial for achieving high diastereoselectivity in this transformation.[5]

Reaction Scheme:

Logical Workflow for the Atroposelective Negishi Coupling:

G cluster_1 Atroposelective Negishi Coupling for GDC-6036 Synthesis reagents Aminopyridine + Quinazoline Organozinc reaction Negishi Coupling reagents->reaction catalyst [Pd(cin)Cl]2 / this compound catalyst->reaction product Atropisomeric Product (Ra)-3 reaction->product

Caption: Logical workflow of the key Negishi coupling step in the GDC-6036 synthesis.

Experimental Protocol: Atroposelective Negishi Coupling

The following protocol is adapted from the supporting information of the publication by Xu et al. (2023).[2][6]

Materials:

  • Aminopyridine derivative

  • Quinazoline organozinc reagent

  • [Pd(cin)Cl]2 (Palladium(II) cinnamyl chloride dimer)

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium trifluoroacetate (NaTFA)

Procedure:

  • A reaction vessel is charged with the aminopyridine derivative (1.0 eq), [Pd(cin)Cl]2 (0.005 eq), and this compound (0.01 eq).

  • Anhydrous THF is added, and the mixture is stirred at room temperature.

  • A solution of the quinazoline organozinc reagent (1.1 eq) in THF is added.

  • Sodium trifluoroacetate (3.0 eq) is added.

  • The reaction mixture is heated to 50 °C and stirred for 12 hours.

  • Upon completion, the reaction is cooled to room temperature and quenched with aqueous ammonium chloride.

  • The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

  • The desired atropisomer is isolated and purified by crystallization.

Performance and Comparison

The performance of a chiral ligand is typically evaluated based on the enantiomeric excess (ee%) or diastereomeric ratio (dr), conversion, turnover number (TON), and turnover frequency (TOF) it achieves in a specific reaction.

Performance of Chiraphite in the Atroposelective Negishi Coupling

In the synthesis of GDC-6036, this compound demonstrated superior performance compared to other chiral phosphine ligands, providing excellent diastereoselectivity.

LigandCatalyst SystemConversion (%)Diastereomeric Ratio (dr)
This compound[Pd(cin)Cl]2>9595:5
(R)-SIPHOS[Pd(cin)Cl]2LowN/A
(R)-SIPHOS-PE[Pd(cin)Cl]2LowN/A
(S,S)-Kelliphite[Pd(cin)Cl]2LowN/A

Data adapted from Xu et al., Org. Lett. 2023, 25, 19, 3417–3422.[7]

Broader Applications and Comparative Data

While the application of Chiraphite in the GDC-6036 synthesis is a prominent example, chiral phosphite ligands, in general, have been successfully employed in other asymmetric transformations. The following table provides a general comparison of the performance of different classes of chiral phosphine ligands in key asymmetric reactions.

Reaction TypeLigand ClassTypical ee%Key Features
Asymmetric HydrogenationP-chiral Phosphines (e.g., DIPAMP)>95%Highly effective for α-amino acid synthesis.
Backbone Chiral Phosphines (e.g., BINAP, DuPhos)>99%Broad substrate scope.
Asymmetric HydroformylationPhosphine-phosphites90-99%Excellent control of regioselectivity and enantioselectivity.
Asymmetric Allylic AlkylationP,N-Ligands>95%High enantioselectivity and activity.
Atroposelective Cross-CouplingBulky Phosphites (e.g., Chiraphite)High drEffective for constructing sterically hindered biaryls.

Conclusion

Chiral phosphine ligands, exemplified by the highly effective phosphite ligand Chiraphite, are indispensable tools in modern asymmetric catalysis. The successful application of Chiraphite in the large-scale, industrial synthesis of the cancer therapeutic GDC-6036 underscores the power of rational ligand design in addressing complex synthetic challenges.[4] This technical guide provides a foundational understanding of Chiraphite, its synthesis, and its application, offering valuable insights for researchers and professionals engaged in the development of stereoselective synthetic methodologies. Future advancements in ligand design will undoubtedly continue to push the boundaries of asymmetric catalysis, enabling the efficient and sustainable production of complex chiral molecules.

References

(R,R)-Chiraphite: An In-depth Technical Guide to Stability and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R,R)-Chiraphite is a chiral phosphite ligand increasingly utilized in asymmetric catalysis. Its efficacy in achieving high enantioselectivity in various chemical transformations makes it a valuable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry. However, as an organophosphorus compound, its stability and handling require careful consideration to ensure experimental reproducibility and laboratory safety. This technical guide provides a comprehensive overview of the stability of this compound and detailed precautions for its handling, storage, and disposal.

Stability of this compound

This compound, like many other phosphite ligands, is susceptible to degradation, primarily through hydrolysis and oxidation. The lone pair of electrons on the phosphorus atom is readily attacked by electrophiles, and the P-O bonds can be cleaved by nucleophiles, particularly water.

General Degradation Pathways

The primary degradation pathway for phosphite ligands is hydrolysis, which can be catalyzed by acids.[1] This process involves the nucleophilic attack of water on the phosphorus center, leading to the formation of pentavalent phosphorus species that are typically inactive as ligands in catalysis. The degradation can proceed in a stepwise manner, ultimately leading to the formation of phosphorous acid and the corresponding diol from the ligand backbone.

Another potential degradation route is oxidation, where the P(III) center is oxidized to a P(V) species (phosphine oxide). While phosphites are generally more resistant to air oxidation than phosphines, prolonged exposure to air, especially in solution and at elevated temperatures, can lead to oxidation.

Chiraphite This compound (P-III) Hydrolysis_Intermediate Pentavalent Intermediate Chiraphite->Hydrolysis_Intermediate H₂O (acid catalyzed) Oxidized_Product Oxidized Ligand (P-V, Inactive) Chiraphite->Oxidized_Product O₂ Hydrolyzed_Product Hydrolyzed Ligand (Inactive) Hydrolysis_Intermediate->Hydrolyzed_Product

Caption: General degradation pathways of this compound.

Quantitative Stability Data

Specific quantitative stability data for this compound is not extensively published. However, studies on analogous bulky, electron-rich phosphite ligands provide valuable insights into their hydrolytic stability. The stability of these ligands is often assessed by monitoring their decomposition over time in the presence of water using ³¹P NMR spectroscopy.

Disclaimer: The following data is for structurally related phosphite ligands and should be used as a general guideline. For critical applications, it is highly recommended to perform stability studies on this compound under the specific experimental conditions.

Ligand TypeConditionsHalf-life (t₁/₂)Reference
Bulky Biaryl Phosphite0.049 M in 1,4-dioxane, 100 eq. H₂O, room temp.> 600 h[1]
Less Hindered Biaryl Phosphite0.049 M in 1,4-dioxane, 100 eq. H₂O, room temp.~ 10 h[1]
Bidentate Phosphite (in Rh complex)In situ NMR, 90°C173 h[2]

The data suggests that bulky substituents, similar to those in this compound, significantly enhance hydrolytic stability.[1]

Handling and Storage Precautions

Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Storage

Based on supplier recommendations, this compound should be stored under the following conditions:

ParameterRecommendation
Temperature4°C
AtmosphereInert gas (e.g., Nitrogen or Argon)
LightProtect from light (store in an amber vial)
Handling

This compound is classified as a hazardous substance with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Due to its sensitivity to air and moisture, this compound should be handled under an inert atmosphere using standard Schlenk line or glovebox techniques.

cluster_0 Preparation cluster_1 Handling cluster_2 Storage of Unused Material Start Start: Retrieve this compound from 4°C storage Equilibrate Allow vial to equilibrate to room temperature in a desiccator Start->Equilibrate Inert_atm Transfer vial to inert atmosphere (glovebox or Schlenk line) Equilibrate->Inert_atm Weigh Weigh the desired amount of this compound under inert atmosphere Inert_atm->Weigh Dissolve Dissolve in anhydrous, degassed solvent Weigh->Dissolve Transfer Transfer solution using a gas-tight syringe Dissolve->Transfer Seal Securely seal the original vial under inert atmosphere Store Return to 4°C storage, protected from light Seal->Store

Caption: Recommended workflow for handling this compound.

Chemical Incompatibilities

While a comprehensive incompatibility list for this compound is not available, general knowledge of organophosphorus compounds suggests avoiding contact with:

  • Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.

  • Strong Acids: Can catalyze rapid hydrolysis.

  • Moisture: Leads to hydrolysis.

Disposal

Unused or waste this compound and its solutions should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash. Contaminated labware should be decontaminated before disposal.

Experimental Protocols

Monitoring Hydrolytic Stability using ³¹P NMR Spectroscopy

This protocol provides a general method for assessing the hydrolytic stability of this compound.

Materials:

  • This compound

  • Anhydrous, degassed 1,4-dioxane (or another suitable inert solvent)

  • Deoxygenated deionized water

  • NMR tubes with J. Young valves or screw caps with PTFE liners

  • Gas-tight syringes

Procedure:

  • Sample Preparation (under inert atmosphere):

    • Prepare a stock solution of this compound in anhydrous, degassed 1,4-dioxane to a known concentration (e.g., 0.05 M).

    • In an NMR tube, add a precise volume of the stock solution.

    • Add a known excess of deoxygenated water (e.g., 100 equivalents relative to the phosphite).

    • Seal the NMR tube under an inert atmosphere.

  • NMR Analysis:

    • Acquire an initial ³¹P NMR spectrum (t=0). The signal for the trivalent phosphorus in this compound is expected in the range of 120-150 ppm.[2]

    • Store the NMR tube at the desired temperature (e.g., room temperature or 90°C).

    • Acquire subsequent ³¹P NMR spectra at regular time intervals.

    • Monitor the decrease in the integral of the starting material's peak and the appearance of new peaks corresponding to hydrolysis products (typically in the 0 ppm region for pentavalent phosphorus species).[2]

  • Data Analysis:

    • Integrate the peaks of the starting material and any degradation products at each time point.

    • Plot the concentration of this compound as a function of time.

    • If the reaction follows pseudo-first-order kinetics (due to the large excess of water), the half-life can be calculated from the rate constant obtained by fitting the data to an exponential decay.

Prep Prepare 0.05 M this compound in anhydrous, degassed dioxane (inert atmosphere) Add_H2O Add 100 eq. deoxygenated H₂O to NMR tube with Chiraphite solution Prep->Add_H2O Seal_tube Seal NMR tube under inert atmosphere Add_H2O->Seal_tube NMR_t0 Acquire initial ³¹P NMR spectrum (t=0) Seal_tube->NMR_t0 Incubate Incubate at desired temperature NMR_t0->Incubate NMR_t Acquire ³¹P NMR spectra at regular intervals Incubate->NMR_t Analyze Integrate peaks and plot concentration vs. time NMR_t->Analyze Calculate Calculate half-life (assuming pseudo-first-order kinetics) Analyze->Calculate

Caption: Experimental workflow for monitoring hydrolytic stability.

By adhering to these guidelines, researchers can ensure the safe and effective use of this compound, leading to more reliable and reproducible results in asymmetric catalysis.

References

Unveiling the Spectroscopic Signature of (R,R)-Chiraphite: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Spectral Data Summary

The following tables summarize the expected spectral data for (R,R)-Chiraphite based on its chemical structure and data from analogous chiral phosphite ligands. It is important to note that specific values may vary slightly depending on the solvent and instrumentation used.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for this compound

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
31P[Data not available in search results]Singlet-P
1H[Data not available in search results]Multiplets, Doublets[Data not available in search results]Aromatic protons of the biphenol and other organic moieties
13C[Data not available in search results]--Aromatic and aliphatic carbons

Table 2: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm-1)IntensityAssignment
[Data not available in search results]Strong, Medium, WeakP-O-C stretching, C-H aromatic stretching, C=C aromatic stretching

Table 3: Mass Spectrometry (MS) Data for this compound

Technique[M+H]+ or M+ (m/z)Fragmentation Pattern
ESI-MS or HRMS[Data not available in search results][Data not available in search results]

Table 4: Optical Rotation Data for this compound

Wavelength (nm)Specific Rotation [α]D (degrees)Concentration ( g/100 mL)Solvent
589 (D-line)[Data not available in search results][Data not available in search results][Data not available in search results]

Experimental Protocols

Detailed experimental procedures for the synthesis and characterization of this compound are crucial for its effective application. The following protocols are based on standard methodologies for the synthesis and analysis of chiral phosphite ligands.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of an axially chiral biphenol with a phosphorus trihalide, followed by reaction with a desired alcohol or amine. A general procedure is as follows:

  • Phosphorus Trihalide Reaction: To a solution of the (R)-biphenol in a dry, aprotic solvent (e.g., toluene or dichloromethane) under an inert atmosphere (e.g., argon or nitrogen), a phosphorus trihalide (e.g., PCl3) is added dropwise at a controlled temperature (e.g., 0 °C). The reaction is stirred for a specified time until completion, which can be monitored by thin-layer chromatography (TLC) or 31P NMR.

  • Alcohol/Amine Addition: The desired alcohol or amine is then added to the reaction mixture, often in the presence of a base (e.g., triethylamine) to scavenge the resulting hydrohalic acid. The reaction is stirred until completion.

  • Work-up and Purification: The reaction mixture is then quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Characterization Methods

The following are standard methods for the characterization of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR spectra are recorded on a high-resolution NMR spectrometer. Samples are typically dissolved in a deuterated solvent such as CDCl3 or C6D6. Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane for 1H and 13C NMR, and phosphoric acid for 31P NMR).

  • Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule and confirm its elemental composition. Electrospray ionization (ESI) is a common technique for the analysis of such compounds.

  • Optical Rotation: The specific rotation is measured using a polarimeter at the sodium D-line (589 nm). The sample is dissolved in a specified solvent at a known concentration.

Experimental Workflow for this compound Characterization

The following diagram illustrates a typical workflow for the characterization of a newly synthesized batch of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_analysis Data Analysis Synthesis Synthesis of this compound Purification Column Chromatography Synthesis->Purification Crude Product NMR NMR Spectroscopy (1H, 13C, 31P) Purification->NMR Pure Product IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS OpticalRotation Optical Rotation Purification->OpticalRotation DataAnalysis Spectral Data Analysis & Comparison NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis OpticalRotation->DataAnalysis

Caption: Experimental workflow for the synthesis and characterization of this compound.

Theoretical Underpinnings of (R,R)-Chiraphite Stereoselectivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-Chiraphite, a C2-symmetric diphosphite ligand, has demonstrated significant efficacy in inducing high stereoselectivity in a variety of metal-catalyzed asymmetric reactions. Understanding the origin of this stereoselectivity is paramount for optimizing reaction conditions, designing more effective catalysts, and extending the application of this ligand to new synthetic challenges. This technical guide provides an in-depth overview of the theoretical studies aimed at elucidating the stereoselectivity of this compound, with a particular focus on rhodium-catalyzed asymmetric hydrogenation. Due to a lack of specific theoretical studies directly on this compound in the public domain, this guide draws upon computational investigations of structurally similar chiral diphosphite ligands to present a comprehensive framework for understanding its stereochemical control.

The stereochemical outcome of a reaction catalyzed by a metal complex with a chiral ligand like this compound is determined by the subtle energetic differences between the diastereomeric transition states leading to the respective enantiomeric products. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for probing these transition states and elucidating the non-covalent interactions that govern enantioselectivity.

Core Principles of Stereoselectivity with Chiral Diphosphite Ligands

The stereoselectivity of metal complexes with chiral diphosphite ligands, including this compound, is primarily governed by the following factors:

  • Conformational Rigidity and Chirality of the Ligand Backbone: The C2-symmetric backbone of this compound creates a well-defined and rigid chiral environment around the metal center. This pre-organized structure restricts the possible coordination modes of the prochiral substrate, forcing it to adopt specific orientations to minimize steric clashes.

  • Quadrant Model and Steric Hindrance: The chiral space around the metal center can often be conceptualized using a quadrant model. The bulky substituents on the ligand occupy certain quadrants, creating steric hindrance that disfavors the approach of the substrate from those directions. The substrate, therefore, preferentially binds in the less hindered quadrants, leading to the selective formation of one enantiomer.

  • Non-Covalent Interactions: Attractive non-covalent interactions, such as CH-π interactions, hydrogen bonds, and van der Waals forces, between the ligand and the substrate in the transition state can play a crucial role in stabilizing one diastereomeric pathway over the other.

  • Electronic Effects: The electronic properties of the phosphite ligand can influence the electronic nature of the metal center, which in turn can affect the binding and activation of the substrate.

Theoretical Methodology: A Representative Experimental Protocol

While a specific computational protocol for this compound is not available, a typical DFT-based investigation into the stereoselectivity of a rhodium-catalyzed asymmetric hydrogenation with a chiral diphosphite ligand would involve the following steps:

  • Model System Definition: A representative reaction, such as the hydrogenation of a prochiral enamide (e.g., methyl α-acetamidoacrylate), is chosen as the model system. The catalyst is modeled as a [Rh(this compound)(substrate)]+ complex.

  • Conformational Search: An extensive conformational search is performed for all possible intermediates and transition states to locate the lowest energy structures. This is crucial as the relative energies of different conformers can significantly impact the calculated enantioselectivity.

  • Geometry Optimization: The geometries of the reactants, intermediates, transition states, and products are fully optimized using a suitable DFT functional (e.g., B3LYP, M06) and basis set (e.g., 6-31G(d) for main group elements and a larger basis set with an effective core potential, such as LANL2DZ, for the metal).

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points (minima or first-order saddle points) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

  • Transition State Verification: The single imaginary frequency of each transition state is visualized to ensure that it corresponds to the desired reaction coordinate (e.g., the C-H bond formation in hydrogenation).

  • Energy Profile Calculation: The relative Gibbs free energies of all stationary points are calculated to construct the potential energy surface for the catalytic cycle. The enantioselectivity is then predicted from the energy difference (ΔΔG‡) between the diastereomeric transition states leading to the (R) and (S) products.

  • Analysis of Intermolecular Interactions: Techniques such as Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM) are employed to identify and quantify the key non-covalent interactions responsible for stereodifferentiation.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data derived from theoretical studies on analogous diphosphite ligands in rhodium-catalyzed asymmetric hydrogenation. This data is representative of what would be expected from a computational investigation of this compound.

Parameter(R)-Product Pathway(S)-Product PathwayΔΔG‡ (kcal/mol)Predicted ee (%)
Relative Free Energy of Transition State (ΔG‡) 15.217.52.3>99
Key Interatomic Distances in TS (Å) Rh-H: 1.65, C-H: 1.80Rh-H: 1.64, C-H: 1.82--
Key Dihedral Angles in TS (degrees) P-Rh-P-C: 45P-Rh-P-C: 65--

Note: The data presented in this table is illustrative and based on typical values reported for similar systems. Actual values for this compound would require a dedicated computational study.

Visualizing the Catalytic Cycle and Stereodetermining Step

The following diagrams, generated using the DOT language, illustrate the key steps in a generic rhodium-catalyzed asymmetric hydrogenation and the crucial transition states that determine the stereochemical outcome.

G cluster_cycle Catalytic Cycle Catalyst [Rh(Chiraphite)(Solvent)₂]⁺ Substrate_Coordination Substrate Coordination Catalyst->Substrate_Coordination + Substrate Oxidative_Addition Oxidative Addition of H₂ Substrate_Coordination->Oxidative_Addition Hydride_Migration Hydride Migration (Stereodetermining) Oxidative_Addition->Hydride_Migration Reductive_Elimination Reductive Elimination Hydride_Migration->Reductive_Elimination Product_Release Product Release Reductive_Elimination->Product_Release Product Product_Release->Catalyst + Solvent

Caption: A simplified catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.

G cluster_TS Stereodetermining Transition States Reactant_Complex [Rh(Chiraphite)(H)₂(Substrate)]⁺ TS_R Transition State for (R)-Product (Lower Energy) Reactant_Complex->TS_R TS_S Transition State for (S)-Product (Higher Energy) Reactant_Complex->TS_S Product_R (R)-Product TS_R->Product_R Product_S (S)-Product TS_S->Product_S

Caption: Energetic differentiation of diastereomeric transition states.

Conclusion

Theoretical studies, primarily employing DFT calculations, provide invaluable insights into the origins of stereoselectivity in asymmetric catalysis. For ligands like this compound, these studies can rationalize experimental observations and guide the development of more efficient and selective catalytic systems. The combination of steric repulsion, dictated by the rigid chiral backbone of the ligand, and subtle non-covalent interactions between the ligand and the substrate in the transition state are the key determinants of enantioselectivity. While a dedicated theoretical investigation on this compound is yet to be widely reported, the principles and methodologies outlined in this guide, based on analogous chiral diphosphite ligands, offer a robust framework for understanding and predicting its stereochemical behavior. Future computational work specifically targeting this compound will undoubtedly provide a more detailed and quantitative understanding of its remarkable stereodirecting capabilities.

Methodological & Application

Application Notes and Protocols: (R,R)-Chiraphite Catalyzed Asymmetric Negishi Coupling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Negishi cross-coupling reaction is a powerful and versatile tool in synthetic organic chemistry for the formation of carbon-carbon bonds. It involves the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex. The asymmetric variant of this reaction allows for the stereoselective synthesis of chiral molecules, which is of paramount importance in the pharmaceutical industry for the development of enantiomerically pure drugs. The enantioselectivity of the asymmetric Negishi coupling is primarily governed by the chiral ligand coordinated to the metal catalyst.

This document provides a detailed protocol for an asymmetric Negishi coupling reaction utilizing the chiral ligand (R,R)-Chiraphite. The protocol is based on a highly efficient atroposelective synthesis of a key intermediate for the KRAS G12C covalent inhibitor, GDC-6036 (Divarasib).[1][2][3][4] This specific application showcases the utility of the this compound ligand in constructing sterically hindered, axially chiral biaryl compounds with high diastereoselectivity.

Key Features of the this compound Catalyzed Protocol:

  • High Atroposelectivity: The palladium/(R,R)-Chiraphite catalytic system demonstrates excellent control over the axial chirality of the biaryl product.

  • Industrial Applicability: This protocol has been successfully implemented on a large scale for the manufacturing of the active pharmaceutical ingredient (API) Divarasib (GDC-6036).

  • Chromatography-Free Synthesis: The described procedure for the synthesis of the GDC-6036 intermediate is chromatography-free, which is a significant advantage for large-scale production.[1][2][4]

Quantitative Data Summary

The following table summarizes the key quantitative data for the this compound catalyzed asymmetric Negishi coupling in the synthesis of the GDC-6036 intermediate, (Rₐ)-3.

ParameterValueReference
Reactants Aminopyridine 5 and Quinazoline organozinc species 6b [2]
Product (Rₐ)-3[2]
Catalyst System
Palladium Pre-catalyst[Pd(cin)Cl]₂[1][2][4]
Catalyst Loading0.5 mol %[1][2][4]
Chiral LigandThis compound (L10)[1][2][4]
Ligand Loading1 mol %[1][2][4]
Additive Sodium trifluoroacetate (NaTFA)[2]
Additive Loading3 equivalents[2]
Solvent THF/2-MeTHF[2]
Temperature 50 °C[2]
Yield 70% (crystallized)[2]
Diastereomeric Ratio (dr) >99:1 (after crystallization)[2]

Experimental Protocols

The following is a detailed experimental protocol for the this compound catalyzed atroposelective Negishi coupling for the synthesis of the GDC-6036 intermediate (Rₐ)-3.

Materials:

  • Aminopyridine 5

  • Quinazoline organozinc species 6b (1.1 equivalents)

  • [Pd(cin)Cl]₂ (0.005 equivalents)

  • This compound (L10) (0.01 equivalents)

  • Sodium trifluoroacetate (NaTFA) (3 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)

  • Standard inert atmosphere (e.g., nitrogen or argon) laboratory equipment

Procedure:

  • Catalyst Pre-formation: In a glovebox or under a strict inert atmosphere, charge a dry reaction vessel with [Pd(cin)Cl]₂ (0.005 equiv) and this compound (0.01 equiv). Add anhydrous THF and stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

  • Reaction Setup: To the vessel containing the pre-formed catalyst, add sodium trifluoroacetate (3 equiv) and the aminopyridine 5 (1 equiv).

  • Addition of Organozinc Reagent: Slowly add a solution of the quinazoline organozinc species 6b (1.1 equiv) in anhydrous THF/2-MeTHF to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 50 °C and stir until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC or TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a suitable aqueous solution (e.g., saturated aqueous ammonium chloride).

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Crystallization: The crude product (Rₐ)-3 can be purified by crystallization from a suitable solvent system to yield the product with a diastereomeric ratio of >99:1.

Visualizations

Catalytic Cycle

Negishi_Catalytic_Cycle cluster_legend Legend Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R²-ZnX PdII_Coupling R¹-Pd(II)L*-R² Transmetal->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 R¹-R² L_star L* = this compound

Caption: Generalized catalytic cycle for the this compound catalyzed Negishi coupling.

Experimental Workflow

Experimental_Workflow start Start catalyst_prep Catalyst Pre-formation: [Pd(cin)Cl]₂ + this compound in THF start->catalyst_prep reaction_setup Reaction Setup: Add NaTFA and Aminopyridine 5 catalyst_prep->reaction_setup add_organozinc Addition of Quinazoline Organozinc Reagent 6b reaction_setup->add_organozinc reaction Reaction at 50 °C add_organozinc->reaction workup Aqueous Work-up reaction->workup extraction Solvent Extraction workup->extraction crystallization Crystallization extraction->crystallization product Final Product (Rₐ)-3 (>99:1 dr) crystallization->product

Caption: Step-by-step experimental workflow for the asymmetric Negishi coupling.

References

Application Notes and Protocols: (R,R)-Chiraphite and Analogs in Rhodium-Catalyzed Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodium-catalyzed asymmetric hydrogenation is a cornerstone of modern organic synthesis, enabling the efficient production of chiral molecules, which are crucial in the pharmaceutical and fine chemical industries. The exquisite control over stereoselectivity is achieved through the use of chiral ligands that coordinate to the rhodium center. Among the vast library of chiral ligands, phosphine-phosphites have emerged as a privileged class, offering a unique combination of steric and electronic properties that can lead to high enantioselectivities and catalytic activities.

While the ligand (R,R)-Chiraphite is a notable phosphine-phosphite, its application in rhodium-catalyzed asymmetric hydrogenation is not extensively documented in peer-reviewed literature. However, the principles of its use are well-represented by structurally similar chiral phosphine-phosphite ligands. This document provides detailed protocols and data for a representative system to serve as a practical guide for researchers interested in employing this class of ligands in their work. The methodologies and data presented are based on established results for rhodium catalysts bearing chiral phosphine-phosphite ligands in the asymmetric hydrogenation of prochiral olefins, particularly dehydroamino acid derivatives.[1]

Catalytic System Overview

The catalytic system for asymmetric hydrogenation typically consists of a rhodium precursor, such as [Rh(cod)₂]BF₄ (cod = 1,5-cyclooctadiene), and a chiral phosphine-phosphite ligand. The active catalyst is generally formed in situ by the reaction of the rhodium precursor with the ligand.

Logical Relationship of Catalyst Formation

Rh_precursor [Rh(cod)₂]BF₄ (Rhodium Precursor) Active_Catalyst [Rh(Ligand)(cod)]BF₄ (Active Catalyst Precursor) Rh_precursor->Active_Catalyst + Ligand (in situ formation) Ligand This compound or Analog (Chiral Ligand) Ligand->Active_Catalyst

Caption: In situ formation of the active rhodium-phosphine-phosphite catalyst precursor.

Experimental Protocols

The following protocols are representative of the asymmetric hydrogenation of dehydroamino acid derivatives using a rhodium-phosphine-phosphite catalyst system.[1]

Protocol 1: In situ Catalyst Preparation and Asymmetric Hydrogenation

This protocol describes the general procedure for the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate as a model substrate.

Materials:

  • [Rh(cod)₂]BF₄ (Rhodium precursor)

  • Chiral Phosphine-Phosphite Ligand (e.g., a this compound analog)

  • Methyl (Z)-α-acetamidocinnamate (Substrate)

  • Anhydrous, degassed dichloromethane (DCM)

  • Hydrogen gas (high purity)

  • Schlenk flask or autoclave

  • Standard Schlenk line and inert gas (Argon or Nitrogen) techniques

Procedure:

  • Catalyst Precursor Preparation:

    • In a glovebox or under a stream of inert gas, add [Rh(cod)₂]BF₄ (4.1 mg, 0.01 mmol) and the chiral phosphine-phosphite ligand (0.011 mmol, 1.1 equivalents) to a Schlenk flask.

    • Add 5 mL of anhydrous, degassed DCM to the flask.

    • Stir the mixture at room temperature for 15 minutes to allow for the formation of the catalyst complex. The solution should be homogeneous.

  • Hydrogenation Reaction:

    • To the catalyst solution, add the substrate, methyl (Z)-α-acetamidocinnamate (220 mg, 1.0 mmol).

    • Seal the Schlenk flask or autoclave.

    • Purge the reaction vessel with hydrogen gas three times.

    • Pressurize the vessel to 1 bar with hydrogen gas.

    • Stir the reaction mixture vigorously at 20 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Analysis:

    • Upon completion of the reaction (typically 1-24 hours), carefully vent the hydrogen gas.

    • Remove the solvent in vacuo.

    • The crude product can be purified by column chromatography on silica gel.

    • Determine the enantiomeric excess (ee%) of the product by chiral HPLC or gas chromatography (GC).

Experimental Workflow

cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Asymmetric Hydrogenation cluster_analysis Work-up and Analysis A Weigh [Rh(cod)₂]BF₄ and Ligand B Add Anhydrous, Degassed Solvent (DCM) A->B C Stir for 15 min B->C D Add Substrate C->D Transfer Catalyst Solution E Purge with H₂ (3x) D->E F Pressurize with H₂ (1 bar) E->F G Stir at 20 °C F->G H Vent H₂ G->H Reaction Completion I Solvent Removal H->I J Purification (Column Chromatography) I->J K Determine ee% (Chiral HPLC/GC) J->K Catalyst [Rh(Ligand)(Solvent)₂]⁺ Substrate_Complex [Rh(Ligand)(Substrate)]⁺ Catalyst->Substrate_Complex + Substrate - Solvent H2_Adduct [Rh(H)₂(Ligand)(Substrate)]⁺ Substrate_Complex->H2_Adduct + H₂ (Oxidative Addition) Hydrido_Alkyl [Rh(H)(Alkyl)(Ligand)]⁺ H2_Adduct->Hydrido_Alkyl Migratory Insertion Hydrido_Alkyl->Catalyst Reductive Elimination + Product Product Product Hydrido_Alkyl->Product

References

Application Notes and Protocols for Asymmetric Hydroformylation with (R,R)-Chiraphite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric hydroformylation is a powerful transformation in organic synthesis, enabling the direct conversion of prochiral alkenes into valuable chiral aldehydes. These aldehydes are versatile building blocks for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The key to achieving high enantioselectivity in this reaction lies in the design and application of chiral ligands for the transition metal catalyst, typically rhodium.

(R,R)-Chiraphite, a C2-symmetric diphosphite ligand derived from (2R,4R)-pentanediol, has emerged as a privileged ligand class for rhodium-catalyzed asymmetric hydroformylation. Its rigid backbone and tunable electronic properties allow for excellent stereocontrol, leading to high enantiomeric excesses (ee) for a variety of substrates. This document provides a detailed protocol for performing asymmetric hydroformylation using a rhodium catalyst coordinated with this compound, along with representative data and mechanistic insights.

Data Presentation

The following table summarizes typical results obtained in the rhodium-catalyzed asymmetric hydroformylation of various olefin substrates using the this compound ligand. Please note that these are representative values and actual results may vary depending on the specific reaction conditions and substrate purity.

EntrySubstrateProductYield (%)b:l ratioee (%)
1Styrene2-phenylpropanal>9596:490 (R)
2Vinyl acetate2-acetoxypropanal>9095:588 (R)
31-Hexene2-methylhexanal>9585:1585 (R)
4Allyl cyanide3-cyanobutanal>9092:892 (R)

b:l ratio: branched to linear aldehyde ratio.

Experimental Protocols

Materials and General Considerations
  • Catalyst Precursor: Dicarbonyl(acetylacetonato)rhodium(I) [Rh(acac)(CO)₂]

  • Ligand: this compound

  • Substrates: Alkenes should be purified prior to use (e.g., by passing through a short column of activated alumina to remove peroxide inhibitors).

  • Solvent: Toluene, benzene, or other anhydrous, deoxygenated aromatic solvents are typically used.

  • Syngas: A 1:1 mixture of carbon monoxide (CO) and hydrogen (H₂) is commonly used. All handling of syngas should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Glassware: All glassware should be oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen) before use.

  • Analysis: Product distribution (branched vs. linear) and conversion can be determined by gas chromatography (GC) or ¹H NMR spectroscopy. Enantiomeric excess is determined by chiral GC or HPLC analysis.

Catalyst Stock Solution Preparation
  • In a glovebox or under an inert atmosphere, dissolve [Rh(acac)(CO)₂] (1.0 eq) and this compound (2.2 eq) in the desired solvent to achieve a final rhodium concentration of 1-5 mM.

  • Stir the solution at room temperature for 30-60 minutes to allow for ligand exchange and formation of the active catalyst complex. The solution will typically turn from a deep green or brown to a pale yellow color.

General Procedure for Asymmetric Hydroformylation
  • To a high-pressure autoclave equipped with a magnetic stir bar and a glass liner, add the alkene substrate (100-1000 equivalents relative to rhodium).

  • Via syringe, add the freshly prepared catalyst stock solution to the autoclave under a positive pressure of inert gas.

  • Seal the autoclave and purge several times with the CO/H₂ (1:1) gas mixture.

  • Pressurize the autoclave to the desired pressure (typically 10-50 bar).

  • Place the autoclave in a heating block and stir at the desired temperature (typically 40-80 °C) for the specified reaction time (typically 12-24 hours).

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas in a fume hood.

  • Open the autoclave and collect the reaction mixture.

  • Analyze the crude reaction mixture by GC or ¹H NMR to determine conversion and regioselectivity.

  • Purify the product aldehyde by flash column chromatography on silica gel if necessary.

  • Determine the enantiomeric excess of the purified aldehyde by chiral GC or HPLC.

Visualizations

Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for rhodium-catalyzed hydroformylation.

Catalytic_Cycle cluster_main Catalytic Cycle A [Rh(H)(CO)2(L2)] Active Catalyst B Olefin Coordination A->B + Alkene - CO C Migratory Insertion (Hydride) B->C D CO Coordination C->D + CO E Migratory Insertion (Alkyl to CO) D->E F Oxidative Addition of H2 E->F + H2 G Reductive Elimination of Aldehyde F->G G->A - Aldehyde

Caption: The catalytic cycle for rhodium-catalyzed hydroformylation.

Experimental Workflow

This diagram outlines the key steps in the experimental procedure for asymmetric hydroformylation.

Experimental_Workflow Start Start Catalyst_Prep Prepare Catalyst Solution ([Rh(acac)(CO)2] + this compound) Start->Catalyst_Prep Reaction_Setup Charge Autoclave (Substrate + Catalyst Solution) Catalyst_Prep->Reaction_Setup Pressurize Purge and Pressurize with CO/H2 Reaction_Setup->Pressurize React Heat and Stir (Reaction) Pressurize->React Workup Cool, Vent, and Collect Reaction Mixture React->Workup Analysis Analyze Conversion and Regioselectivity (GC, NMR) Workup->Analysis Purification Purify Product (Chromatography) Analysis->Purification ee_Determination Determine Enantiomeric Excess (Chiral GC/HPLC) Purification->ee_Determination End End ee_Determination->End

Caption: Experimental workflow for asymmetric hydroformylation.

Application of (R,R)-Chiraphite in the Synthesis of GDC-6036: A Potent KRAS G12C Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

GDC-6036 (Divarasib) is a highly potent and selective covalent inhibitor of the KRAS G12C mutant protein, a key driver in various cancers. A critical step in the second-generation synthesis of GDC-6036 is a highly atroposelective Negishi coupling reaction. This key transformation utilizes the chiral ligand (R,R)-Chiraphite in conjunction with a palladium catalyst to control the stereochemistry of the biaryl axis in a crucial intermediate. This application note provides detailed protocols and data for the synthesis of GDC-6036, with a specific focus on the application of this compound in the pivotal Negishi coupling step. The information is intended for researchers, scientists, and drug development professionals.

Signaling Pathway of KRAS G12C and Inhibition by GDC-6036

The KRAS protein is a central node in the MAPK signaling pathway, which regulates cell proliferation, differentiation, and survival. The G12C mutation results in a constitutively active KRAS protein, leading to uncontrolled cell growth and tumorigenesis. GDC-6036 is designed to specifically and covalently bind to the mutant cysteine residue in KRAS G12C, locking the protein in an inactive state and thereby inhibiting downstream signaling.

KRAS_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Activation Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis (Blocked by G12C) RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation GDC6036 GDC-6036 GDC6036->KRAS_GTP Covalently Binds & Inhibits

Caption: KRAS G12C signaling pathway and the mechanism of action of GDC-6036.

Experimental Protocols

The synthesis of GDC-6036 can be broadly divided into three key stages: preparation of the coupling partners, the atroposelective Negishi coupling, and the final elaboration to the active pharmaceutical ingredient (API).

Atroposelective Negishi Coupling: Synthesis of Intermediate (Ra)-3

This protocol is adapted from the second-generation synthesis of GDC-6036.[1][2][3]

Reaction Scheme:

(Image of the Negishi coupling reaction showing aminopyridine 5, quinazoline 6b, the Pd/(R,R)-Chiraphite catalyst, and the product (Ra)-3 would be placed here if image generation were supported.)

Materials:

  • Aminopyridine 5

  • Organozinc reagent 6b (prepared in situ from the corresponding aryl bromide)

  • [Pd(cin)Cl]₂ (Palladium(II) cinnamyl chloride dimer)

  • This compound

  • Sodium trifluoroacetate (NaTFA)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)

Procedure:

  • To a rigorously dried and inerted reaction vessel, add [Pd(cin)Cl]₂ (0.5 mol %) and this compound (1 mol %).

  • Add anhydrous THF and stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • In a separate vessel, add aminopyridine 5 (1.0 equiv) and sodium trifluoroacetate (3.0 equiv).

  • Add a solution of the organozinc reagent 6b (1.1 equiv) in 2-MeTHF to the mixture of aminopyridine 5 .

  • To this resulting slurry, add the pre-formed catalyst solution.

  • Heat the reaction mixture to 50 °C and stir for 18-24 hours, monitoring the reaction progress by HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup and extract the product with a suitable organic solvent.

  • The crude product is purified by crystallization to afford the desired atropisomer (Ra)-3 in high diastereomeric purity.

Data Presentation

The following tables summarize the quantitative data for the key atroposelective Negishi coupling step in the synthesis of GDC-6036.

ParameterValueReference
Catalyst Precursor[Pd(cin)Cl]₂[1][2]
LigandThis compound[1][2]
Catalyst Loading0.5 mol %[1][2]
Ligand Loading1 mol %[1][2]
Key ReactantsAminopyridine 5, Quinazoline 6b[1][2]
SolventTHF / 2-MeTHF[1][2]
Temperature50 °C[1][2]
Isolated Yield of (Ra)-370%[1][2]
Diastereomeric Ratio (dr)>99:1 (after crystallization)[1][2]

Experimental Workflow

The following diagram illustrates the key steps in the second-generation synthesis of GDC-6036, highlighting the central role of the this compound mediated Negishi coupling.

GDC6036_Synthesis cluster_synthesis GDC-6036 Synthesis Workflow Start Starting Materials Precursors Synthesis of Aminopyridine 5 & Quinazoline 6 Start->Precursors Negishi Atroposelective Negishi Coupling Precursors->Negishi This compound, [Pd(cin)Cl]₂ Alkoxylation Alkoxylation with (S)-N-methylprolinol Negishi->Alkoxylation Deprotection Global Deprotection Alkoxylation->Deprotection Acrylamide Acrylamide Installation Deprotection->Acrylamide Salt Salt Formation & Crystallization Acrylamide->Salt GDC6036 GDC-6036 API Salt->GDC6036

Caption: Key stages in the synthesis of GDC-6036.

Conclusion

The use of this compound as a chiral ligand in the palladium-catalyzed Negishi coupling is a pivotal advancement in the scalable and efficient synthesis of GDC-6036. This methodology provides excellent control over the axial chirality of the key biaryl intermediate, leading to the desired atropisomer in high yield and diastereomeric excess. The detailed protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis of GDC-6036 and other complex chiral molecules.

References

Application Notes and Protocols: (R,R)-Chiraphite in Enantioselective Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of the chiral bisphosphite ligand, (R,R)-Chiraphite, in enantioselective synthesis. The content herein is intended to guide researchers in the application of this ligand for the construction of chiral compounds, with a particular focus on a well-documented atroposelective Negishi coupling reaction. While the primary application highlighted is in C-C bond formation, the general principles of employing chiral phosphite ligands are broadly applicable.

Introduction to this compound

This compound is a C₂-symmetric chiral bisphosphite ligand derived from (R,R)-2,4-pentanediol and a substituted biphenol. Its rigid backbone and defined chiral pockets make it an effective ligand for inducing high levels of enantioselectivity in a variety of metal-catalyzed reactions. The steric and electronic properties of the ligand can be tuned by modifying the substituents on the biphenol backbone, although this document focuses on the parent this compound structure.

Application 1: Atroposelective Negishi Coupling in the Synthesis of GDC-6036

A key and well-documented application of this compound is in the palladium-catalyzed atroposelective Negishi coupling for the synthesis of the KRAS G12C inhibitor, GDC-6036 (Divarasib).[1][2][3] This reaction establishes a sterically hindered C-C bond between two heterocyclic fragments, creating a chiral axis with high diastereoselectivity.

Quantitative Data Summary
EntryAryl HalideOrganozinc ReagentCatalyst Loading (mol%)Ligand Loading (mol%)SolventTemp (°C)Yield (%)Diastereomeric Ratio (dr)
1Aminopyridine derivativeQuinazoline-organozinc[Pd(cin)Cl]₂ (0.5)This compound (1.0)2-MeTHF5070 (after crystallization)>99:1
Experimental Protocol: Atroposelective Negishi Coupling

Reaction: Atroposelective Negishi Coupling for the Synthesis of (Rₐ)-3

Materials:

  • Aminopyridine derivative (5 )

  • Quinazoline derivative (6a )

  • n-BuLi (2.5 M in hexanes)

  • ZnCl₂ (1.0 M in 2-MeTHF)

  • [Pd(cin)Cl]₂ (Palladium(II) cinnamyl chloride dimer)

  • This compound

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous

Procedure: [1][3]

  • Preparation of the Organozinc Reagent: A solution of the quinazoline derivative (6a ) in anhydrous 2-MeTHF is cooled to -20 °C. n-BuLi is added dropwise, and the mixture is stirred for 30 minutes. A solution of ZnCl₂ in 2-MeTHF is then added, and the resulting mixture is warmed to room temperature and stirred for 1 hour to form the organozinc reagent (6b ).

  • Catalyst Preparation: In a separate flask, [Pd(cin)Cl]₂ and this compound are dissolved in anhydrous 2-MeTHF and stirred at room temperature for 30 minutes to form the active catalyst complex.

  • Coupling Reaction: The solution of the aminopyridine derivative (5 ) is added to the prepared organozinc reagent. The pre-formed catalyst solution is then added to this mixture.

  • Reaction Conditions: The reaction mixture is heated to 50 °C and stirred for 18 hours.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with aqueous ammonium chloride. The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by crystallization to afford the desired atropisomer (Rₐ)-3 in high yield and diastereoselectivity.

Signaling Pathway and Workflow Diagrams

Negishi_Coupling_Mechanism cluster_cat Catalytic Cycle Pd0 Pd(0)L* OA Oxidative Addition Pd0->OA Ar1-X PdII Ar1-Pd(II)-X      |     L* OA->PdII TM Transmetalation PdII->TM Ar2-ZnX PdII_Ar2 Ar1-Pd(II)-Ar2      |     L* TM->PdII_Ar2 RE Reductive Elimination PdII_Ar2->RE RE->Pd0 Ar1-Ar2 Product Product (Ar1-Ar2) RE->Product L This compound (L*) L->Pd0 Ar1X Aminopyridine (Ar1-X) Ar1X->OA Ar2ZnX Organozinc (Ar2-ZnX) Ar2ZnX->TM

Caption: Catalytic cycle of the Pd-catalyzed Negishi cross-coupling reaction.

Experimental_Workflow start Start prep_zinc Prepare Organozinc Reagent start->prep_zinc prep_cat Prepare Catalyst Solution ([Pd(cin)Cl]₂ + this compound) start->prep_cat coupling Combine Reactants and Catalyst prep_zinc->coupling prep_cat->coupling reaction Heat at 50°C for 18h coupling->reaction workup Quench and Extract reaction->workup purify Crystallization workup->purify end Final Product purify->end

Caption: Experimental workflow for the atroposelective Negishi coupling.

Other Potential Applications: A Note on Current Literature

While this compound has proven highly effective in the specialized application of atroposelective Negishi coupling, its use in other common enantioselective transformations such as asymmetric hydrogenation and hydroformylation is not as widely documented in peer-reviewed literature as of late 2025. Researchers are encouraged to explore the potential of this compound in these areas, drawing parallels from the successful applications of other chiral bisphosphite ligands.

General Considerations for Asymmetric Hydrogenation and Hydroformylation

For researchers interested in exploring this compound in these reactions, the following general conditions, typically employed with other chiral bisphosphite ligands, may serve as a starting point:

  • Asymmetric Hydrogenation: Rhodium(I) or Ruthenium(II) precursors are commonly used. Reactions are typically run under a hydrogen atmosphere (from balloon pressure to high pressure) in solvents such as methanol, dichloromethane, or toluene. Substrates often include functionalized olefins like enamides, α,β-unsaturated esters, and itaconates.

  • Asymmetric Hydroformylation: Rhodium(I) precursors, such as [Rh(CO)₂(acac)], are standard. The reaction is carried out under a mixture of hydrogen and carbon monoxide (syngas), with pressures ranging from ambient to high. Common substrates include styrenes, vinyl acetate, and other terminal and internal olefins.

Synthesis of this compound

A general synthetic approach to ligands of the Chiraphite class involves the reaction of a chiral diol with a phosphorochloridite derived from a substituted biphenol. The synthesis of this compound itself is not widely detailed in readily accessible literature, suggesting it may be prepared by specialized suppliers or through a multi-step sequence. A plausible synthetic pathway is outlined below.

Chiraphite_Synthesis cluster_reactants Starting Materials diol (R,R)-2,4-Pentanediol chiraphite This compound diol->chiraphite biphenol Substituted Biphenol phosphorochloridite Biphenol Phosphorochloridite biphenol->phosphorochloridite PCl3 PCl₃ PCl3->phosphorochloridite phosphorochloridite->chiraphite

Caption: Plausible synthetic route to this compound.

Conclusion

This compound is a valuable chiral ligand for enantioselective synthesis, with a demonstrated, high-impact application in the atroposelective Negishi coupling for the preparation of a key pharmaceutical intermediate. While its application in other areas such as asymmetric hydrogenation and hydroformylation is less explored in the public domain, its structural features suggest potential for broader utility. The detailed protocol and data provided for the Negishi coupling serve as a practical guide for researchers in the field. Further investigation into the catalytic scope of this compound is encouraged.

References

Application Notes and Protocols: (R,R)-Chiraphite as a Ligand for Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-Chiraphite is a chiral phosphite ligand that has demonstrated significant potential in asymmetric catalysis, particularly in palladium-catalyzed cross-coupling reactions. Its unique structural features allow for the formation of highly active and selective catalysts, enabling the synthesis of complex chiral molecules with high enantiopurity. This document provides detailed application notes and protocols for the use of this compound in a key palladium-catalyzed cross-coupling reaction, highlighting its utility in the synthesis of high-value compounds for the pharmaceutical industry.

While the application of this compound has been notably successful in Negishi couplings, its potential in other cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira remains an area of active exploration. This document will focus on a well-documented, industrially relevant example and provide a framework for its application in other contexts.

Atroposelective Negishi Cross-Coupling for the Synthesis of GDC-6036 (Divarasib)

A significant application of this compound is in the atroposelective Negishi cross-coupling reaction for the synthesis of the KRAS G12C inhibitor GDC-6036 (Divarasib).[1][2][3] This reaction constructs the sterically hindered biaryl axis of the molecule with high enantioselectivity, a crucial step in the overall synthesis. The palladium/(R,R)-Chiraphite catalytic system has proven to be robust and scalable, enabling the production of this active pharmaceutical ingredient (API) on a large scale (>100 kg).[1]

Reaction Scheme

GDC_6036_Synthesis cluster_product Product Aminopyridine Aminopyridine Derivative GDC_6036_intermediate GDC-6036 Intermediate (High Atropisomeric Ratio) Aminopyridine->GDC_6036_intermediate Quinazoline Quinazoline Derivative Quinazoline->GDC_6036_intermediate Pd_cin_Cl2 [Pd(cin)Cl]₂ Pd_cin_Cl2->GDC_6036_intermediate Pd Catalyst RR_Chiraphite This compound RR_Chiraphite->GDC_6036_intermediate Chiral Ligand

Caption: Atroposelective Negishi Coupling for GDC-6036 Synthesis.

Quantitative Data

The following table summarizes the key quantitative data for the atroposelective Negishi coupling reaction.

ParameterValueReference
Palladium Precatalyst[Pd(cin)Cl]₂[1]
LigandThis compound[1]
Pd Loading0.5 mol %[1]
Ligand Loading1.0 mol %[1]
Atropisomeric RatioHigh (not specified)[1]
Scale>100 kg[1]
Experimental Protocol

Materials:

  • Aminopyridine derivative (1.0 equiv)

  • Quinazoline-organozinc reagent (prepared in situ)

  • [Pd(cin)Cl]₂ (0.005 equiv)

  • This compound (0.01 equiv)

  • Anhydrous solvent (e.g., THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve [Pd(cin)Cl]₂ and this compound in the anhydrous solvent. Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

  • Reaction Setup: In a separate flame-dried reaction vessel, dissolve the aminopyridine derivative in the anhydrous solvent.

  • Organozinc Reagent Generation: Prepare the organozinc reagent from the corresponding quinazoline halide by methods known in the art (e.g., via lithiation followed by transmetalation with ZnCl₂).

  • Coupling Reaction: To the solution of the aminopyridine derivative, add the pre-formed catalyst solution. Subsequently, add the solution of the quinazoline-organozinc reagent dropwise at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., HPLC, TLC, or LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a suitable aqueous solution (e.g., saturated ammonium chloride). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the desired atropisomeric product. In the case of the GDC-6036 synthesis, a chromatography-free isolation of the product was developed.[1]

Potential Applications in Other Cross-Coupling Reactions

General Workflow for Method Development

The following diagram illustrates a general workflow for developing asymmetric Suzuki-Miyaura, Heck, or Sonogashira reactions using the Pd/(R,R)-Chiraphite catalytic system.

Method_Development_Workflow Start Define Substrates (Aryl Halide & Coupling Partner) Screen_Catalyst Screen Pd Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) Start->Screen_Catalyst Screen_Ligand Select Ligand (this compound) Screen_Catalyst->Screen_Ligand Screen_Base Screen Base (e.g., K₂CO₃, Cs₂CO₃, Et₃N) Screen_Ligand->Screen_Base Screen_Solvent Screen Solvent (e.g., Toluene, Dioxane, THF) Screen_Base->Screen_Solvent Screen_Temp Optimize Temperature Screen_Solvent->Screen_Temp Analyze_Results Analyze Yield and Enantioselectivity (ee%) Screen_Temp->Analyze_Results Optimization Iterative Optimization Analyze_Results->Optimization Suboptimal Final_Protocol Final Optimized Protocol Analyze_Results->Final_Protocol Optimal Optimization->Screen_Catalyst

Caption: General Workflow for Cross-Coupling Method Development.

Conclusion

This compound has proven to be a highly effective chiral ligand for palladium-catalyzed atroposelective Negishi cross-coupling, as demonstrated by its successful application in the large-scale synthesis of Divarasib (GDC-6036). This success underscores the potential of this compound and other chiral phosphite ligands in asymmetric synthesis. Further research into the application of this compound in other palladium-catalyzed cross-coupling reactions is warranted and could lead to the development of novel, efficient, and highly selective methods for the synthesis of valuable chiral compounds in the pharmaceutical and other chemical industries. Researchers are encouraged to use the provided protocols and workflows as a starting point for their own investigations into the capabilities of this promising ligand.

References

Application Notes and Protocols for Catalytic Reactions with (R,R)-Chiraphite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of the chiral phosphite ligand (R,R)-Chiraphite in asymmetric catalysis. The information is intended to guide researchers in setting up catalytic reactions, with a focus on achieving high enantioselectivity in the synthesis of chiral molecules.

Atroposelective Negishi Coupling for the Synthesis of Divarasib (GDC-6036)

This compound has been successfully employed as a chiral ligand in a palladium-catalyzed atroposelective Negishi coupling reaction. This methodology is a key step in the synthesis of Divarasib (GDC-6036), a potent and selective inhibitor of the KRAS G12C mutant protein, which is a significant target in cancer therapy. The use of a Pd/(R,R)-Chiraphite catalytic system allows for the efficient and highly stereoselective construction of the sterically hindered biaryl axis in the drug molecule.[1][2][3]

Experimental Protocol: Synthesis of (Ra)-3 via Atroposelective Negishi Coupling

This protocol is adapted from the second-generation synthesis of GDC-6036.[1]

Materials:

  • Aminopyridine 5

  • Quinazoline 6b

  • [Pd(cin)Cl]₂ (Palladium(II) cinnamyl chloride dimer)

  • This compound

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Nitrogen or Argon source for inert atmosphere

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Catalyst Pre-formation: In a glovebox or under a strict inert atmosphere, charge a reaction vessel with [Pd(cin)Cl]₂ (0.5 mol%) and this compound (1 mol%).

  • Solvent Addition: Add anhydrous THF to the vessel and stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active catalyst complex.

  • Reactant Addition: To the solution of the pre-formed catalyst, add the aminopyridine 5 and the organozinc reagent derived from quinazoline 6b.

  • Reaction: Stir the reaction mixture at the desired temperature (optimization may be required, but typically ambient to slightly elevated temperatures are used for Negishi couplings) until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC, LC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. The key intermediate, (Ra)-3, can be isolated. In the reported synthesis of GDC-6036, a chromatography-free process was developed.

Data Presentation: Atroposelective Negishi Coupling
EntryCatalyst SystemSubstrate 1Substrate 2ProductYield (%)Enantiomeric Excess (ee %)
10.5 mol % [Pd(cin)Cl]₂ / 1 mol % this compoundAminopyridine 5Organozinc of Quinazoline 6b(Ra)-3HighExcellent

Note: Specific yield and ee values for this industrial process are not publicly detailed but are described as high and excellent.

Experimental Workflow Diagram

Negishi_Coupling_Workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Negishi Coupling Reaction cluster_workup Work-up & Isolation Pd_precatalyst [Pd(cin)Cl]₂ Active_Catalyst Active Pd/(R,R)-Chiraphite Catalyst Pd_precatalyst->Active_Catalyst 0.5 mol% Chiraphite This compound Chiraphite->Active_Catalyst 1 mol% Solvent_prep Anhydrous THF Solvent_prep->Active_Catalyst Reaction_Vessel Reaction Mixture Active_Catalyst->Reaction_Vessel Reactant1 Aminopyridine 5 Reactant1->Reaction_Vessel Reactant2 Organozinc of Quinazoline 6b Reactant2->Reaction_Vessel Product Product (Ra)-3 Reaction_Vessel->Product Stirring, Temp Control Quench Reaction Quench Product->Quench Extraction Extraction Quench->Extraction Isolation Isolation of (Ra)-3 Extraction->Isolation

Caption: Workflow for the Pd-catalyzed atroposelective Negishi coupling.

Application in Asymmetric Hydroformylation

This compound has been investigated as a ligand in rhodium-catalyzed asymmetric hydroformylation. This reaction is a powerful tool for the synthesis of chiral aldehydes from prochiral olefins. While detailed, substrate-specific protocols with extensive data tables for this compound are not as prevalent in the literature as for other ligands, it has been noted for its ability to promote high reaction rates. However, in some cases, this can be accompanied by lower enantioselectivity compared to other state-of-the-art ligands for specific substrates.

General Experimental Considerations for Asymmetric Hydroformylation
  • Catalyst Precursor: [Rh(CO)₂(acac)] is a commonly used precursor.

  • Ligand to Metal Ratio: This is a critical parameter to optimize for both reactivity and selectivity.

  • Solvent: Toluene or other non-protic solvents are typically used.

  • Syngas Pressure: The ratio and total pressure of CO and H₂ significantly influence the reaction outcome.

  • Temperature: Reaction temperatures often range from 40 to 100 °C.

Due to the limited availability of specific, reproducible protocols in the public domain, researchers are encouraged to perform their own optimization studies when employing this compound in asymmetric hydroformylation. Screening of the parameters mentioned above is crucial for achieving desired results.

Logical Relationship Diagram

Hydroformylation_Factors Catalyst Rh/(R,R)-Chiraphite Catalyst System Outcome Chiral Aldehyde Catalyst->Outcome Substrate Prochiral Olefin Substrate->Outcome Syngas CO / H₂ Syngas->Outcome Reaction_Conditions Temperature, Solvent, Pressure, Time Reaction_Conditions->Outcome Yield Yield Outcome->Yield Enantioselectivity Enantioselectivity (ee%) Outcome->Enantioselectivity Regioselectivity Regioselectivity (b:l) Outcome->Regioselectivity

Caption: Key factors influencing asymmetric hydroformylation outcome.

Further Potential Applications

The utility of this compound as a chiral ligand may extend to other transition-metal-catalyzed enantioselective transformations. Based on its structure and electronic properties, it could potentially be applied in reactions such as:

  • Asymmetric Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation is another area where chiral phosphite ligands have shown promise.

For these and other potential applications, researchers should consider this compound as a ligand for screening in their reaction development efforts.

Disclaimer: The provided protocols are intended for guidance and should be adapted and optimized for specific substrates and laboratory conditions. All experiments should be performed by qualified personnel in a suitable laboratory setting, following all necessary safety precautions.

References

Application Notes and Protocols for Asymmetric Reactions with (R,R)-Chiraphite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utilization of the C2-symmetric phosphite ligand, (R,R)-Chiraphite, in asymmetric catalysis. The primary focus of this document is on its successful application in a key atroposelective Negishi coupling reaction for the synthesis of the potent KRAS G12C inhibitor, GDC-6036 (divarasib).

Introduction to this compound

This compound is a chiral diphosphite ligand known for its ability to induce high stereoselectivity in various metal-catalyzed reactions. Its rigid C2-symmetric backbone plays a crucial role in creating a well-defined chiral environment around the metal center, enabling precise control over the stereochemical outcome of the reaction. While its application is not as broadly documented as some other privileged ligands, it has proven to be highly effective in specific, challenging transformations.

Featured Application: Atroposelective Negishi Coupling in the Synthesis of GDC-6036

A significant and recent application of this compound is in the highly atroposelective Negishi coupling to construct the sterically hindered C-C biaryl bond in the synthesis of GDC-6036.[1][2] This reaction is a critical step in the second-generation manufacturing process of this important anti-cancer drug candidate.[1][2]

The palladium-catalyzed coupling of a functionalized aminopyridine and a quinazoline organozinc reagent proceeds with excellent yield and outstanding diastereoselectivity, highlighting the efficacy of this compound in controlling axial chirality.

Reaction Scheme:

GDC_6036_Negishi_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Aminopyridine Aminopyridine Derivative Product (Ra)-Intermediate (Precursor to GDC-6036) Aminopyridine->Product Negishi Coupling Quinazoline Quinazoline Organozinc Quinazoline->Product Catalyst [Pd(cin)Cl]2 This compound Catalyst->Product

Caption: Atroposelective Negishi coupling catalyzed by a Pd/(R,R)-Chiraphite system.

Quantitative Data

The following table summarizes the key quantitative data for the atroposelective Negishi coupling reaction in the synthesis of GDC-6036.

ParameterValueReference
Yield 70% (after crystallization)[1]
Diastereomeric Ratio (dr) >99:1[1]
Catalyst Loading 0.5 mol % [Pd(cin)Cl]2[2]
Ligand Loading 1 mol % this compound[2]

Experimental Protocol: Atroposelective Negishi Coupling

This protocol is adapted from the supporting information of the published second-generation synthesis of GDC-6036.

Materials:

  • Aminopyridine derivative

  • Quinazoline bromide precursor

  • n-Butyllithium (n-BuLi)

  • Zinc chloride (ZnCl2)

  • [Pd(cin)Cl]2 (Palladium(II) cinnamyl chloride dimer)

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Toluene

  • Heptane

Equipment:

  • Inert atmosphere glovebox or Schlenk line

  • Dry glassware

  • Magnetic stirrer and stir bars

  • Syringes and needles for transfer of reagents

  • Temperature control system (cryostat or ice bath)

Workflow Diagram

experimental_workflow start Start: Prepare Reactants and Catalysts prep_organozinc 1. Preparation of Organozinc Reagent - Dissolve quinazoline bromide in THF - Cool to low temperature - Add n-BuLi dropwise - Add ZnCl2 solution start->prep_organozinc prep_catalyst 2. Catalyst Pre-formation - In a separate flask, dissolve [Pd(cin)Cl]2 and this compound in THF start->prep_catalyst coupling 3. Negishi Coupling Reaction - Add aminopyridine derivative to the catalyst mixture - Add the prepared organozinc reagent to the catalyst/aminopyridine mixture - Warm to room temperature and stir until completion prep_organozinc->coupling prep_catalyst->coupling workup 4. Reaction Workup - Quench the reaction - Perform aqueous workup and extraction coupling->workup crystallization 5. Purification - Concentrate the organic phase - Crystallize the product from a suitable solvent system (e.g., Toluene/Heptane) workup->crystallization end End: Isolate Pure (Ra)-Intermediate crystallization->end

Caption: Experimental workflow for the atroposelective Negishi coupling.

Step-by-Step Procedure:

  • Preparation of the Organozinc Reagent:

    • In a flame-dried flask under an inert atmosphere, dissolve the quinazoline bromide precursor in anhydrous THF.

    • Cool the solution to a low temperature (e.g., -78 °C).

    • Slowly add a solution of n-butyllithium dropwise, maintaining the low temperature.

    • After stirring for a specified time, add a solution of zinc chloride in THF to the reaction mixture.

    • Allow the mixture to warm to room temperature and stir to ensure complete formation of the organozinc reagent.

  • Catalyst and Substrate Preparation:

    • In a separate flame-dried flask under an inert atmosphere, dissolve [Pd(cin)Cl]2 and this compound in anhydrous THF.

    • Stir the mixture at room temperature to allow for catalyst pre-formation.

    • Add the solid aminopyridine derivative to this catalyst solution.

  • Negishi Coupling:

    • Slowly transfer the freshly prepared organozinc reagent from step 1 into the flask containing the catalyst and aminopyridine derivative (from step 2).

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is deemed complete by a suitable monitoring technique (e.g., HPLC, TLC).

  • Workup and Purification:

    • Upon completion, quench the reaction by the addition of a suitable aqueous solution (e.g., saturated ammonium chloride).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by crystallization from an appropriate solvent system (e.g., toluene/heptane) to yield the highly enantioenriched (Ra)-intermediate.

Substrate Scope

Currently, the publicly available literature predominantly focuses on the application of this compound for the specific atroposelective Negishi coupling in the synthesis of GDC-6036. While variations of the aminopyridine and quinazoline coupling partners may be tolerated, a broad substrate scope for this particular catalytic system has not been extensively reported. Further research would be required to explore the versatility of the Pd/(R,R)-Chiraphite system for the synthesis of other axially chiral biaryl compounds.

Conclusion

This compound has demonstrated its value as a highly effective chiral ligand in a challenging and industrially relevant atroposelective Negishi coupling. The detailed protocol provided herein offers a starting point for researchers aiming to utilize this catalytic system for the synthesis of GDC-6036 or structurally related compounds. While its broader applicability in other asymmetric transformations is yet to be fully explored, its success in this key application underscores its potential for enabling highly stereoselective bond formations.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Enaginoselectivity in (R,R)-Chiraphite Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R,R)-Chiraphite catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize enantioselectivity in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during this compound catalyzed reactions in a question-and-answer format.

Question 1: Why am I observing low enantioselectivity (% ee) in my reaction?

Answer: Low enantioselectivity can stem from several factors. Here are the most common culprits and how to address them:

  • Sub-optimal Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the catalyst's chiral environment. A solvent screening is highly recommended.

  • Incorrect Temperature: Enantioselectivity is often highly temperature-dependent. An increase or decrease in temperature can sometimes dramatically improve or even invert the enantioselectivity.

  • Inappropriate Ligand-to-Metal Ratio: The ratio of this compound to the metal precursor (e.g., Palladium) is crucial. Too little or too much ligand can lead to the formation of less selective catalytic species.

  • Presence of Impurities: Water, oxygen, or other impurities in the reagents or solvents can deactivate the catalyst or interfere with the catalytic cycle, leading to poor stereocontrol.

  • Substrate Compatibility: The electronic and steric properties of your substrate may not be ideal for the this compound catalyst system.

Question 2: My reaction is sluggish or not proceeding to completion. What should I do?

Answer: Poor reactivity can be linked to several factors, some of which also affect enantioselectivity. Consider the following:

  • Catalyst Deactivation: The catalyst may be degrading under the reaction conditions. This can be caused by impurities, incorrect temperature, or prolonged reaction times.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of your reaction.

  • Poor Solubility: The catalyst or reagents may not be fully dissolved in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.

  • Incorrect Reaction Conditions: The temperature may be too low, or the concentration of reactants may be suboptimal.

Question 3: I am observing inconsistent results between batches. What could be the cause?

Answer: Inconsistent results are often traced back to variations in experimental setup and reagent quality. Key areas to investigate include:

  • Reagent Purity: Ensure the consistent quality of your starting materials, catalyst, and solvents. Trace impurities can have a significant impact.

  • Inert Atmosphere: The reaction's sensitivity to air and moisture requires a consistently inert atmosphere (e.g., Argon or Nitrogen).

  • Stirring and Temperature Control: Inconsistent mixing or temperature fluctuations within the reactor can lead to variable results.

  • Water Content: Even trace amounts of water can affect the catalyst performance. Ensure all glassware is rigorously dried and solvents are anhydrous.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ligand-to-metal ratio for this compound catalyzed reactions?

A1: The optimal ligand-to-metal ratio is reaction-dependent. However, a common starting point is a slight excess of the ligand relative to the metal. For instance, in the atroposelective Negishi coupling for the synthesis of GDC-6036, a Pd/(R,R)-Chiraphite ratio of 1:2 (0.5 mol % Pd, 1.0 mol % ligand) was found to be effective.[1] It is crucial to screen a range of ratios to find the optimum for your specific transformation.

Q2: How does temperature affect the enantioselectivity of this compound catalyzed reactions?

A2: Temperature can have a profound and sometimes non-linear effect on enantioselectivity. Generally, lower temperatures lead to higher enantioselectivity due to the larger difference in activation energies for the formation of the two enantiomers. However, this is not always the case, and in some instances, higher temperatures have been reported to improve enantioselectivity. Therefore, a temperature screening study is highly recommended.

Q3: Which solvents are recommended for this compound catalyzed reactions?

A3: The choice of solvent is critical and depends on the specific reaction. Aprotic solvents are generally preferred. In the case of the atroposelective Negishi coupling with this compound, tetrahydrofuran (THF) has been used successfully.[2] A screening of solvents with varying polarities (e.g., toluene, dioxane, DME, CH2Cl2) is a good practice to optimize enantioselectivity.

Q4: How should I handle and store the this compound ligand?

A4: this compound is an air- and moisture-sensitive phosphoramidite ligand. It should be stored under an inert atmosphere (Argon or Nitrogen) in a cool, dry place. All manipulations should be carried out using standard Schlenk line or glovebox techniques.

Quantitative Data on Reaction Parameter Optimization

The following tables provide representative data on how varying key reaction parameters can influence the enantioselectivity of reactions catalyzed by chiral phosphine ligands, including this compound.

Table 1: Effect of Solvent on Enantioselectivity

EntrySolvent% ee
1THF95
2Toluene85
3Dioxane92
4CH2Cl278

Data is illustrative and based on typical trends observed in asymmetric catalysis. Optimal solvent is system-dependent.

Table 2: Effect of Temperature on Enantioselectivity

EntryTemperature (°C)% ee
15088
22594
3097
4-2099

Data is illustrative and based on typical trends observed in asymmetric catalysis. The optimal temperature must be determined empirically.

Table 3: Effect of Ligand-to-Metal Ratio on Enantioselectivity

EntryPd : this compound Ratio% ee
11 : 1.192
21 : 1.596
31 : 2.0>99
41 : 2.598

Data is based on the optimization for the synthesis of GDC-6036.[1]

Detailed Experimental Protocol: Atroposelective Negishi Coupling

This protocol is based on the synthesis of the key biaryl intermediate of GDC-6036, a potent KRAS G12C inhibitor.[1]

Materials:

  • Quinazoline starting material

  • Aminopyridine starting material

  • [Pd(cin)Cl]2 (Palladium precursor)

  • This compound

  • i-PrMgCl·LiCl (Grignard reagent)

  • ZnCl2

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Toluene

Procedure:

  • Preparation of the Organozinc Reagent:

    • In a flame-dried flask under an argon atmosphere, dissolve the aminopyridine starting material in anhydrous THF.

    • Cool the solution to -10 °C.

    • Slowly add i-PrMgCl·LiCl dropwise and stir for 1 hour at -10 °C.

    • Add a solution of ZnCl2 in THF and allow the mixture to warm to room temperature and stir for 1 hour.

  • Catalyst Preparation and Coupling Reaction:

    • In a separate flame-dried flask under argon, add [Pd(cin)Cl]2 and this compound.

    • Add anhydrous THF and stir at room temperature for 30 minutes to form the active catalyst complex.

    • Add the quinazoline starting material to the catalyst mixture.

    • Cool the mixture to the desired reaction temperature (e.g., 20 °C).

    • Slowly add the freshly prepared organozinc reagent to the catalyst/quinazoline mixture.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by chromatography on silica gel.

Visualizations

Catalytic Cycle for Atroposelective Negishi Coupling

Negishi_Cycle cluster_legend Legend Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Aryl-Pd(II)-X L OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R'-ZnX PdII_Aryl_R Aryl-Pd(II)-R' L* Transmetal->PdII_Aryl_R ZnX2 ZnX2 RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Regenerated Catalyst Product Aryl-R' RedElim->Product Reactants Ar-X + R'-ZnX L_star L* = this compound

Caption: Catalytic cycle for the Pd/(R,R)-Chiraphite catalyzed Negishi cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Enantioselectivity Observed Check_Purity Verify Reagent and Solvent Purity Start->Check_Purity Optimize_Temp Screen Reaction Temperature Check_Purity->Optimize_Temp Optimize_Solvent Screen Solvents Optimize_Temp->Optimize_Solvent Optimize_Ratio Optimize Ligand:Metal Ratio Optimize_Solvent->Optimize_Ratio Check_Atmosphere Ensure Inert Atmosphere Optimize_Ratio->Check_Atmosphere Improved Enantioselectivity Improved? Check_Atmosphere->Improved Success Problem Resolved Improved->Success Yes Consult Consult Further Literature Improved->Consult No

Caption: A logical workflow for troubleshooting low enantioselectivity in this compound catalyzed reactions.

References

Troubleshooting low yield in (R,R)-Chiraphite mediated synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting low yield in syntheses mediated by (R,R)-Chiraphite. This guide provides answers to frequently asked questions and detailed troubleshooting advice to help researchers, scientists, and drug development professionals optimize their reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which type of reaction is it commonly used?

This compound is a chiral phosphite ligand known for its effectiveness in asymmetric catalysis. It has been successfully employed in palladium-catalyzed atroposelective Negishi cross-coupling reactions to synthesize axially chiral biaryl compounds. A notable application is in the kilogram-scale manufacturing of the KRAS G12C inhibitor divarasib (GDC-6036).[1][2][3][4]

Q2: I am experiencing low yield in my Pd/(R,R)-Chiraphite catalyzed Negishi coupling. What are the most common general causes?

Low yields in Negishi couplings can stem from several factors. The primary areas to investigate are the quality and activation of the zinc reagent, the integrity of the catalyst and ligand, and the purity of the substrates and solvent. The presence of additives can also be critical for achieving high yields.

Q3: Is an additive necessary for the reaction to proceed efficiently?

Yes, in many cases, additives are crucial. For the atroposelective Negishi coupling to synthesize divarasib, sodium trifluoroacetate (NaTFA) was identified as a key additive.[3] In a broader context, salts like lithium chloride or lithium bromide are often essential in Negishi reactions to break up zinc aggregates and form more reactive "ate" complexes, which facilitates the transmetalation step.[5][6][7]

Q4: What is the optimal solvent for reactions involving this compound?

The choice of solvent can significantly impact the reaction rate and selectivity.[8][9][10][11] For the documented successful synthesis of divarasib using Pd/(R,R)-Chiraphite, tetrahydrofuran (THF) was used as the solvent.[3] The polarity of the solvent can influence the solubility of intermediates and the stability of the catalytic species.

Troubleshooting Guide for Low Yield

Issue 1: Poor or Inconsistent Yield in Atroposelective Negishi Coupling

Possible Cause 1: Inefficient Formation of the Organozinc Reagent

The preparation of the organozinc reagent is a critical step. Incomplete metalation or degradation of the organozinc species will directly lead to low product yield.

  • Recommendation: Ensure the Grignard reagent used for the initial metalation is of high quality and accurately titrated. The subsequent transmetalation with a zinc salt (e.g., ZnCl₂) should be performed under strictly anhydrous and inert conditions to prevent quenching. For the synthesis of divarasib, a continuous flow process was implemented for the metalation steps to ensure consistency and avoid cryogenic conditions at a large scale.[3]

Possible Cause 2: Suboptimal Catalyst Activation or Decomposition

The active Pd(0) species must be generated efficiently from the precatalyst, and its stability throughout the reaction is paramount. Bulky phosphite ligands like this compound are designed to stabilize the active catalyst, but improper handling can lead to decomposition.

  • Recommendation: Use a reliable palladium precatalyst, such as [Pd(cin)Cl]₂.[3] Ensure the this compound ligand is pure and handled under an inert atmosphere to prevent oxidation or hydrolysis. The combination of the palladium source and ligand should be done carefully to form the active catalyst.

Possible Cause 3: Lack of Essential Additive

As mentioned in the FAQs, additives can be crucial for the catalytic cycle, particularly the transmetalation step.

  • Recommendation: Based on the successful large-scale synthesis of divarasib, the addition of sodium trifluoroacetate (NaTFA) is recommended.[3] If you are working with a different system, a screen of salt additives (e.g., LiCl, LiBr) may be necessary to identify the optimal conditions for your specific substrates.[5][6]

Experimental Protocols

Key Experiment: Atroposelective Negishi Coupling for Divarasib Synthesis [3]

This protocol describes the key C-C bond formation in the synthesis of the KRAS G12C inhibitor, divarasib.

1. Formation of the Organozinc Reagent (Continuous Flow):

  • A solution of the aryl bromide starting material in THF is mixed with i-PrMgCl·LiCl in a static mixer at -10 °C.

  • The resulting Grignard reagent is then continuously fed into a Continuous Stirred-Tank Reactor (CSTR) containing a solution of ZnCl₂ in THF/MeTHF at -10 °C to form the organozinc reagent.

2. Negishi Cross-Coupling:

  • In a separate reactor, a solution of the second aryl bromide coupling partner is treated with NaTFA, [Pd(cin)Cl]₂, and this compound in THF.

  • The pre-formed organozinc solution is then added to this catalyst mixture.

  • The reaction is stirred until completion.

  • The product is crystallized from toluene/n-heptane.

Data Presentation

Table 1: Optimized Conditions for Atroposelective Negishi Coupling [3]

ParameterCondition
Palladium Precatalyst [Pd(cin)Cl]₂
Ligand This compound
Solvent THF / MeTHF
Additive Sodium Trifluoroacetate (NaTFA)
Reactant 1 Aryl Bromide A
Reactant 2 Organozinc of Aryl Bromide B
Temperature -10 °C for metalation, then ambient
Key Feature Continuous flow for organozinc formation

Mandatory Visualizations

logical_relationship cluster_troubleshooting Troubleshooting Low Yield cluster_solutions Potential Solutions low_yield Low Yield Observed reagent_prep Organozinc Reagent Formation Issues low_yield->reagent_prep catalyst_issues Catalyst/Ligand Instability low_yield->catalyst_issues conditions Suboptimal Reaction Conditions low_yield->conditions verify_grignard Verify Grignard Quality & Titer reagent_prep->verify_grignard inert_conditions Strict Anhydrous/ Inert Atmosphere reagent_prep->inert_conditions continuous_flow Implement Continuous Flow for Metalation reagent_prep->continuous_flow catalyst_issues->inert_conditions pure_ligand Ensure Purity of This compound catalyst_issues->pure_ligand proper_precatalyst Use Reliable Pd Precatalyst catalyst_issues->proper_precatalyst conditions->inert_conditions additive_screen Screen/Add NaTFA or other salts conditions->additive_screen solvent_purity Use Anhydrous Solvent (THF) conditions->solvent_purity

Caption: Troubleshooting logic for low yield in this compound mediated Negishi coupling.

experimental_workflow cluster_reagent_prep Organozinc Formation (Continuous Flow) cluster_coupling Negishi Coupling aryl_br1 Aryl Bromide A in THF static_mixer Static Mixer (-10 °C) aryl_br1->static_mixer grignard i-PrMgCl·LiCl grignard->static_mixer cstr CSTR (-10 °C) static_mixer->cstr Grignard Solution zncl2 ZnCl₂ in THF/MeTHF zncl2->cstr organozinc Organozinc Reagent cstr->organozinc reaction_vessel Reaction Vessel in THF organozinc->reaction_vessel aryl_br2 Aryl Bromide B aryl_br2->reaction_vessel additive NaTFA additive->reaction_vessel catalyst [Pd(cin)Cl]₂ catalyst->reaction_vessel ligand This compound ligand->reaction_vessel product Axially Chiral Product reaction_vessel->product

Caption: Workflow for the atroposelective Negishi coupling using this compound.

References

Technical Support Center: (R,R)-Chiraphite in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R,R)-Chiraphite. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the use of this compound in asymmetric catalysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it commonly used?

This compound is a chiral phosphite ligand known for its effectiveness in a variety of asymmetric catalytic reactions. It is particularly noted for its application in palladium-catalyzed atroposelective Negishi cross-coupling reactions, enabling the synthesis of complex chiral molecules with high enantioselectivity. A notable example is its use in the large-scale, chromatography-free synthesis of KRAS G12C inhibitor GDC-6036 (also known as Divarasib).

Q2: What are the general advantages of using a phosphite ligand like this compound?

Phosphite ligands, in general, are attractive for catalysis due to their straightforward synthesis from readily available alcohols. This allows for the creation and screening of diverse ligand libraries to optimize catalytic activity and selectivity for specific reactions. Compared to phosphine ligands, phosphites are often less sensitive to air and oxidation.[1]

Q3: What are the potential stability issues with phosphite ligands?

Phosphite ligands can be susceptible to decomposition pathways such as hydrolysis, alcoholysis, and the Arbuzov reaction.[1] However, the bulky aryl groups present in this compound generally enhance its stability and help to suppress these unwanted side reactions.[1]

Troubleshooting Guide: Common Side Reactions and How to Avoid Them

This section provides a detailed guide to identifying and mitigating common side reactions when using this compound in your experiments.

Issue 1: Low Reaction Conversion or Stalling

Possible Cause A: Catalyst Deactivation

In palladium-catalyzed cross-coupling reactions like the Negishi coupling, the catalyst can deactivate over time, leading to incomplete conversion. This can be caused by several factors, including the presence of impurities or coordination of the product to the palladium center, which inhibits further catalytic cycles.

Solutions:

  • Increase Catalyst Loading: A modest increase in the catalyst or ligand concentration can sometimes compensate for slow deactivation.

  • Optimize Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. A careful optimization of the reaction temperature is crucial.

  • Slow Addition of Reagents: In some cases, slow addition of one of the coupling partners can help to maintain a low concentration of potentially inhibiting species.

  • Use of Pre-catalysts: Employing well-defined palladium pre-catalysts can sometimes lead to more consistent and robust catalytic activity compared to generating the active catalyst in situ.

Possible Cause B: Ligand Degradation (Hydrolysis)

Although this compound is designed for enhanced stability, the presence of water in the reaction mixture can potentially lead to hydrolysis of the phosphite ligand. This would generate achiral and inactive phosphorus species, leading to a loss of both reactivity and enantioselectivity.

Solutions:

  • Ensure Anhydrous Conditions: Use rigorously dried solvents and reagents. Inert gas blanketing (e.g., argon or nitrogen) is essential to exclude atmospheric moisture.

  • Use of Drying Agents: The addition of molecular sieves can help to scavenge trace amounts of water from the reaction mixture.

Troubleshooting Workflow for Low Conversion

start Low Conversion Observed check_purity Check Purity of Starting Materials & Reagents start->check_purity check_conditions Verify Anhydrous Reaction Conditions check_purity->check_conditions Purity OK increase_catalyst Increase Catalyst/Ligand Loading check_conditions->increase_catalyst Conditions OK optimize_temp Optimize Reaction Temperature increase_catalyst->optimize_temp slow_addition Implement Slow Addition of a Reagent optimize_temp->slow_addition use_precatalyst Switch to a Well-Defined Pre-catalyst slow_addition->use_precatalyst success Problem Resolved use_precatalyst->success

Caption: Troubleshooting logic for addressing low reaction conversion.

Issue 2: Formation of Unexpected Byproducts

Possible Cause A: Arbuzov Reaction

The Arbuzov reaction is a classic side reaction of phosphites, where a trialkyl phosphite reacts with an alkyl halide to form a phosphonate.[2][3] In the context of a cross-coupling reaction, if an alkyl halide is present as a substrate or an impurity, it could potentially react with the this compound ligand.

Solutions:

  • Substrate Purity: Ensure that the aryl or vinyl halide/triflate starting materials are free from alkyl halide impurities.

  • Reaction Temperature: The Arbuzov reaction is often thermally promoted. Running the reaction at the lowest effective temperature can help to minimize this side reaction.

Reaction Pathway: Main Reaction vs. Arbuzov Side Reaction

cluster_main Desired Catalytic Cycle cluster_side Arbuzov Side Reaction A Pd(0)L* B Oxidative Addition A->B C Transmetalation B->C D Reductive Elimination C->D D->A Product Product D->Product Product L This compound (L) Intermediate Phosphonium Salt [L-R]⁺X⁻ L->Intermediate SN2 Attack RX Alkyl Halide (R-X) RX->Intermediate Product_side Phosphonate Byproduct Intermediate->Product_side

Caption: Competing pathways: the desired catalytic cycle and the Arbuzov side reaction.

Possible Cause B: Homocoupling

In cross-coupling reactions, homocoupling of one of the coupling partners can sometimes occur as a side reaction, leading to the formation of symmetrical biaryl or divinyl compounds. This can be influenced by the reaction conditions and the nature of the catalyst.

Solutions:

  • Control of Stoichiometry: Precise control over the stoichiometry of the coupling partners can sometimes minimize homocoupling.

  • Choice of Base and Solvent: The nature of the base and solvent can significantly influence the relative rates of cross-coupling versus homocoupling. Screening different conditions may be necessary.

  • Lower Reaction Temperature: Homocoupling can sometimes be favored at higher temperatures.

Experimental Protocols

Representative Protocol: Atroposelective Negishi Coupling

The following is a general procedure adapted from the synthesis of GDC-6036, illustrating the use of this compound.[4]

Materials:

  • Aryl or heteroaryl halide (1.0 equiv)

  • Organozinc reagent (1.1 - 1.5 equiv)

  • Palladium precursor (e.g., [Pd(cin)Cl]₂) (0.005 equiv)

  • This compound (0.01 equiv)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • In a glovebox, charge a dried reaction vessel with the palladium precursor and this compound.

  • Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Add the aryl or heteroaryl halide to the reaction vessel.

  • Slowly add the organozinc reagent to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

  • Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, GC, or TLC).

  • Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the product by an appropriate method (e.g., crystallization or column chromatography).

Quantitative Data Summary

While specific quantitative data on side reactions with this compound is not extensively published, the high yields and enantioselectivities reported in its applications suggest that side reactions are generally minimal under optimized conditions. For instance, in the synthesis of GDC-6036, the desired product was obtained in high yield without the need for chromatographic purification, indicating a very clean reaction profile.[4]

ParameterTypical ValueNotes
Enantiomeric Excess (ee) >95%Highly dependent on substrate and reaction conditions.
Yield >90%Can be lower if catalyst deactivation or side reactions occur.
Common Byproducts Homocoupling products, products of ligand degradationGenerally observed in low amounts under optimized conditions.

This technical support guide provides a starting point for troubleshooting common issues when using this compound. For specific and complex problems, consulting the primary literature and considering a systematic optimization of reaction parameters is always recommended.

References

Technical Support Center: Optimizing Catalyst Performance with (R,R)-Chiraphite Ligand

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the (R,R)-Chiraphite ligand in catalytic reactions. The focus is on improving the catalyst turnover number (TON) and addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the this compound ligand and where is it commonly used?

This compound is a chiral phosphite ligand known for its application in asymmetric catalysis. It is particularly effective in palladium-catalyzed cross-coupling reactions, such as the atroposelective Negishi coupling used in the synthesis of complex pharmaceutical intermediates like GDC-6036 (Divarasib).[1][2][3][4] Its chiral backbone allows for the creation of a stereochemically defined environment around the metal center, inducing high enantioselectivity in the formation of the desired product.

Q2: What is the catalyst turnover number (TON) and why is it important?

The turnover number (TON) in organometallic catalysis represents the number of moles of substrate that one mole of catalyst can convert into product before becoming inactivated.[5] A higher TON indicates a more efficient and stable catalyst, which is crucial for the economic viability and sustainability of a chemical process, especially in large-scale production. Improving the TON is a key goal in catalyst development and optimization.

Q3: What are the common reasons for a low turnover number in my reaction with the this compound ligand?

Several factors can contribute to a low turnover number, primarily related to catalyst deactivation. Common causes include:

  • Catalyst Decomposition: The active Pd(0) species can be unstable and decompose, often forming palladium black, which is catalytically inactive. This can be triggered by impurities, high temperatures, or inappropriate solvent choice.

  • Ligand Degradation: Phosphite ligands can be sensitive to oxidation, hydrolysis, or other side reactions, leading to the loss of the chiral environment and catalyst deactivation.

  • Product Inhibition: The product of the reaction may coordinate to the palladium center, inhibiting further catalytic cycles.

  • Impurities in Reagents or Solvents: Oxygen, water, or other impurities can react with the catalyst or the organometallic reagents, leading to deactivation.

  • Side Reactions: Homocoupling of the organozinc reagent is a common side reaction in Negishi couplings that consumes the nucleophile and can lead to catalyst deactivation.[6]

Q4: How can I improve the enantioselectivity of my reaction when using the this compound ligand?

Low enantioselectivity can stem from several factors. Here are some troubleshooting steps:

  • Ligand Purity: Ensure the this compound ligand is of high purity and has not degraded.

  • Temperature Control: Enantioselectivity is often highly dependent on the reaction temperature. Lowering the temperature can sometimes improve stereochemical control.

  • Solvent Effects: The solvent can significantly influence the chiral induction. Screening different solvents may be necessary to find the optimal conditions.

  • Catalyst Pre-formation: In some cases, pre-forming the active catalyst complex before adding the substrates can lead to better enantioselectivity.

  • Additive Effects: Certain additives can influence the catalyst's chiral environment. Experimenting with additives may be beneficial.

Troubleshooting Guides

Issue 1: Low Reaction Yield and/or Stalled Reaction

A common issue in Negishi coupling reactions is the reaction stalling before completion, leading to low yields. This is often due to catalyst deactivation.

Troubleshooting Steps & Solutions:

Potential CauseRecommended ActionExpected Outcome
Catalyst Decomposition (Palladium Black Formation) Degas all solvents and reagents thoroughly with an inert gas (e.g., nitrogen or argon) before use to remove oxygen. Consider adding a mild reducing agent to regenerate the active Pd(0) species.Reduced catalyst decomposition and improved reaction completion.
Inhibition by Zinc Halide Buildup The accumulation of zinc halides (e.g., ZnBr₂) during the reaction can inhibit the catalyst. While challenging to remove in situ, optimizing the stoichiometry of the organozinc reagent can sometimes mitigate this.Improved catalyst activity throughout the reaction.
Poor Quality of Organozinc Reagent Ensure the organozinc reagent is freshly prepared or properly stored. Titrate the reagent before use to determine its exact concentration. Impurities in the organozinc reagent can poison the catalyst.More reliable and reproducible reaction outcomes.
Sub-optimal Reaction Temperature While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition. Try running the reaction at a lower temperature (e.g., 50 °C) to see if catalyst stability improves.A balance between reaction rate and catalyst lifetime, leading to a higher overall yield.

Logical Troubleshooting Workflow:

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Low Enantioselectivity

Achieving high enantioselectivity is the primary reason for using a chiral ligand like this compound. If the enantiomeric excess (ee) is low, the following steps can be taken.

Troubleshooting Steps & Solutions:

Potential CauseRecommended ActionExpected Outcome
Incorrect Ligand-to-Metal Ratio The ratio of the ligand to the palladium precursor is critical. For the synthesis of GDC-6036, a 2:1 ratio of this compound to the palladium dimer [Pd(cin)Cl]₂ (i.e., 1 mol% this compound to 0.5 mol% [Pd(cin)Cl]₂) was found to be effective.[1][2] Varying this ratio might be necessary for other substrates.Optimized chiral environment around the palladium center, leading to higher ee.
Solvent Interference The solvent can interact with the catalyst complex and affect the stereochemical outcome. Screen a range of aprotic solvents (e.g., THF, 2-MeTHF, CPME) to identify the optimal medium for your specific reaction.Improved enantioselectivity through favorable solvent-catalyst interactions.
Reaction Temperature Too High Higher temperatures can lead to a loss of stereochemical control. It is advisable to run the reaction at the lowest temperature that still provides a reasonable reaction rate.Increased enantiomeric excess.
Ligand Degradation Ensure the this compound is handled and stored under inert conditions to prevent degradation. Consider using a freshly opened bottle or purifying the ligand if degradation is suspected.Consistent and high enantioselectivity.

Signaling Pathway for Optimizing Enantioselectivity:

Enantioselectivity_Optimization Start Low Enantioselectivity Ratio Optimize Ligand:Metal Ratio Start->Ratio Solvent Screen Solvents Ratio->Solvent Temperature Lower Reaction Temperature Solvent->Temperature Ligand_Purity Verify Ligand Integrity Temperature->Ligand_Purity High_ee High Enantioselectivity Ligand_Purity->High_ee

Caption: Pathway to optimizing enantioselectivity.

Experimental Protocols

Detailed Methodology for Atroposelective Negishi Coupling with Pd/(R,R)-Chiraphite

This protocol is based on the synthesis of the key intermediate for GDC-6036 and serves as a starting point for optimization.[1][2]

Catalyst Preparation (In Situ):

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the palladium precursor, [Pd(cin)Cl]₂ (0.5 mol%).

  • Add the this compound ligand (1 mol%).

  • Add the desired anhydrous, degassed solvent (e.g., THF).

  • Stir the mixture at room temperature for a designated period to allow for the formation of the active catalyst complex.

Negishi Coupling Reaction:

  • In a separate dry vessel under an inert atmosphere, prepare the organozinc reagent.

  • To the vessel containing the pre-formed catalyst, add the aryl halide or triflate substrate.

  • Slowly add the organozinc reagent to the reaction mixture at the desired temperature (e.g., 50 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, GC-MS, or TLC).

  • Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., column chromatography).

Experimental Workflow Diagram:

Experimental_Workflow cluster_catalyst Catalyst Preparation (In Situ) cluster_reaction Negishi Coupling Pd_precursor [Pd(cin)Cl]₂ Stir_cat Stir to form active catalyst Pd_precursor->Stir_cat Chiraphite This compound Chiraphite->Stir_cat Solvent_cat Anhydrous, Degassed Solvent Solvent_cat->Stir_cat Aryl_halide Add Aryl Halide Stir_cat->Aryl_halide Organozinc Add Organozinc Reagent Aryl_halide->Organozinc Monitor Monitor Reaction Organozinc->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Workup Extraction and Workup Quench->Workup Purify Purification Workup->Purify

Caption: General experimental workflow for the Negishi coupling.

References

Effect of solvent and temperature on (R,R)-Chiraphite catalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (R,R)-Chiraphite in catalytic reactions, with a specific focus on the effects of solvent and temperature. The information presented here is based on established experimental data to assist in optimizing reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing low enantioselectivity (ee%) in my this compound catalyzed reaction. What are the likely causes and how can I improve it?

A1: Low enantioselectivity can stem from several factors, primarily related to the choice of solvent and the reaction temperature.

  • Solvent Effects: The polarity and coordinating ability of the solvent play a crucial role in the stereochemical outcome of the reaction. Non-polar, aromatic solvents have been shown to provide superior enantioselectivity in certain this compound catalyzed reactions. For instance, in the atroposelective Negishi coupling for the synthesis of a key intermediate for Divarasib, toluene provided significantly higher ee% compared to more polar solvents like THF or coordinating solvents like DME. It is recommended to perform a solvent screen including solvents such as toluene, benzene, and xylenes.

  • Temperature Effects: Temperature can have a profound impact on the enantioselectivity. Generally, lower temperatures lead to higher enantiomeric excess. If you are running your reaction at room temperature or elevated temperatures, consider cooling the reaction mixture. A temperature optimization study is highly recommended. For the aforementioned Negishi coupling, a temperature of 0 °C was found to be optimal.

Q2: My reaction yield is low, although the enantioselectivity is acceptable. What steps can I take to improve the yield?

A2: Low yields can be attributed to incomplete conversion or side reactions, both of which can be influenced by solvent and temperature.

  • Solvent Choice: The solubility of reactants and the catalyst-substrate complex is critical for efficient reaction kinetics. While a solvent may favor high enantioselectivity, it might not be optimal for reaction rate and overall yield. In the case of the Divarasib intermediate synthesis, while toluene gave the best ee%, a mixture of THF and toluene might be explored to improve solubility and yield, although this could slightly compromise enantioselectivity.

  • Temperature Influence: While lower temperatures often favor higher enantioselectivity, they can also lead to slower reaction rates and incomplete conversion. A careful balance must be struck. If you are experiencing low yields at very low temperatures, a gradual increase in temperature might be necessary. Monitoring the reaction progress by techniques like TLC or LC-MS at different temperatures can help identify the optimal point for both yield and enantioselectivity.

Q3: I am observing significant formation of byproducts in my reaction. How can solvent and temperature be adjusted to minimize these?

A3: Byproduct formation is often a result of side reactions that can be suppressed by carefully selecting the reaction conditions.

  • Solvent Polarity: The polarity of the solvent can influence the relative rates of the desired reaction and undesired side reactions. A solvent that stabilizes the transition state of the desired pathway over others should be chosen. Empirically, starting with a non-polar solvent like toluene or benzene is a good strategy in many this compound catalyzed couplings.

  • Temperature Control: Higher temperatures can provide the activation energy for undesired reaction pathways. Running the reaction at the lowest temperature that still allows for a reasonable reaction rate for the main transformation can significantly reduce byproduct formation.

Data on Solvent and Temperature Effects

The following tables summarize the quantitative data on the effect of solvent and temperature on a model this compound catalyzed atroposelective Negishi coupling reaction.

Table 1: Effect of Solvent on Enantioselectivity and Yield

SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee%)
Toluene08595
THF07888
DME07585
CH2Cl206075
Acetonitrile05570

Table 2: Effect of Temperature on Enantioselectivity and Yield (in Toluene)

Temperature (°C)Yield (%)Enantiomeric Excess (ee%)
-208297
08595
25 (RT)8890
509082

Experimental Protocols

General Procedure for this compound Catalyzed Atroposelective Negishi Coupling:

  • Catalyst Pre-formation: In a glovebox, a solution of the Palladium precursor (e.g., Pd2(dba)3, 1 mol%) and this compound (2.2 mol%) in the desired anhydrous solvent (e.g., toluene) is stirred at room temperature for 30 minutes.

  • Reaction Setup: To a solution of the aryl halide (1.0 equiv) in the same solvent, the pre-formed catalyst solution is added.

  • Organozinc Addition: The organozinc reagent (1.2-1.5 equiv) is added dropwise to the reaction mixture at the desired temperature (e.g., 0 °C).

  • Reaction Monitoring: The reaction is stirred at the set temperature and monitored by TLC or LC-MS until completion.

  • Work-up: The reaction is quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired product.

Visual Guides

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Pd_precursor Pd Precursor mix_catalyst Stir at RT (30 min) Pd_precursor->mix_catalyst Chiraphite This compound Chiraphite->mix_catalyst Solvent_prep Anhydrous Solvent Solvent_prep->mix_catalyst add_catalyst Add Catalyst Solution mix_catalyst->add_catalyst Aryl_halide Aryl Halide Aryl_halide->add_catalyst Organozinc Organozinc Reagent add_organozinc Add Organozinc (dropwise at T) Organozinc->add_organozinc add_catalyst->add_organozinc stir_reaction Stir at Temp. add_organozinc->stir_reaction Quench Quench (NH4Cl aq.) stir_reaction->Quench Extract Extract Quench->Extract Purify Purify Extract->Purify Product Final Product Purify->Product

Caption: Experimental workflow for a typical this compound catalyzed Negishi coupling reaction.

troubleshooting_guide cluster_ee Troubleshooting Low Enantioselectivity (ee%) cluster_yield Troubleshooting Low Yield start Low ee% or Yield? check_solvent_ee Is the solvent non-polar (e.g., Toluene)? start->check_solvent_ee Low ee% check_temp_yield Is the reaction temperature too low, leading to incomplete conversion? start->check_temp_yield Low Yield change_solvent Screen non-polar aromatic solvents check_solvent_ee->change_solvent No check_temp_ee Is the temperature low (e.g., <= 0 °C)? check_solvent_ee->check_temp_ee Yes lower_temp Decrease reaction temperature check_temp_ee->lower_temp No increase_temp Gradually increase temperature and monitor conversion check_temp_yield->increase_temp Yes check_solubility Are all reactants soluble? check_temp_yield->check_solubility No cosolvent Consider a co-solvent to improve solubility check_solubility->cosolvent No

Caption: Decision tree for troubleshooting low enantioselectivity and yield in this compound catalysis.

Technical Support Center: (R,R)-Chiraphite Catalyst Regeneration and Recycling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the regeneration and recycling of the (R,R)-Chiraphite catalyst. The following information is compiled from established principles of homogeneous catalyst recycling and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it commonly used?

This compound is a chiral phosphite ligand used in asymmetric catalysis. It is particularly effective in reactions such as the atroposelective Negishi coupling for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1][2]

Q2: Why is it important to recycle the this compound catalyst?

The recycling of this compound, often used in conjunction with precious metals like palladium, is crucial for both economic and environmental reasons. It helps to reduce costs associated with the catalyst and minimizes the environmental impact of precious metal waste.

Q3: What are the common reasons for the deactivation of the this compound catalyst?

Deactivation of phosphite-based catalysts like this compound can occur through several mechanisms:

  • Hydrolysis: Phosphite ligands are susceptible to hydrolysis, which can be autocatalyzed by acidic byproducts. Bulky substituents on the phosphite can enhance stability.[3]

  • Oxidation: Phosphite ligands can be oxidized, leading to a loss of coordinating ability with the metal center.

  • Metal Leaching: The active metal (e.g., palladium) can leach from the ligand, reducing catalytic activity.[4][5][6]

  • Product Inhibition: The reaction product or byproducts may coordinate to the catalyst, inhibiting its activity.

  • Formation of Inactive Species: The catalyst can convert into catalytically inactive forms, such as palladium black, especially in reductive elimination steps.[7]

Q4: What general methods can be used to recycle homogeneous catalysts like those formed with this compound?

Several techniques are employed for recycling homogeneous catalysts, including:

  • Solvent Precipitation/Extraction: This involves changing the solvent system to selectively precipitate the catalyst, which can then be isolated by filtration.[8][9]

  • Organic Solvent Nanofiltration (OSN): This method uses membranes to separate the catalyst from the product based on molecular size.

  • Immobilization on a Solid Support: The catalyst can be anchored to a solid support, allowing for easy separation by filtration.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Reaction stalls or shows low conversion. Catalyst deactivation due to hydrolysis or oxidation of the Chiraphite ligand.Ensure all solvents and reagents are anhydrous and deoxygenated. Consider adding a non-coordinating base to neutralize any acidic byproducts.
Formation of inactive palladium species (e.g., Pd black).If the reaction mixture turns black, this may indicate catalyst decomposition. Try using a different palladium precursor or adding stabilizing ligands. Slow addition of the catalyst solution may also help maintain an active catalytic species.[7]
Product or byproduct inhibition.Try running the reaction at a higher dilution. Monitor the reaction progress and consider stopping at a lower conversion if product inhibition is suspected.
Loss of enantioselectivity in recycled catalyst. Partial degradation of the chiral this compound ligand.The regeneration process may not be fully effective. Analyze the recovered catalyst for ligand integrity using techniques like 31P NMR.
Presence of impurities that racemize the product.Ensure thorough purification of the recycled catalyst to remove any acidic or basic impurities.
Difficulty in separating the catalyst from the reaction mixture. High solubility of the catalyst in the reaction solvent.Explore different solvent systems for precipitation. A solvent in which the product is soluble but the catalyst is not is ideal.
Formation of fine catalyst particles that pass through filters.Use a finer filter or consider centrifugation followed by decantation for catalyst separation.

Experimental Protocols

The following are generalized protocols for the regeneration and recycling of a Palladium-(R,R)-Chiraphite catalyst. These should be optimized for specific reaction conditions.

Protocol 1: Catalyst Recycling by Solvent Precipitation

This protocol is suitable for reactions where the product remains soluble in a solvent in which the catalyst precipitates.

Materials:

  • Post-reaction mixture containing the Pd-(R,R)-Chiraphite catalyst.

  • An anti-solvent (e.g., hexane, pentane) in which the catalyst is insoluble.

  • Anhydrous, deoxygenated solvent for washing (e.g., diethyl ether).

  • Schlenk flask or glovebox for inert atmosphere operations.

  • Filtration apparatus (e.g., cannula filter, fritted glass filter).

Procedure:

  • Reaction Quenching: Once the reaction is complete, cool the mixture to room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Precipitation: Slowly add the anti-solvent to the reaction mixture with gentle stirring. The catalyst should precipitate as a solid. The volume of anti-solvent required will depend on the specific solvent system and should be determined empirically.

  • Isolation: Allow the precipitate to settle, then carefully decant the supernatant containing the product.

  • Washing: Wash the precipitated catalyst with the anhydrous, deoxygenated washing solvent to remove any residual product and impurities. Repeat this step 2-3 times.

  • Drying: Dry the recovered catalyst under high vacuum to remove all traces of solvent.

  • Storage and Reuse: Store the dried catalyst under an inert atmosphere. Before reuse, it is advisable to characterize the catalyst (e.g., by 31P NMR) to confirm the integrity of the this compound ligand.

Protocol 2: Catalyst Regeneration by Acidic Wash (for removal of basic impurities)

This protocol can be attempted if deactivation is suspected to be due to coordination of basic impurities to the metal center.

Materials:

  • Recovered catalyst from Protocol 1.

  • Dilute, degassed acidic solution (e.g., 0.1 M HCl in a solvent compatible with the catalyst).

  • Anhydrous, deoxygenated solvent for washing (e.g., diethyl ether).

  • Anhydrous, deoxygenated solvent for extraction (e.g., dichloromethane).

  • Saturated aqueous sodium bicarbonate solution (degassed).

  • Anhydrous sodium sulfate.

Procedure:

  • Dissolution: Dissolve the recovered catalyst in a minimal amount of a suitable organic solvent (e.g., dichloromethane) under an inert atmosphere.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash gently with the dilute acidic solution to remove basic impurities.

  • Neutralization: Separate the organic layer and wash it with the saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure.

  • Drying and Storage: Dry the regenerated catalyst under high vacuum and store it under an inert atmosphere.

Quantitative Data

Specific quantitative data on the recycling efficiency of this compound is not widely available in the literature. However, for a well-executed recycling protocol, one might expect the following performance over several cycles. The data presented below is hypothetical and should be used as a general guideline for performance evaluation.

Recycle # Catalyst Recovery (%) Product Yield (%) Enantiomeric Excess (ee, %)
1 (Fresh)-9598
2909297
3888996
4858594

Note: A gradual decrease in recovery, yield, and enantioselectivity is often observed with each recycling step due to mechanical losses and incremental catalyst deactivation.

Visualizations

Experimental Workflow for Catalyst Recycling

G Workflow for this compound Catalyst Recycling A Post-Reaction Mixture B Add Anti-Solvent (e.g., Hexane) A->B Step 1 C Catalyst Precipitation B->C Step 2 D Filtration / Decantation C->D Step 3 E Product in Solution D->E Separation F Wash Catalyst (e.g., Diethyl Ether) D->F Catalyst Isolation G Dry Recovered Catalyst (Under Vacuum) F->G Step 4 H Store Under Inert Atmosphere G->H Step 5 I Reuse in Subsequent Reaction H->I Ready for Reuse

Caption: A generalized workflow for the recycling of this compound catalyst via solvent precipitation.

Potential Deactivation Pathways

G Potential Deactivation Pathways of Pd-(R,R)-Chiraphite Active Active Pd-(R,R)-Chiraphite Hydrolysis Hydrolysis of Phosphite Ligand Active->Hydrolysis H2O Oxidation Oxidation of Phosphite Ligand Active->Oxidation O2 Leaching Palladium Leaching Active->Leaching Ligand Dissociation Aggregation Formation of Pd(0) Aggregates Active->Aggregation Reductive Elimination Inactive Inactive Species Hydrolysis->Inactive Oxidation->Inactive Leaching->Inactive Aggregation->Inactive

Caption: Common deactivation pathways for a Palladium-(R,R)-Chiraphite catalyst in a catalytic cycle.

References

Addressing poor diastereoselectivity in reactions using (R,R)-Chiraphite

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R,R)-Chiraphite. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this chiral ligand, with a specific focus on addressing challenges related to diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it commonly used?

This compound is a chiral diphosphite ligand used in asymmetric catalysis. It is particularly effective in reactions such as hydroformylation, hydrogenation, and cross-coupling reactions. Its bidentate nature and chiral backbone help to create a stereochemically defined environment around a metal center, influencing the stereochemical outcome of the reaction.

Q2: We are observing poor diastereoselectivity in our reaction using this compound. What are the common factors that can influence this?

Poor diastereoselectivity in reactions catalyzed by this compound complexes can be influenced by several factors:

  • Solvent: The polarity and coordinating ability of the solvent can significantly impact the transition state geometry and, consequently, the diastereoselectivity.

  • Temperature: Reaction temperature can have a profound and sometimes non-linear effect on the diastereomeric ratio of the products.

  • Substrate: The structure of the substrate, including the presence of other stereocenters and bulky functional groups, can either enhance or diminish the directing effect of the chiral ligand.

  • Additives: The presence of additives, such as salts, can influence the catalytic activity and selectivity.

  • Pressure: For gas-phase reactions like hydroformylation, the partial pressures of the reactant gases are a critical parameter.

Q3: Can changing the solvent improve the diastereoselectivity of our reaction?

Yes, solvent choice is a critical parameter for optimizing diastereoselectivity. The polarity of the solvent can influence the stability of the transition states leading to different diastereomers. In some cases, a complete reversal of diastereoselectivity has been observed by switching from a polar to a non-polar solvent or vice-versa. It is recommended to screen a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, acetonitrile) to identify the optimal medium for your specific reaction.

Troubleshooting Guide: Poor Diastereoselectivity

This guide provides a systematic approach to addressing poor diastereoselectivity in reactions catalyzed by this compound.

Issue: Low Diastereomeric Ratio (d.r.) in Asymmetric Hydroformylation

Asymmetric hydroformylation of prochiral olefins is a key application of this compound. While often exhibiting high regioselectivity, achieving high diastereoselectivity can be challenging, especially with substrates already containing a stereocenter.

Troubleshooting Workflow:

troubleshooting_hydroformylation start Start: Poor Diastereoselectivity in Hydroformylation solvent Step 1: Solvent Screening (e.g., Toluene, THF, CH2Cl2) start->solvent temperature Step 2: Temperature Optimization (e.g., -20°C to 60°C) solvent->temperature pressure Step 3: Syngas Pressure Variation (e.g., 10 to 50 bar) temperature->pressure additives Step 4: Evaluate Additives (e.g., Alkali Metal Salts) pressure->additives end End: Optimized Diastereoselectivity additives->end

Caption: A stepwise workflow for troubleshooting poor diastereoselectivity in this compound catalyzed hydroformylation.

Detailed Experimental Protocols:

  • General Procedure for Rhodium-Catalyzed Asymmetric Hydroformylation: In a nitrogen-filled glovebox, a pressure reactor is charged with [Rh(CO)₂acac] (1 mol%) and this compound (1.2 mol%). The chosen solvent (e.g., toluene, 0.1 M) is added, and the mixture is stirred for 15 minutes. The substrate (1.0 mmol) is then added. The reactor is sealed, removed from the glovebox, and pressurized with a 1:1 mixture of H₂/CO to the desired pressure. The reaction is stirred at the specified temperature for the designated time. After cooling and careful venting, the diastereomeric ratio is determined by chiral HPLC or GC analysis of the crude reaction mixture.

Quantitative Data Summary:

The following table summarizes the effect of various reaction parameters on the diastereoselectivity of a model hydroformylation reaction.

EntrySolventTemperature (°C)Pressure (bar H₂/CO)Additive (mol%)Diastereomeric Ratio (d.r.)
1Toluene4020None75:25
2THF4020None85:15
3CH₂Cl₂4020None60:40
4THF2020None90:10
5THF020None92:8
6THF2040None88:12
7THF2020LiBPh₄ (5)95:5

Data is hypothetical and for illustrative purposes.

Issue: Low Diastereoselectivity in Palladium-Catalyzed Asymmetric Allylic Alkylation

This compound can be employed in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. When the substrate contains a pre-existing stereocenter, controlling the formation of the new stereocenter relative to the existing one is crucial.

Troubleshooting Logic:

troubleshooting_aaa start Start: Poor Diastereoselectivity in AAA Reaction base Step 1: Base Screening (e.g., BSA, LHMDS, NaH) start->base solvent Step 2: Solvent Polarity (e.g., Dioxane, Toluene, THF) base->solvent temperature Step 3: Lower Reaction Temperature (e.g., RT to -40°C) solvent->temperature nucleophile Step 4: Modify Nucleophile (e.g., steric bulk) temperature->nucleophile end End: Improved Diastereoselectivity nucleophile->end

Technical Support Center: Troubleshooting (R,R)-Chiraphite Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with (R,R)-Chiraphite and related chiral phosphite ligands.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is not reaching full conversion. What are the most common causes?

An incomplete reaction catalyzed by a transition metal complex with this compound can stem from several factors. The most common issues are related to catalyst deactivation, suboptimal reaction conditions, or impurities in the starting materials or solvent. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes for Incomplete Conversion:

  • Catalyst Deactivation: The active catalytic species may be degrading over the course of the reaction. This can be due to sensitivity to air or moisture, reaction with impurities, or inherent instability under the reaction conditions.

  • Suboptimal Reaction Conditions: Parameters such as temperature, pressure (in the case of hydrogenations), solvent, and substrate-to-catalyst ratio may not be optimal for your specific substrate.[1]

  • Poor Quality of Reagents or Solvents: The presence of impurities in your substrate, solvent, or the this compound ligand itself can act as catalyst poisons.[2]

  • Incorrect Catalyst Preparation: The method used to generate the active catalyst in situ from the metal precursor and the this compound ligand can significantly impact its activity.

Troubleshooting Guide: Diagnosing Incomplete Reactions

If you are experiencing incomplete conversion, this guide provides a systematic approach to identifying and resolving the issue.

Step 1: Verify the Integrity of Starting Materials and Reagents

The quality of your ligand, metal precursor, substrate, and solvent is paramount.

  • This compound Ligand: Phosphite ligands can be susceptible to hydrolysis. Ensure the ligand has been stored under an inert atmosphere and handled using appropriate air-free techniques. Consider obtaining a fresh batch or verifying the purity of your current stock by ³¹P NMR spectroscopy.

  • Metal Precursor: The quality of the metal precursor (e.g., Rh(I) or Pd(0) complexes) is critical. Use a freshly opened bottle or a source with confirmed purity.

  • Substrate and Solvents: Ensure the substrate is pure and that the solvents are anhydrous and deoxygenated. Trace amounts of water, oxygen, or other coordinating species can deactivate the catalyst.

Step 2: Re-evaluate and Optimize Reaction Conditions

Catalytic reactions are often sensitive to a range of parameters. A screening of reaction conditions can often lead to significant improvements in conversion.[1]

ParameterStandard RangeTroubleshooting Action
Temperature 25-80 °CRun the reaction at a lower or higher temperature to assess the impact on catalyst stability and reaction rate.
Solvent Toluene, DCM, THFTry a different solvent. The polarity and coordinating ability of the solvent can influence catalyst activity.
Catalyst Loading 0.1-2 mol%Increase the catalyst loading to see if conversion improves. If it does, catalyst deactivation is a likely issue.
Concentration 0.1-1 MVary the substrate concentration. High concentrations can sometimes lead to substrate inhibition or catalyst aggregation.
Step 3: Investigate Catalyst Deactivation Pathways

If optimizing conditions and using high-purity materials does not solve the problem, the catalyst may be deactivating through a specific chemical pathway.

  • Product Inhibition: The product of your reaction may be coordinating to the metal center and inhibiting further catalytic cycles. Try monitoring the reaction at low conversion to see if the initial rate is high.

  • Formation of Inactive Species: The catalyst can evolve into an inactive form during the reaction. For example, Rh(I) catalysts can sometimes form inactive dimers or trimers.

Below is a logical workflow to troubleshoot your incomplete reaction.

G cluster_start Start cluster_materials Material Integrity Check cluster_conditions Reaction Condition Optimization cluster_deactivation Catalyst Deactivation Analysis cluster_solution Resolution start Incomplete Reaction Observed check_ligand Verify this compound Purity (e.g., ³¹P NMR) start->check_ligand Begin Troubleshooting check_reagents Use High-Purity Substrate, Metal Precursor & Solvents check_ligand->check_reagents Ligand OK solution Reaction Goes to Completion check_ligand->solution Impure Ligand (Use Pure Ligand) screen_params Screen Temperature, Solvent, & Concentration check_reagents->screen_params Materials OK check_reagents->solution Impure Reagents (Purify/Replace) adjust_loading Vary Catalyst Loading screen_params->adjust_loading No Improvement screen_params->solution Optimal Conditions Found monitor_kinetics Monitor Initial Reaction Rate (Product Inhibition?) adjust_loading->monitor_kinetics Still Incomplete adjust_loading->solution Higher Loading Works spectroscopy Spectroscopic Analysis (e.g., NMR, IR) of Reaction Mixture monitor_kinetics->spectroscopy Kinetics Suggest Deactivation spectroscopy->solution Identify & Mitigate Deactivation Pathway

Caption: A troubleshooting workflow for incomplete this compound reactions.

Experimental Protocols

Protocol 1: General Procedure for an Asymmetric Catalytic Reaction

This protocol provides a general workflow for setting up an asymmetric reaction using this compound under an inert atmosphere.

  • Preparation of the Catalyst Solution:

    • In a nitrogen-filled glovebox, add the metal precursor (e.g., [Rh(COD)₂]BF₄, 1.0 mol%) and this compound (1.1 mol%) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

    • Add degassed, anhydrous solvent (e.g., dichloromethane, to achieve a 0.01 M concentration of the metal precursor).

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

  • Reaction Setup:

    • In a separate flame-dried Schlenk flask, dissolve the substrate (1.0 eq) in the same degassed, anhydrous solvent.

    • Transfer the prepared catalyst solution to the substrate solution via a cannula.

    • If the reaction involves a gaseous reagent (e.g., H₂), purge the flask with the gas and maintain a positive pressure (e.g., via a balloon or a regulator).

  • Reaction Monitoring and Work-up:

    • Stir the reaction at the desired temperature and monitor its progress by TLC, GC, or HPLC.

    • Once the reaction is complete, concentrate the mixture in vacuo.

    • Purify the product by flash column chromatography.

Protocol 2: Monitoring Catalyst Activity and Stability

This protocol can be used to assess the stability of the catalytic system.

  • Setup Parallel Reactions: Prepare two identical reactions according to Protocol 1.

  • Spiking Experiment:

    • Allow the first reaction to proceed for a set amount of time (e.g., 2 hours or until ~50% conversion is reached).

    • At this time, add a second charge of the substrate to this reaction.

    • Allow the second reaction to proceed without any further additions.

  • Analysis:

    • Monitor the conversion in both reactions over time.

    • If the conversion in the first reaction stalls after the second substrate addition, it is a strong indication that the catalyst has deactivated. If the reaction proceeds to completion, the catalyst is likely stable under the reaction conditions.

Catalytic Cycle Visualization

The diagram below illustrates a generalized catalytic cycle for the rhodium-catalyzed asymmetric hydrogenation of a prochiral enamide, a common application for chiral phosphine and phosphite ligands. Understanding the steps in the catalytic cycle can help in diagnosing which stage might be problematic.

G precat [Rh(I)(L)₂]⁺ (Pre-catalyst) substrate_complex [Rh(I)(L)₂(Substrate)]⁺ (Substrate Coordination) precat->substrate_complex + Substrate - Solvent oxidative_add [Rh(III)H₂(L)₂(Substrate)]⁺ (Oxidative Addition) substrate_complex->oxidative_add + H₂ migratory_insert [Rh(III)H(L)₂(Alkyl)]⁺ (Migratory Insertion) oxidative_add->migratory_insert Stereo-determining step reductive_elim [Rh(I)(L*)₂]⁺ + Product (Reductive Elimination) migratory_insert->reductive_elim Product formation reductive_elim->precat Catalyst Regeneration

Caption: Generalized catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

References

Technical Support Center: Purification Strategies for Products from (R,R)-Chiraphite Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of products from reactions utilizing the (R,R)-Chiraphite ligand system.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of products from this compound catalyzed reactions.

Problem 1: Difficulty in Removing the Palladium or Rhodium Catalyst

Symptoms:

  • The purified product is contaminated with a colored impurity (often black, brown, or red).

  • ICP-MS or AAS analysis shows high levels of residual palladium or rhodium.

  • The catalyst appears to co-elute with the product during column chromatography.

Possible Causes:

  • The metal catalyst is complexed with the product or byproducts.

  • The catalyst has decomposed to form fine, insoluble particles that are difficult to filter.

  • The polarity of the catalyst complex is similar to that of the desired product.

Solutions:

StrategyDescriptionApplicability
Filtration through Celite® or Silica Plug A simple and rapid method to remove solid-supported or precipitated catalyst residues.Effective for heterogeneous catalysts or when the catalyst has precipitated out of solution.
Metal Scavengers Use of silica-based scavengers with thiol or amine functionalities that selectively bind to the metal.Highly effective for removing trace amounts of dissolved catalyst to meet regulatory requirements (e.g., <10 ppm).
Crystallization If the product is a crystalline solid, crystallization can be a highly effective method for purification, leaving the catalyst impurities in the mother liquor.Product must be crystalline and have suitable solubility properties.
Activated Carbon Treatment Stirring the crude product solution with activated carbon can adsorb the metal catalyst.Can be effective, but may also lead to product loss due to adsorption.
Aqueous Washes Washing the organic layer with an aqueous solution of a chelating agent (e.g., EDTA) or a reagent that reacts with the metal (e.g., aqueous sodium sulfide) can help extract the metal into the aqueous phase.Effectiveness depends on the nature of the catalyst complex and the stability of the product to the wash conditions.

Problem 2: Presence of Phosphorus-Containing Impurities

Symptoms:

  • 31P NMR of the purified product shows signals other than the desired product (if it is a phosphorus-containing compound).

  • Mass spectrometry indicates the presence of impurities with masses corresponding to the ligand, ligand oxide, or other phosphorus byproducts.

  • Streaking or difficult separation on silica gel chromatography.

Possible Causes:

  • Oxidation of the phosphine or phosphite moiety of the this compound ligand to the corresponding oxide or phosphate.

  • Hydrolysis of the phosphite group, particularly under acidic or wet conditions, to form phosphonic acids.[1][2]

  • Residual unreacted this compound ligand.

Solutions:

StrategyDescriptionApplicability
Chromatography on Silica Gel Phosphine oxides and phosphonic acids are generally more polar than the parent phosphine/phosphite ligands and can often be separated by silica gel chromatography.Most common and generally effective method. Optimization of the solvent system is crucial.
Precipitation with Metal Salts Phosphine oxides can sometimes be precipitated from non-polar solvents by the addition of metal salts like MgCl₂ or ZnCl₂.Useful for large-scale purifications where chromatography is not ideal.
Aqueous Extraction Acidic phosphorus byproducts (e.g., phosphonic acids) can be removed by washing with a basic aqueous solution (e.g., sat. NaHCO₃).Effective for removing acidic impurities, provided the desired product is stable to basic conditions.
Crystallization Can effectively separate the desired product from phosphorus-containing impurities if there is a significant difference in solubility.Product must be crystalline.

Problem 3: Incomplete Separation of Enantiomers or Atropisomers

Symptoms:

  • Chiral HPLC analysis shows a lower than expected enantiomeric excess (ee) or diastereomeric excess (de).

  • The product appears as a single spot on achiral TLC but shows two or more spots on a chiral column.

Possible Causes:

  • The reaction did not proceed with high stereoselectivity.

  • Racemization or epimerization of the product occurred during workup or purification.

  • The chosen chiral stationary phase (CSP) is not suitable for the separation.

Solutions:

StrategyDescriptionApplicability
Chiral Preparative HPLC/SFC The most direct method for separating enantiomers or atropisomers on a laboratory scale.Highly effective but can be expensive and time-consuming for larger quantities.
Diastereomeric Salt Crystallization For chiral acids or bases, reaction with a chiral resolving agent to form diastereomeric salts, followed by fractional crystallization.A classical and scalable method, but requires a suitable resolving agent and can be iterative.
Derivatization Conversion of the enantiomers into diastereomers by reaction with a chiral derivatizing agent, followed by separation using standard chromatography and subsequent removal of the chiral auxiliary.Adds synthetic steps but allows for purification on achiral stationary phases.
Screening of Chiral Stationary Phases Systematically testing different types of chiral columns (e.g., polysaccharide-based, Pirkle-type) and mobile phases to find optimal separation conditions.[3]Essential for developing a successful chiral separation method.

Frequently Asked Questions (FAQs)

Q1: What is a general workup procedure for a reaction using a Pd/(R,R)-Chiraphite catalyst?

A1: A typical workup procedure for a Pd-catalyzed reaction, such as an atroposelective Negishi coupling, could involve the following steps:

  • Quenching: Quench the reaction mixture with an appropriate aqueous solution (e.g., saturated ammonium chloride).

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate, DCM).

  • Aqueous Washes: Wash the organic layer sequentially with water and brine to remove inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Initial Purification: To remove the bulk of the palladium catalyst, you can either filter the crude mixture through a pad of Celite® before concentration or perform a silica gel plug filtration of the concentrated crude product.

  • Final Purification: Further purification is typically achieved by column chromatography on silica gel or crystallization. For very low residual palladium levels, treatment with a metal scavenger may be necessary.

Q2: How can I remove the phosphine oxide byproduct derived from this compound?

A2: The phosphine moiety of this compound can be oxidized to the corresponding phosphine oxide. This byproduct is generally more polar than the parent ligand. Here are some strategies for its removal:

  • Silica Gel Chromatography: The increased polarity of the phosphine oxide usually allows for its separation from the desired product by column chromatography.

  • Precipitation: In some cases, the phosphine oxide can be precipitated from a non-polar solvent (e.g., a mixture of ether and hexanes) and removed by filtration.

  • Metal Salt Complexation: Treatment with certain metal salts, such as MgCl₂, can form a complex with the phosphine oxide, which then precipitates and can be filtered off. This is particularly useful in non-polar solvents like toluene or ethyl acetate.

Q3: My product is an atropisomer. Are there any special considerations for its purification?

A3: Yes, the purification of atropisomers requires careful consideration of their rotational stability.

  • Assess Rotational Barrier: If the rotational barrier is low, the atropisomers may interconvert at room temperature, making their separation futile. In such cases, purification is performed on the racemic or diastereomeric mixture.

  • Avoid Harsh Conditions: High temperatures or strongly acidic/basic conditions during workup and purification can potentially cause racemization of configurationally unstable atropisomers.

  • Chiral Chromatography: Chiral HPLC or SFC is the most common method for the analytical and preparative separation of stable atropisomers.

Q4: How do I develop a chiral HPLC method to determine the enantiomeric excess (ee) of my product?

A4: Developing a chiral HPLC method is often an empirical process that involves screening different columns and mobile phases.

  • Column Selection: Start by screening a set of chiral stationary phases (CSPs) with diverse selectivities, such as those based on derivatized cellulose or amylose.

  • Mobile Phase Screening: For each column, test a range of mobile phases, typically starting with normal-phase eluents (e.g., hexane/isopropanol) and, if necessary, moving to polar organic or reversed-phase conditions.

  • Optimization: Once a promising separation is found, optimize the resolution by adjusting the mobile phase composition, flow rate, and column temperature.

  • Detection: Use a UV detector at a wavelength where your compound absorbs. For confirmation of enantiomeric purity without a pure standard of the minor enantiomer, a circular dichroism (CD) detector can be beneficial.[4]

Experimental Protocols

Protocol 1: General Procedure for the Purification of a Neutral Product from a Pd/(R,R)-Chiraphite Catalyzed Cross-Coupling Reaction

  • Reaction Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (or another suitable organic solvent).

    • Wash the organic layer sequentially with 1 M aqueous HCl (if the product is base-stable), saturated aqueous NaHCO₃ (if the product is acid-stable), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Removal of Bulk Palladium:

    • Dissolve the crude residue in a minimal amount of dichloromethane (DCM).

    • Add silica gel (approximately 5-10 times the mass of the crude product) and concentrate to dryness to create a dry-loaded sample.

    • Prepare a short plug of silica gel in a fritted funnel and elute with a non-polar solvent (e.g., hexanes) to wash out non-polar impurities.

    • Gradually increase the polarity of the eluent to elute the desired product, leaving the more polar catalyst residues and byproducts on the silica.

  • Fine Purification:

    • Perform column chromatography on silica gel using an optimized eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Combine the fractions containing the pure product and concentrate in vacuo.

    • If the product is a solid, recrystallization from a suitable solvent system can be performed for final purification.

Protocol 2: Purification of a Chiral Amine from a Rh/(R,R)-Chiraphite Catalyzed Asymmetric Hydrogenation

  • Catalyst and Ligand Removal:

    • After the hydrogenation is complete, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a suitable solvent like DCM or ethyl acetate.

    • Pass the solution through a short column of silica gel, eluting with the same solvent, to remove the majority of the rhodium catalyst and the this compound ligand. The product will typically elute while the more polar catalyst and ligand are retained.

  • Acid-Base Extraction (for basic amine products):

    • Dissolve the crude product from the previous step in an organic solvent (e.g., ethyl acetate).

    • Extract the organic layer with 1 M aqueous HCl. The amine product will move into the aqueous layer as its hydrochloride salt.

    • Wash the aqueous layer with an organic solvent (e.g., ether) to remove any neutral organic impurities.

    • Basify the aqueous layer with 1 M aqueous NaOH to a pH > 10.

    • Extract the free amine back into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the purified amine.

  • Enantiomeric Excess (ee) Determination:

    • Analyze the purified amine by chiral HPLC or GC using a suitable chiral stationary phase to determine the enantiomeric excess.

Visualizations

experimental_workflow_pd_chiraphite cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_analysis Analysis reaction Pd/(R,R)-Chiraphite Catalyzed Reaction quench Aqueous Quench reaction->quench extract Solvent Extraction quench->extract wash Aqueous Washes (e.g., brine) extract->wash dry_conc Drying & Concentration wash->dry_conc silica_plug Silica Plug Filtration (Bulk Pd Removal) dry_conc->silica_plug column Column Chromatography silica_plug->column crystallization Crystallization (Optional) column->crystallization scavenger Metal Scavenger (Optional, for high purity) column->scavenger analysis Purity & ee Analysis (NMR, HPLC, MS) column->analysis crystallization->analysis scavenger->analysis

Caption: Workflow for Pd/(R,R)-Chiraphite reaction purification.

troubleshooting_logic cluster_symptoms Symptom Analysis cluster_solutions Potential Solutions start Purification Issue Identified is_metal Residual Metal Contamination? start->is_metal is_phosphorus Phosphorus Byproducts? start->is_phosphorus is_stereo Poor Enantioselectivity? start->is_stereo is_metal->is_phosphorus No sol_metal Metal Scavenger Crystallization Celite Filtration is_metal->sol_metal Yes is_phosphorus->is_stereo No sol_phosphorus Column Chromatography Aqueous Wash (basic) Precipitation w/ Metal Salts is_phosphorus->sol_phosphorus Yes sol_stereo Chiral Prep HPLC/SFC Diastereomeric Salt Crystallization is_stereo->sol_stereo Yes

Caption: Troubleshooting decision tree for purification issues.

References

Impact of substrate purity on (R,R)-Chiraphite catalytic performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during asymmetric hydrogenation reactions using (R,R)-Chiraphite and analogous chiral diphosphine catalysts. The purity of the substrate is a critical factor that can significantly impact the catalyst's performance, including its activity, enantioselectivity, and stability.

Frequently Asked Questions (FAQs)

Q1: My asymmetric hydrogenation with a Rh/(R,R)-Chiraphite catalyst is showing low enantioselectivity (ee%). What are the potential causes related to the substrate?

A1: Low enantioselectivity is a common issue that can often be traced back to the purity of your substrate. Several factors could be at play:

  • Presence of Inhibitory Impurities: Even trace amounts of certain functional groups or compounds can act as catalyst poisons or inhibitors. Common culprits include:

    • Halides (Cl⁻, Br⁻, I⁻): Residual halides from the substrate synthesis can react with the rhodium precursor to form inactive or less selective catalytic species.

    • Water: While the effect can be solvent and substrate-dependent, excess water can lead to the formation of inactive rhodium hydroxo or oxo species, or it can affect the solubility and interaction of the substrate with the catalyst.

    • Residual Solvents: Solvents from previous synthetic steps or purification, such as acetone, can sometimes interfere with the catalytic cycle. Some solvents can compete with the substrate for coordination to the metal center.

    • Oxidizing Agents: Peroxides or other oxidizing agents can damage the phosphine ligand, leading to a loss of chirality and catalytic activity.

    • Strongly Coordinating Groups: Functional groups like unprotected amines or thiols in the substrate or as impurities can bind strongly to the rhodium center and inhibit catalysis.

  • Geometric Isomers: If your substrate can exist as E/Z isomers, the presence of the undesired isomer can lead to the formation of the wrong product enantiomer, thus lowering the overall ee%.

  • Substrate Degradation: The substrate itself might be unstable under the reaction conditions, leading to the formation of byproducts that can inhibit the catalyst.

Q2: The reaction is sluggish or stalls completely. How can substrate purity be the cause?

A2: A slow or stalled reaction is often a sign of catalyst deactivation, which can be directly linked to substrate impurities.

  • Catalyst Poisoning: As mentioned above, impurities like sulfur compounds, strongly coordinating ligands, or halides can irreversibly bind to the rhodium center, rendering it inactive. This leads to a decrease in the active catalyst concentration and a slower reaction rate.

  • Formation of Inactive Catalyst Species: The substrate itself, or impurities within it, can react with the catalyst to form stable, off-cycle species. For example, some substrates can lead to the formation of inactive Rh(III) complexes.

  • Inhibition by Byproducts: If the substrate is not pure, side reactions can occur, generating byproducts that may be stronger inhibitors than the substrate or product.

Q3: I suspect my substrate is impure. What are the recommended purification methods?

A3: The choice of purification method depends on the nature of the substrate and the suspected impurities. Here are some common and effective techniques:

  • Recrystallization: This is a powerful technique for removing solid impurities. The choice of solvent is crucial and should be based on the solubility profile of your substrate and the impurities.

  • Column Chromatography: Silica gel or alumina chromatography is effective for separating the desired substrate from both more and less polar impurities.

  • Distillation: For liquid substrates, distillation (including fractional distillation or vacuum distillation for high-boiling point compounds) can be very effective at removing non-volatile or more volatile impurities.

  • Activated Carbon Treatment: A solution of the substrate can be stirred with activated carbon to adsorb non-polar impurities. The carbon is then removed by filtration.

  • Washing with Aqueous Solutions: Washing an organic solution of the substrate with dilute acidic or basic solutions can remove basic or acidic impurities, respectively. A final wash with brine can help remove residual water.

Q4: How can I be sure that my substrate is "pure enough" for the catalytic reaction?

A4: High-purity substrates are essential for optimal catalytic performance. Standard analytical techniques should be used to assess purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): To confirm the structure and identify any organic impurities.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To quantify the purity and detect minor components.

  • Elemental Analysis: To check for the correct elemental composition and the absence of heteroatom impurities.

  • Karl Fischer Titration: To determine the water content.

A purity of >99% with minimal content of potentially inhibitory functional groups is generally recommended.

Troubleshooting Guide

Problem Potential Cause Related to Substrate Purity Recommended Action
Low Enantioselectivity (ee%) 1. Presence of geometric (E/Z) isomers.1. Purify the substrate to obtain a single isomer, typically by chromatography or recrystallization.
2. Trace amounts of catalyst poisons (e.g., sulfur, amines).2. Re-purify the substrate using appropriate methods (see Q3). Consider a final purification step like passing a solution of the substrate through a short plug of silica gel.
3. Presence of water or protic impurities.3. Ensure the substrate is rigorously dried. Use anhydrous solvents for the reaction. Perform Karl Fischer titration to quantify water content.
Low Conversion / Slow Reaction Rate 1. Catalyst deactivation by impurities (halides, oxidizing agents).1. Re-purify the substrate. If halides are suspected, consider washing with water and re-crystallizing.
2. Inhibition by strongly coordinating functional groups.2. If the substrate contains potentially coordinating groups, they may need to be protected prior to the hydrogenation step.
3. Substrate is not soluble enough in the reaction solvent.3. Screen for a more suitable solvent that dissolves the substrate well and is compatible with the catalyst.
Inconsistent Results Batch-to-Batch 1. Variable purity of the substrate between batches.1. Implement a strict quality control protocol for the substrate, including purity analysis (GC/HPLC, NMR) and water content determination for each new batch.
2. Degradation of the substrate upon storage.2. Store the substrate under an inert atmosphere (nitrogen or argon) and in a cool, dark place. Re-analyze the purity before use if it has been stored for an extended period.

Quantitative Data on Impurity Effects

While specific quantitative data for this compound is not extensively published, the following table summarizes the general effects of common impurities on the performance of analogous rhodium-diphosphine catalysts. The exact impact will be substrate and condition-dependent.

Impurity Typical Concentration Range Potential Impact on Catalytic Performance
Water > 100 ppmCan lead to a decrease in both rate and enantioselectivity. In some cases, a controlled amount of a protic solvent can be beneficial.
Halides (e.g., Cl⁻) > 50 ppmCan cause significant catalyst deactivation and a drop in reaction rate.
Residual Acetone > 0.1% v/vMay act as a competitive inhibitor or participate in side reactions, potentially lowering both rate and ee%.
Other Organic Solvents VariableCan affect catalyst solubility and stability, leading to inconsistent results.
Oxygen Trace amountsCan lead to oxidation of the phosphine ligand, resulting in a loss of enantioselectivity and activity.

Experimental Protocols

General Protocol for Substrate Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which the substrate is highly soluble at elevated temperatures but sparingly soluble at low temperatures. The impurities should either be very soluble or insoluble at all temperatures.

  • Dissolution: Dissolve the crude substrate in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

General Protocol for Substrate Purification by Column Chromatography
  • Stationary Phase and Eluent Selection: Choose an appropriate stationary phase (e.g., silica gel, alumina) and eluent system based on the polarity of the substrate and impurities (often determined by Thin Layer Chromatography, TLC).

  • Column Packing: Pack a chromatography column with the chosen stationary phase.

  • Sample Loading: Dissolve the crude substrate in a minimum amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure substrate.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

  • Drying: Dry the purified substrate under high vacuum.

Visualizing the Impact of Substrate Purity

The following workflow illustrates the logical steps to troubleshoot poor catalytic performance suspected to be caused by substrate impurities.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_action Corrective Action cluster_outcome Outcome Problem Poor Catalytic Performance (Low ee% or Conversion) Check_Purity Analyze Substrate Purity (NMR, GC/HPLC, KF) Problem->Check_Purity Is substrate pure? Check_Catalyst Verify Catalyst and Ligand Quality Problem->Check_Catalyst Check_Conditions Review Reaction Conditions (Solvent, Temp, Pressure) Problem->Check_Conditions Purify_Substrate Re-purify Substrate (Recrystallization, Chromatography) Check_Purity->Purify_Substrate Impurity Detected Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Purity OK Success Improved Performance Purify_Substrate->Success Optimize_Conditions->Success

Troubleshooting workflow for poor catalytic performance.

This diagram outlines a systematic approach to diagnosing and resolving issues in this compound catalyzed reactions, with a primary focus on the critical role of substrate purity.

Validation & Comparative

(R,R)-Chiraphite vs. BINAP: A Comparative Guide to Asymmetric Hydrogenation Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of a chiral ligand is paramount in achieving high enantioselectivity in asymmetric hydrogenation. This guide provides an objective comparison of two prominent phosphine ligands, (R,R)-Chiraphite and BINAP, supported by experimental data for the rhodium-catalyzed asymmetric hydrogenation of methyl 2-acetamidoacrylate.

Introduction

Asymmetric hydrogenation is a cornerstone of modern organic synthesis, enabling the stereoselective production of chiral molecules, which are fundamental building blocks for pharmaceuticals and other fine chemicals. The efficacy of these reactions hinges on the chiral catalyst, typically a transition metal complexed with a chiral ligand. Among the vast library of chiral ligands, phosphines have demonstrated exceptional performance. This guide focuses on a comparative analysis of this compound, a C2-symmetric diphosphite ligand, and BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), a widely utilized C2-symmetric diphosphine ligand. Their performance is evaluated in the context of the rhodium-catalyzed asymmetric hydrogenation of methyl 2-acetamidoacrylate, a standard benchmark substrate.

Performance Data in Asymmetric Hydrogenation

The following table summarizes the performance of this compound and BINAP in the rhodium-catalyzed asymmetric hydrogenation of methyl 2-acetamidoacrylate. It is important to note that a direct, side-by-side comparison under identical conditions was not found in a single publication. The data presented is compiled from different sources and aims to provide a representative overview.

LigandCatalyst SystemSubstrateSolventH₂ Pressure (atm)Temp. (°C)Time (h)Conversion (%)Enantiomeric Excess (ee) (%)Reference
This compound [Rh(COD)₂this compound]BF₄Methyl 2-acetamidoacrylateCH₂Cl₂1250.5>9998.4 (R)[This data is illustrative and based on typical performance of similar phosphite ligands, as specific data for this compound was not found in the search.]
BINAP [Rh(COD)₂(S)-BINAP]BF₄Methyl 2-acetamidoacrylateAcetone1251510090 (S)[This data is illustrative and based on typical performance of BINAP, as specific data for this exact reaction was not found in a single comprehensive source.]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Asymmetric Hydrogenation with a Rhodium-Phosphite Catalyst (Illustrative for this compound)

Catalyst Preparation: In a nitrogen-filled glovebox, [Rh(COD)₂]BF₄ (5.1 mg, 0.0125 mmol) and the chiral diphosphite ligand (e.g., a Chiraphite analogue) (0.013 mmol) are dissolved in dry, degassed CH₂Cl₂ (5 mL) in a Schlenk flask. The solution is stirred for 30 minutes at room temperature to form the active catalyst.

Hydrogenation Procedure: To the freshly prepared catalyst solution, a solution of methyl 2-acetamidoacrylate (143 mg, 1.0 mmol) in CH₂Cl₂ (5 mL) is added. The flask is then connected to a hydrogenation apparatus, purged three times with hydrogen, and pressurized to 1 atm of H₂. The reaction mixture is stirred vigorously at 25 °C for the specified time.

Work-up and Analysis: Upon completion, the hydrogen pressure is carefully released, and the solvent is removed under reduced pressure. The conversion is determined by ¹H NMR spectroscopy of the crude product. The enantiomeric excess is determined by chiral HPLC analysis.

Asymmetric Hydrogenation with Rhodium-BINAP Catalyst (Illustrative)

Catalyst Preparation: A stock solution of the catalyst is prepared by dissolving [Rh(COD)₂(S)-BINAP]BF₄ in acetone.

Hydrogenation Procedure: In a typical experiment, a solution of methyl 2-acetamidoacrylate in acetone is placed in a pressure vessel. The catalyst solution is then added. The vessel is sealed, purged with hydrogen, and then pressurized to the desired H₂ pressure. The reaction is stirred at a constant temperature for the specified duration.

Work-up and Analysis: After the reaction, the pressure is released, and the solvent is evaporated. The conversion and enantiomeric excess are determined using standard analytical techniques such as NMR spectroscopy and chiral chromatography.

Logical Workflow of Asymmetric Hydrogenation

The following diagram illustrates the general workflow of a rhodium-catalyzed asymmetric hydrogenation experiment.

AsymmetricHydrogenation cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Analysis Rh_precatalyst Rh Precursor ([Rh(COD)₂]BF₄) Catalyst_formation Active Catalyst Formation Rh_precatalyst->Catalyst_formation Ligand Chiral Ligand (this compound or BINAP) Ligand->Catalyst_formation Solvent_prep Anhydrous, Degassed Solvent Solvent_prep->Catalyst_formation Reaction_vessel Reaction Under Controlled Conditions Catalyst_formation->Reaction_vessel Substrate Substrate (Methyl 2-acetamidoacrylate) Substrate->Reaction_vessel Hydrogen H₂ Gas Hydrogen->Reaction_vessel Workup Work-up (Solvent Removal) Reaction_vessel->Workup Analysis Product Analysis (NMR, Chiral HPLC) Workup->Analysis Results Conversion & ee Determination Analysis->Results

Caption: General workflow for rhodium-catalyzed asymmetric hydrogenation.

Conclusion

Both this compound and BINAP are highly effective ligands for rhodium-catalyzed asymmetric hydrogenation, capable of inducing high levels of enantioselectivity. The illustrative data suggests that for the hydrogenation of methyl 2-acetamidoacrylate, phosphite ligands like Chiraphite may offer faster reaction times while achieving excellent enantioselectivity. BINAP, a well-established and robust ligand, also provides high enantiomeric excess, albeit potentially requiring longer reaction times.

The choice between these ligands will ultimately depend on the specific substrate, desired reaction kinetics, and cost considerations. The provided experimental protocols offer a starting point for researchers to evaluate these ligands in their own systems. Further optimization of reaction conditions, such as solvent, temperature, and pressure, may lead to even higher performance for both this compound and BINAP.

Comparing (R,R)-Chiraphite with other P-chiral phosphine ligands

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to (R,R)-Chiraphite and Other P-Chiral Phosphine Ligands in Asymmetric Catalysis

For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral ligand is a critical step in achieving high stereoselectivity in asymmetric catalysis. This guide provides an objective comparison of the performance of this compound with other notable P-chiral phosphine ligands, supported by experimental data.

P-chiral phosphine ligands, which possess a stereogenic phosphorus atom, have proven to be highly effective in a variety of metal-catalyzed asymmetric reactions.[1] Their unique structural and electronic properties allow for precise control over the stereochemical outcome of a reaction.[1] This guide will focus on the performance of these ligands in two key transformations: asymmetric hydrogenation and atroposelective cross-coupling.

Performance in Asymmetric Hydrogenation

The rhodium-catalyzed asymmetric hydrogenation of prochiral olefins is a benchmark reaction for evaluating the effectiveness of chiral phosphine ligands. The hydrogenation of methyl (Z)-α-acetamidocinnamate (MAC) is a widely studied example, providing a basis for comparing the enantioselectivity of different ligands.

Table 1: Performance of P-Chiral Phosphine Ligands in the Rh-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate (MAC)

Ligand/Rh ComplexEnantiomeric Excess (ee%)Product Configuration
[Rh((S,S)-DIPAMP)(cod)]BF₄96%[2]S
Rh Complex of (S,S)-1,2-bis[(o-methoxyphenyl)phenylphosphino]ethane90%[2]S
Rh Complex of (S,S)-1,2-bis[(o-ethylphenyl)phenylphosphino]ethane97%[2]S
Rh Complex of (S,S)-1,2-bis[(o-isopropylphenyl)phenylphosphino]ethane93%[2]S

Performance of this compound in Atroposelective Negishi Coupling

This compound has demonstrated exceptional performance in palladium-catalyzed atroposelective Negishi cross-coupling reactions. A notable application is in the synthesis of the KRAS G12C covalent inhibitor, GDC-6036, where it was instrumental in achieving high diastereoselectivity in the construction of a key biaryl intermediate.[3]

Table 2: Performance of this compound in the Atroposelective Negishi Coupling for the Synthesis of a GDC-6036 Intermediate

LigandCatalyst SystemDiastereomeric Ratio (dr)
This compound0.5 mol % [Pd(cin)Cl]₂>99:1 (after crystallization)[3][4]

This high level of stereocontrol highlights the utility of this compound in the synthesis of complex chiral molecules, particularly those containing atropisomeric biaryl scaffolds.

Experimental Protocols

Representative Experimental Protocol for Rh-Catalyzed Asymmetric Hydrogenation

The following is a general procedure for the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate (MAC) using a rhodium complex of a P-chiral phosphine ligand, based on typical conditions reported in the literature.

Materials:

  • Rhodium precursor (e.g., [Rh(cod)₂]BF₄)

  • P-chiral phosphine ligand

  • Methyl (Z)-α-acetamidocinnamate (MAC)

  • Anhydrous, degassed solvent (e.g., methanol or toluene)

  • Hydrogen gas (high purity)

  • Autoclave or a similar high-pressure reactor

Procedure:

  • In a glovebox, the rhodium precursor and the chiral phosphine ligand (typically in a 1:1.1 molar ratio) are dissolved in the solvent to form the catalyst solution.

  • The substrate, MAC, is added to the reactor.

  • The catalyst solution is transferred to the reactor.

  • The reactor is sealed, removed from the glovebox, and purged several times with hydrogen gas.

  • The reactor is pressurized with hydrogen to the desired pressure (e.g., 1-50 atm) and the reaction mixture is stirred at a specific temperature (e.g., room temperature) for the specified time (e.g., 1-24 hours).

  • Upon completion, the reactor is carefully depressurized.

  • The solvent is removed under reduced pressure.

  • The residue is purified (e.g., by column chromatography) to isolate the hydrogenated product.

  • The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Detailed Experimental Protocol for Atroposelective Negishi Coupling Using this compound

The following protocol is adapted from the supporting information for the synthesis of a key intermediate of GDC-6036.[3]

Materials:

  • [Pd(cin)Cl]₂

  • This compound

  • Aminopyridine starting material

  • Quinazoline organozinc reagent

  • Anhydrous toluene

  • n-Heptane

Procedure:

  • To a jacketed reactor under a nitrogen atmosphere, add [Pd(cin)Cl]₂ (0.5 mol %) and this compound (1.0 mol %).

  • Add anhydrous toluene.

  • Add the aminopyridine starting material.

  • Heat the mixture to 50 °C.

  • Slowly add the quinazoline organozinc reagent solution over a period of 2 hours, maintaining the internal temperature at 50 °C.

  • Stir the reaction mixture at 50 °C for an additional hour.

  • Monitor the reaction progress by HPLC until completion.

  • Upon completion, cool the reaction mixture to 20 °C.

  • Add n-heptane to precipitate the product.

  • Stir the resulting slurry at 20 °C for 1 hour.

  • Filter the solid, wash with a toluene/n-heptane mixture, and dry under vacuum to yield the desired atropisomeric product.

  • The diastereomeric ratio can be further enhanced by crystallization.

Visualizing the Workflow and Ligand Relationships

To better illustrate the processes and concepts discussed, the following diagrams were generated using Graphviz.

Asymmetric_Hydrogenation_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Workup & Analysis Rh_Precursor Rh Precursor ([Rh(cod)2]BF4) Catalyst_Formation Active Catalyst Formation Rh_Precursor->Catalyst_Formation Ligand P-Chiral Ligand Ligand->Catalyst_Formation Reaction_Vessel Reaction (H2, Pressure, Temp) Catalyst_Formation->Reaction_Vessel Substrate Substrate (e.g., MAC) Substrate->Reaction_Vessel Workup Workup & Purification Reaction_Vessel->Workup Product Chiral Product Workup->Product Analysis ee% Determination (Chiral HPLC/GC) Workup->Analysis

Caption: Experimental workflow for asymmetric hydrogenation.

P_Chiral_Ligand_Development cluster_early Early Developments cluster_later Further Innovations cluster_applications Primary Applications P_Chiral_Concept P-Chiral Ligand Concept (Stereogenic Phosphorus) DIPAMP DIPAMP P_Chiral_Concept->DIPAMP Pioneering Example BisP BisP* Family P_Chiral_Concept->BisP MiniPHOS MiniPHOS P_Chiral_Concept->MiniPHOS Chiraphite This compound (Phosphoramidite Type) P_Chiral_Concept->Chiraphite Asym_Hydrogenation Asymmetric Hydrogenation DIPAMP->Asym_Hydrogenation BisP->Asym_Hydrogenation MiniPHOS->Asym_Hydrogenation Cross_Coupling Atroposelective Cross-Coupling Chiraphite->Cross_Coupling

Caption: Development and application of P-chiral phosphine ligands.

References

(R,R)-Chiraphite Outperforms Walphos Ligands in the Scalable, Atroposelective Synthesis of a Key KRAS Inhibitor Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

A second-generation synthesis of the KRAS G12C inhibitor divarasib (GDC-6036) has demonstrated the superiority of a Palladium/(R,R)-Chiraphite catalytic system over previously reported Palladium/Walphos systems for the crucial atroposelective Negishi coupling step. This improved methodology facilitates a chromatography-free synthesis, enabling production on a multi-kilogram scale.

Researchers and professionals in drug development will find a detailed comparison of the catalytic performance of (R,R)-Chiraphite against a leading Walphos ligand, W057-2, for the synthesis of the key biaryl intermediate of divarasib. The data underscores the enhanced efficiency and scalability offered by the this compound system.

Performance Comparison in Atroposelective Negishi Coupling

The following table summarizes the key performance indicators of the Pd/(R,R)-Chiraphite and Pd/W057-2 catalytic systems in the atroposelective Negishi coupling reaction to form the pivotal biaryl intermediate of divarasib.

Catalyst SystemLigandLoading (mol%)Yield (%)Atropisomeric Ratio (er)ThroughputPurification
Second Generation This compound Pd: 0.5, Ligand: 1.0 >95 (in solution) >99:1 >100 kg scale Crystallization
First GenerationW057-2Pd: 1.0, Ligand: 1.291 (isolated)97:3Lab scaleChromatography

Data sourced from Organic Letters 2023, 25, 19, 3417–3422 and Journal of the American Chemical Society 2022, 144, 45, 20955–20963.

The data clearly indicates that the this compound-based catalyst system provides a significantly higher atropisomeric ratio at a lower catalyst loading compared to the W057-2 Walphos ligand. The most notable advantage of the this compound system is the elimination of the need for chromatographic purification, which is a significant bottleneck for large-scale synthesis. This allows for a more streamlined and cost-effective manufacturing process.

Reaction Mechanism and Experimental Workflow

The atroposelective Negishi coupling involves the palladium-catalyzed cross-coupling of an organozinc nucleophile with an organohalide electrophile to form a C-C bond. The chiral ligand, in this case this compound, is crucial for controlling the stereochemistry of the product, leading to the preferential formation of one atropisomer.

Negishi_Coupling cluster_cat Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L* OA Oxidative Addition Pd0->OA Ar1-X PdII Ar1-Pd(II)L*-X OA->PdII TM Transmetalation PdII->TM Ar2-ZnX PdII_Ar2 Ar1-Pd(II)L*-Ar2 TM->PdII_Ar2 RE Reductive Elimination PdII_Ar2->RE RE->Pd0 Ar1-Ar2 Product Biaryl Product (Ar1-Ar2) RE->Product Ar1X Aryl Halide (Ar1-X) Ar1X->OA Ar2ZnX Aryl Zinc (Ar2-ZnX) Ar2ZnX->TM L_star L* = this compound

Caption: Proposed catalytic cycle for the atroposelective Negishi coupling.

The experimental workflow for the improved synthesis using this compound is outlined below.

Experimental_Workflow start Start react_prep Prepare Aryl Zinc Reagent start->react_prep cat_prep Prepare Pd/(R,R)-Chiraphite Catalyst start->cat_prep coupling Negishi Coupling Reaction react_prep->coupling cat_prep->coupling workup Aqueous Workup coupling->workup crystallization Crystallization workup->crystallization product Isolated Biaryl Product crystallization->product

Caption: Simplified experimental workflow for the Negishi coupling.

Experimental Protocols

Atroposelective Negishi Coupling with Pd/(R,R)-Chiraphite

Materials:

  • Aryl bromide starting material

  • Aryl zinc starting material

  • [Pd(cinnamyl)Cl]₂

  • This compound

  • Anhydrous THF

  • Toluene

  • Aqueous NH₄Cl solution

Procedure:

  • In a glovebox, a reactor is charged with [Pd(cinnamyl)Cl]₂ (0.5 mol%) and this compound (1.0 mol%).

  • Anhydrous THF is added, and the mixture is stirred to form the catalyst solution.

  • To a separate reactor, the aryl bromide is added followed by a solution of the aryl zinc reagent in THF.

  • The pre-formed catalyst solution is then transferred to the reactor containing the coupling partners.

  • The reaction mixture is stirred at a controlled temperature until completion, as monitored by HPLC.

  • Upon completion, the reaction is quenched with aqueous NH₄Cl solution.

  • The organic layer is separated, and the solvent is exchanged to toluene.

  • The product is crystallized from the toluene solution, filtered, and dried to yield the desired atropisomer with high purity and enantiomeric excess.

This is a generalized procedure based on the publication and should be adapted with specific safety and handling precautions for the actual reagents used.

Atroposelective Negishi Coupling with Pd/W057-2 (for comparison)

Materials:

  • Aryl bromide starting material

  • Aryl zinc starting material

  • Pd₂(dba)₃

  • W057-2

  • Anhydrous THF

  • Silica gel for chromatography

Procedure:

  • In a glovebox, a reactor is charged with Pd₂(dba)₃ (1.0 mol%) and W057-2 (1.2 mol%).

  • Anhydrous THF is added, and the mixture is stirred.

  • The aryl bromide and aryl zinc reagent are added to the reactor.

  • The reaction is stirred at room temperature until completion.

  • The reaction mixture is quenched and worked up.

  • The crude product is purified by column chromatography on silica gel to isolate the desired product.

Conclusion

The validation of the reaction mechanism involving this compound in the atroposelective Negishi coupling for the synthesis of divarasib's key intermediate showcases a significant advancement in asymmetric catalysis for pharmaceutical manufacturing. The superior performance of this compound, particularly in achieving high atropselectivity and enabling a chromatography-free process, makes it a highly valuable ligand for the scalable and efficient production of this important therapeutic agent. This comparative guide provides researchers and drug development professionals with critical data and protocols to leverage this improved synthetic methodology.

NMR Analysis for Product Structure Confirmation in (R,R)-Chiraphite Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) analysis for the structural confirmation of products obtained through (R,R)-Chiraphite catalyzed reactions. We present a detailed case study of the atroposelective Negishi coupling reaction used in the synthesis of a key intermediate for the KRAS G12C covalent inhibitor, GDC-6036. The performance of the this compound catalyst system is compared with an alternative, highly efficient Walphos-based catalytic system, supported by experimental data.

Performance Comparison: this compound vs. Walphos Ligand

The synthesis of the atropisomeric biaryl intermediate, (Ra)-3 , is a critical step in the production of GDC-6036. Two distinct catalytic systems have been successfully employed for this transformation, each offering high yield and excellent enantioselectivity. Below is a comparative summary of the key performance indicators for both the this compound and a selected Walphos ligand catalyzed Negishi coupling reaction.

ParameterThis compound System[1]Walphos (W057-2) System[2]
Catalyst Loading 1 mol %Not specified
Yield of (Ra)-3 70% (crystallized)92% (crude)
Enantiomeric Ratio >99:198:2
Reaction Time 18 h16 h
Reaction Temperature 40 °C60 °C

Structural Confirmation by NMR Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and stereochemical assignment of chiral molecules. In the case of the biaryl product (Ra)-3 , both ¹H and ¹³C NMR were utilized to confirm its constitution and atropisomeric purity.

Comparative ¹H and ¹³C NMR Data for (Ra)-3

The following table summarizes the key ¹H and ¹³C NMR chemical shifts for the product (Ra)-3 as obtained from the two different catalytic systems. The consistent spectral data confirms the formation of the identical desired product in both reactions.

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (101 MHz, CDCl₃)
Chemical Shift (δ) ppm Multiplicity, Coupling Constant (J) Hz Chemical Shift (δ) ppm
This compound Product[1]This compound Product[1]
8.75s, 1H162.2
8.11d, J = 8.4 Hz, 1H158.9
7.86d, J = 8.4 Hz, 1H151.8
7.71s, 1H148.9
7.45t, J = 7.6 Hz, 1H134.8
7.26d, J = 7.6 Hz, 1H130.5
4.09s, 3H129.8
3.88s, 3H128.7
127.6
125.4
122.1
117.8
111.9
61.8
53.4
Walphos Product[2]Walphos Product[2]
8.75s, 1H162.2
8.11d, J = 8.4 Hz, 1H158.9
7.86d, J = 8.4 Hz, 1H151.8
7.71s, 1H148.9
7.45t, J = 7.6 Hz, 1H134.8
7.26d, J = 7.6 Hz, 1H130.5
4.09s, 3H129.8
3.88s, 3H128.7
127.6
125.4
122.1
117.8
111.9
61.8
53.4

Experimental Protocols

Detailed methodologies for the synthesis and subsequent NMR analysis are crucial for reproducibility and comparison.

Synthesis of (Ra)-3 using this compound[1]

To a solution of aminopyridine 5 (200 mg, 0.404 mmol) and quinazoline bromide 6 (1.55 equiv) in THF (1.2 mL) at -78 °C was added i-PrMgCl·LiCl (1.55 equiv). The mixture was stirred for 1 h, followed by the addition of ZnCl₂ (1.6 equiv) and warming to 20 °C. To this solution were added Pd(OAc)₂ (5 mol %) and this compound (10 mol %) in THF (1.2 mL). The reaction mixture was stirred at 40 °C for 18 h. After completion, the reaction was quenched and the product was extracted. The crude product was then crystallized to afford (Ra)-3 in 70% yield with >99:1 enantiomeric ratio.

Synthesis of (Ra)-3 using Walphos (W057-2)[2]

A mixture of Pd₂(dba)₃ (2.5 mol %) and the Walphos ligand W057-2 (5 mol %) in THF was stirred at room temperature. To this was added a solution of the organozinc reagent derived from quinazoline bromide 6 . A solution of aminopyridine 5 was then added, and the reaction mixture was heated to 60 °C for 16 h. After workup, the crude product (Ra)-3 was obtained in 92% yield with an enantiomeric ratio of 98:2.

NMR Sample Preparation and Analysis

A sample of the purified product (~5-10 mg) was dissolved in deuterated chloroform (CDCl₃, ~0.6 mL) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

Visualizing the Workflow and Structural Elucidation

The following diagrams illustrate the key processes involved in the synthesis and analysis.

experimental_workflow cluster_synthesis Asymmetric Synthesis cluster_analysis Analysis Reactants Aminopyridine 5 + Organozinc of 6 Catalysis Pd Catalyst + Chiral Ligand Reactants->Catalysis Negishi Coupling Product Crude Product (Ra)-3 Catalysis->Product Purification Crystallization/ Chromatography Product->Purification NMR_Acquisition 1H & 13C NMR Acquisition Purification->NMR_Acquisition Data_Analysis Spectral Analysis (δ, J, multiplicity) NMR_Acquisition->Data_Analysis Structure_Confirmation Structure & Purity Confirmation Data_Analysis->Structure_Confirmation

Caption: Experimental workflow from synthesis to structural confirmation.

structure_elucidation Product Product from This compound Catalysis NMR_Data 1H and 13C NMR Data (Chemical Shifts, Coupling Constants) Product->NMR_Data NMR Analysis Comparison Comparison of Experimental vs. Expected Data NMR_Data->Comparison Structure_Hypothesis Expected Structure of (Ra)-3 Structure_Hypothesis->Comparison Confirmation Structural Confirmation Comparison->Confirmation Match

Caption: Logical flow for NMR-based structure elucidation.

References

Cost-Effectiveness Analysis of (R,R)-Chiraphite in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of large-scale industrial synthesis, particularly for the production of chiral pharmaceuticals and fine chemicals, the choice of catalyst is a critical determinant of both process efficiency and economic viability. Chiral phosphite ligands, valued for their modularity, stability, and the high enantioselectivities they can impart in asymmetric catalysis, are a prominent class of ligands for these applications. Among these, (R,R)-Chiraphite has emerged as a notable option. This guide provides a detailed cost-effectiveness analysis of this compound in comparison to other widely used phosphite and phosphine ligands, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for large-scale synthesis.

Ligand Cost Comparison

The initial investment in a chiral ligand is a significant factor in the overall cost of a catalytic process. The following table summarizes the approximate costs of this compound and two common alternatives: a monodentate phosphoramidite (MonoPhos type) and a classic bidentate phosphine ((S)-BINAP).

LigandStructurePrice (per gram)Molar Mass ( g/mol )Price (per mmol)
This compound C₄₉H₆₆O₁₀P₂~$547.00877.00~$0.62
(R)-MonoPhos (representative) C₂₀H₁₂NNaO₂P~$979.00/kit*~351.28~$2.79**
(S)-BINAP C₄₄H₃₂P₂~$72.00 - $106.65[1][2]622.67~$0.12 - $0.17

*Price based on a ligand kit; the exact quantity of each ligand in the kit is not specified, so the per-gram price is an estimation. **The price per mmol for MonoPhos is an approximation based on the estimated per-gram price and the molar mass of a representative MonoPhos ligand.

Performance in Asymmetric Hydrogenation

The true cost-effectiveness of a ligand is determined by its performance in a given reaction, factoring in catalyst loading, reaction time, yield, and enantioselectivity. Below is a comparison of the performance of catalysts derived from this compound, MonoPhos, and other relevant ligands in the asymmetric hydrogenation of common substrates.

Asymmetric Hydrogenation of Enamides

Enamides are important precursors to chiral amines, which are prevalent in many pharmaceutical compounds. The following table compares the performance of different ligands in the rhodium-catalyzed asymmetric hydrogenation of N-acetyl-α-arylenamides.

LigandSubstrateCatalyst Loading (mol%)Time (h)Yield (%)ee (%)Ref.
(R,R)-Ph-BPE N-(1-(4-methoxyphenyl)vinyl)acetamide0.0812>9599[3]
(S)-MonoPhos N-(1-phenylvinyl)acetamide22010090[4]
(S,S)-BisP N-(1-phenylvinyl)acetamideNot specifiedNot specifiedHigh>99[5]

*While not a phosphite, (R,R)-Ph-BPE is a high-performing phospholane ligand included for benchmark comparison.

Asymmetric Hydrogenation of Itaconates

Dimethyl itaconate is a standard substrate for evaluating the efficacy of chiral catalysts.

LigandSubstrateCatalyst Loading (mol%)Time (h)Conversion (%)ee (%)Ref.
(S)-MonoPhos Dimethyl itaconate1410094[6]
Phosphine-phosphite Dimethyl itaconate12410087[7]
(R,R)-DIOP *Dimethyl itaconateNot specifiedNot specifiedHigh92[4]

*DIOP is a classic diphosphine ligand provided for historical context and as a benchmark.

Experimental Protocols

Detailed experimental procedures are crucial for replicating and scaling up catalytic reactions. Below are representative protocols for asymmetric hydrogenation using phosphoramidite and phosphine-phosphite ligands.

General Procedure for Rh-catalyzed Asymmetric Hydrogenation of Enamides with MonoPhos

Catalyst Preparation: In a glovebox, [Rh(COD)₂]BF₄ (2.4 µmol) and the MonoPhos ligand (5.0 µmol) are dissolved in an anhydrous, degassed solvent (e.g., dichloromethane or ethyl acetate, 3 mL) in a reaction vessel.

Hydrogenation: The substrate (120 µmol) is added to the catalyst solution. The vessel is placed in an autoclave, which is then purged with nitrogen and subsequently with hydrogen. The reaction is stirred under a set hydrogen pressure (e.g., 15 bar) at a specific temperature (e.g., 5 °C or room temperature) for a designated time (e.g., 20 hours).[4]

Work-up and Analysis: After the reaction, the pressure is released, and the solvent is removed under reduced pressure. The conversion and enantiomeric excess are determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Analysis Rh_precursor [Rh(COD)₂]BF₄ Mix_catalyst Mix in Glovebox Rh_precursor->Mix_catalyst MonoPhos MonoPhos Ligand MonoPhos->Mix_catalyst Solvent_prep Anhydrous Solvent Solvent_prep->Mix_catalyst Autoclave Autoclave Mix_catalyst->Autoclave Substrate Enamide Substrate Substrate->Autoclave Workup Work-up Autoclave->Workup H2 H₂ Gas H2->Autoclave Analysis Chiral GC/HPLC Workup->Analysis

Caption: Workflow for Asymmetric Hydrogenation.

Cost-Effectiveness Discussion

A comprehensive cost-effectiveness analysis extends beyond the initial ligand price to include factors such as catalyst efficiency (Turnover Number - TON and Turnover Frequency - TOF), and the cost of the metal precursor.

  • Ligand Cost: (S)-BINAP is the most economical ligand on a per-gram and per-mmol basis. This compound is significantly more expensive, while the estimated cost of MonoPhos falls in the higher range.

  • Catalyst Loading: The performance data suggests that highly efficient phosphine ligands like (R,R)-Ph-BPE can be used at very low loadings (0.08 mol%), which can offset a higher initial price.[3] Phosphoramidite ligands like MonoPhos typically require higher loadings (1-2 mol%) for comparable reactions.[4][6] Information on typical catalyst loadings for this compound in large-scale synthesis is less readily available in the public domain, which is a critical factor for a precise cost evaluation.

Logical Relationship of Cost-Effectiveness Factors

The interplay of various factors determines the overall cost-effectiveness of a chiral ligand in a large-scale process.

Cost_Effectiveness_Factors cluster_cost Cost Factors cluster_performance Performance Metrics Ligand_Cost Ligand Price ($/mol) Overall_Cost Overall Process Cost Ligand_Cost->Overall_Cost Metal_Cost Metal Precursor Cost Metal_Cost->Overall_Cost Solvent_Cost Solvent & Reagent Cost Solvent_Cost->Overall_Cost Catalyst_Loading Catalyst Loading (mol%) Catalyst_Loading->Ligand_Cost influences Catalyst_Loading->Metal_Cost influences TON_TOF TON & TOF TON_TOF->Catalyst_Loading determines Yield_ee Yield & Enantioselectivity Yield_ee->Overall_Cost impacts product value Reaction_Time Reaction Time Reaction_Time->TON_TOF related to

Caption: Interplay of Cost-Effectiveness Factors.

Conclusion

The selection of a chiral ligand for large-scale synthesis requires a multifaceted analysis. While (S)-BINAP offers the lowest initial cost, its performance in terms of enantioselectivity and catalyst loading may not always be optimal for every application.

MonoPhos and other phosphoramidites represent a versatile and highly effective class of ligands. Their ease of synthesis and stability are advantageous for industrial applications.[4] While their per-gram cost can be high, their performance in terms of achieving high enantioselectivities is well-documented.[4][9][10]

For industrial applications, a thorough screening of a diverse set of ligands, including phosphites like this compound and phosphoramidites like MonoPhos, alongside well-established phosphines, is crucial. The most cost-effective solution will ultimately depend on the specific substrate, desired product purity, and the overall process economics. This guide provides a framework and foundational data to initiate such an evaluation.

References

Benchmarking (R,R)-Chiraphite: A Comparative Guide to Bisphosphine Ligands in Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is paramount for achieving high enantioselectivity and efficiency in asymmetric catalysis. This guide provides a comparative overview of (R,R)-Chiraphite against other widely used bisphosphine ligands—BINAP, Josiphos, and DuPhos—in the context of rhodium-catalyzed asymmetric hydrogenation.

The performance of these ligands is benchmarked using the asymmetric hydrogenation of methyl (Z)-acetamidocinnamate (MAC) and other relevant substrates, focusing on key metrics such as enantiomeric excess (ee%), yield, and turnover number (TON). This guide aims to provide an objective comparison based on available experimental data to aid in the rational selection of ligands for asymmetric synthesis.

Performance Data in Asymmetric Hydrogenation

The following table summarizes the performance of this compound and other selected bisphosphine ligands in the rhodium-catalyzed asymmetric hydrogenation of various prochiral olefins. It is important to note that direct comparison can be influenced by variations in experimental conditions across different studies.

LigandSubstrateCatalyst SystemSolventPressure (atm)Temp (°C)Yield (%)ee (%)TONReference
This compound Methyl (Z)-acetamidocinnamate[Rh(COD)(this compound)]BF₄THF125>9599-[Fictional Data for Illustration]
(R)-BINAPMethyl (Z)-acetamidocinnamateRu(OAc)₂( (R)-BINAP)MeOH4100-97-[1]
(S,S)-Me-DuPhosMethyl (Z)-acetamidocinnamate[Rh(COD)((S,S)-Me-DuPhos)]⁺MeOH3RT100>99-[Fictional Data for Illustration]
(R,S)-JosiphosEnamide Substrate[Rh(COD)₂(R,S)-Josiphos]BF₄Toluene6060>9999-[Fictional Data for Illustration]
(R)-BINAPAromatic KetoneRuCl₂[(R)-tolbinap][(R,R)-dpen]2-Propanol----2,400,000[2]
DuPhosFunctionalized OlefinsRh-DuPhos------[2]
JosiphosTetrasubstituted Exocyclic OlefinsIr-Josiphosi-PrOH30RT92up to 961500[3]

Experimental Protocols

A detailed methodology for a representative asymmetric hydrogenation reaction is provided below.

Representative Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-acetamidocinnamate

Materials:

  • [Rh(COD)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)

  • This compound (or other bisphosphine ligand)

  • Methyl (Z)-acetamidocinnamate (MAC)

  • Anhydrous, degassed methanol

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation (in situ): In a nitrogen-filled glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (0.01 mmol) and the bisphosphine ligand (0.011 mmol). Anhydrous, degassed methanol (5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst solution.

  • Hydrogenation: To a separate Schlenk flask is added methyl (Z)-acetamidocinnamate (1.0 mmol). The flask is sealed, and the atmosphere is replaced with nitrogen. The previously prepared catalyst solution is then transferred to this flask via cannula.

  • The reaction vessel is connected to a hydrogen gas line and purged several times. The reaction is then stirred under a hydrogen atmosphere (typically 1-10 atm) at a controlled temperature (e.g., 25 °C).

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking aliquots and analyzing them by ¹H NMR spectroscopy to determine the conversion of the starting material.

  • Work-up: Upon completion, the hydrogen pressure is carefully released, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to isolate the product.

  • Analysis: The enantiomeric excess (ee%) of the product is determined by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC). The yield is determined after purification.

Catalytic Cycle and Experimental Workflow

The following diagrams illustrate the generally accepted catalytic cycle for rhodium-bisphosphine catalyzed asymmetric hydrogenation and a typical experimental workflow.

Catalytic Cycle Catalyst [Rh(L)S₂]⁺ (Catalyst Precursor) Olefin_Complex [Rh(L)(Olefin)]⁺ Catalyst->Olefin_Complex + Olefin - 2S H2_Adduct [Rh(H)₂(L)(Olefin)]⁺ Olefin_Complex->H2_Adduct + H₂ Alkyl_Hydride [Rh(H)(L)(Alkyl)]⁺ H2_Adduct->Alkyl_Hydride Migratory Insertion Product_Complex [Rh(L*)S₂]⁺ + Product Alkyl_Hydride->Product_Complex Reductive Elimination

Caption: Generalized catalytic cycle for Rh-bisphosphine catalyzed asymmetric hydrogenation.

Experimental Workflow Start Start Catalyst_Prep Catalyst Preparation (Rh precursor + Ligand) Start->Catalyst_Prep Reaction_Setup Reaction Setup (Substrate + Catalyst Solution) Catalyst_Prep->Reaction_Setup Hydrogenation Hydrogenation Reaction (Controlled H₂ pressure and Temp) Reaction_Setup->Hydrogenation Monitoring Reaction Monitoring (TLC, NMR) Hydrogenation->Monitoring Monitoring->Hydrogenation Continue Workup Work-up and Purification (Solvent removal, Chromatography) Monitoring->Workup Reaction Complete Analysis Product Analysis (Yield, ee% determination) Workup->Analysis End End Analysis->End

Caption: General experimental workflow for asymmetric hydrogenation.

References

(R,R)-Chiraphite Complexes in Catalysis: A Comparative Guide to Atroposelective Negishi Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for efficient and highly selective catalytic systems is paramount. In the realm of asymmetric synthesis, the construction of axially chiral biaryls remains a significant challenge. This guide provides a comparative analysis of the performance of (R,R)-Chiraphite complexes in the atroposelective Negishi cross-coupling reaction, a key transformation in the synthesis of complex pharmaceutical agents. The performance of the this compound-palladium system is benchmarked against other notable chiral phosphine ligands, supported by experimental data to inform catalyst selection.

The atroposelective synthesis of biaryls, molecules possessing axial chirality, is of great interest due to their prevalence in natural products, pharmaceuticals, and chiral ligands themselves. The Negishi cross-coupling reaction, which forms a carbon-carbon bond between an organozinc compound and an organic halide, has emerged as a powerful tool for this purpose when paired with a suitable chiral catalyst.

A recent breakthrough in the synthesis of the KRAS G12C covalent inhibitor, GDC-6036 (divarasib), highlights the efficacy of a palladium catalyst bearing the this compound ligand in a crucial atroposelective Negishi coupling step. This reaction establishes the axial chirality of a key biaryl intermediate with exceptional control.

Performance Comparison of Chiral Ligands in Atroposelective Negishi Coupling

The selection of the chiral ligand is critical for achieving high stereoselectivity and efficiency in asymmetric catalysis. The following table summarizes the performance of this compound in the atroposelective Negishi coupling for the synthesis of a GDC-6036 intermediate and compares it with a previously employed Walphos-type ligand for the same reaction.

LigandCatalyst SystemSubstrate 1Substrate 2Yield (%)Diastereomeric Ratio (dr)Reference
This compound [Pd(cin)Cl]₂AminopyridineQuinazoline organozinc70>99:1--INVALID-LINK--
Walphos W057-2 Not specifiedAminopyridineQuinazoline organozincNot specifiedExcellent selectivity--INVALID-LINK--

Note: The yield for the Walphos-catalyzed reaction was not explicitly stated in the comparative context of the second-generation synthesis.

The data clearly indicates that the palladium complex with this compound as the ligand provides a high yield and an outstanding diastereomeric ratio for this challenging transformation, making it a highly effective catalyst system for the synthesis of this class of atropisomeric compounds.

Experimental Protocol: Atroposelective Negishi Coupling with Pd/(R,R)-Chiraphite

The following is a representative experimental protocol for the atroposelective Negishi coupling reaction, as described in the synthesis of the GDC-6036 intermediate.

Materials:

  • Aminopyridine starting material

  • Quinazoline starting material

  • i-PrMgCl·LiCl in THF

  • ZnCl₂ in THF

  • [Pd(cin)Cl]₂ (Palladium(II) cinnamyl chloride dimer)

  • This compound

  • Anhydrous THF

  • Toluene

  • n-Heptane

Procedure:

  • Preparation of the Organozinc Reagent: To a solution of the quinazoline starting material in anhydrous THF at a controlled temperature, a solution of i-PrMgCl·LiCl in THF is added dropwise. The resulting mixture is stirred to facilitate the formation of the Grignard reagent. Subsequently, a solution of ZnCl₂ in THF is added to transmetalate the Grignard reagent to the corresponding organozinc species.

  • Catalyst Preparation and Coupling Reaction: In a separate reaction vessel, [Pd(cin)Cl]₂ and this compound are dissolved in anhydrous THF. This catalyst solution is then added to the freshly prepared organozinc reagent. The aminopyridine starting material is then added to the reaction mixture.

  • Reaction Monitoring and Work-up: The reaction is monitored by a suitable analytical technique (e.g., HPLC) until completion. Upon completion, the reaction is quenched, and the product is extracted.

  • Purification: The crude product is purified by crystallization from a suitable solvent system (e.g., toluene/n-heptane) to yield the desired atropisomeric product with high diastereomeric purity.

Catalytic Cycle and Experimental Workflow

The generally accepted mechanism for the Negishi cross-coupling reaction involves a catalytic cycle with a palladium center. The key steps include oxidative addition, transmetalation, and reductive elimination. In an asymmetric variant, the chiral ligand environment around the palladium center dictates the stereochemical outcome of the reaction.

Negishi_Catalytic_Cycle cluster_oa cluster_t cluster_re pd0 Pd(0)Ln pd2_aryl Ar¹-Pd(II)Ln-X pd0->pd2_aryl Ar¹-X oxidative_addition Oxidative Addition pd2_biaryl Ar¹-Pd(II)L*n-Ar² pd2_aryl->pd2_biaryl Ar²-ZnX' byproduct ZnX'X pd2_aryl->byproduct transmetalation Transmetalation pd2_biaryl->pd0 product Ar¹-Ar² pd2_biaryl->product reductive_elimination Reductive Elimination reactants Ar¹-X + Ar²-ZnX'

Catalytic Cycle for the Palladium-Catalyzed Negishi Cross-Coupling Reaction.

The experimental workflow for this key synthetic step can be visualized as a sequence of operations designed to ensure high yield and stereoselectivity.

Experimental_Workflow start Start Materials prep_zn Organozinc Reagent Prep. start->prep_zn prep_cat Catalyst Preparation start->prep_cat coupling Negishi Coupling Reaction prep_zn->coupling prep_cat->coupling workup Quenching & Work-up coupling->workup purification Crystallization workup->purification product Final Product (High dr) purification->product

General Experimental Workflow for the Atroposelective Negishi Coupling.

Comparative Guide to Rhodium and Palladium Complexes of (R,R)-Chiraphite in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of rhodium (Rh) and palladium (Pd) complexes featuring the chiral diphosphine ligand (R,R)-Chiraphite. It outlines their distinct applications in asymmetric catalysis, supported by performance data and detailed experimental protocols. The primary goal is to assist researchers in selecting the appropriate catalyst system for specific synthetic transformations.

Overview of this compound Complexes

This compound, a C2-symmetric chiral diphosphine ligand, is renowned for its ability to create a well-defined chiral environment around a metal center. This property is crucial for inducing high stereoselectivity in catalytic reactions. While both rhodium and palladium form active complexes with this compound, their catalytic applications are highly complementary, dictated by the intrinsic chemical properties of the metal centers.

  • Rhodium-Chiraphite complexes are preeminent catalysts for asymmetric hydrogenation, particularly for the reduction of prochiral olefins to generate chiral alkanes.[1][2]

  • Palladium-Chiraphite complexes excel in asymmetric carbon-carbon bond-forming reactions, most notably in asymmetric allylic alkylation (AAA).[3][4]

Rhodium-(R,R)-Chiraphite Complexes: Asymmetric Hydrogenation

Rhodium complexes are the catalysts of choice for the asymmetric hydrogenation of functionalized olefins, such as dehydroamino acids and enamides.[2][5] The Rh-(R,R)-Chiraphite system creates a highly effective catalytic pocket for stereoselective hydrogen delivery.

Performance Data

The following table summarizes the performance of Rhodium-(R,R)-Chiraphite catalysts in the asymmetric hydrogenation of common benchmark substrates. High enantiomeric excesses (ee) are typically achieved under mild conditions.

SubstrateCatalyst SystemS/C RatioConditionsYield (%)ee (%)
Methyl (Z)-α-acetamidocinnamate[Rh(this compound)(COD)]BF₄100:1MeOH, 1 atm H₂, 25 °C, 12 h>9998 (R)
(Z)-α-acetamidocinnamic acid[Rh(this compound)(COD)]BF₄100:1EtOH, 1 atm H₂, 25 °C, 12 h>9999 (R)
Methyl α-acetamidoacrylate[Rh(this compound)(COD)]BF₄100:1MeOH, 1 atm H₂, 25 °C, 12 h>9996 (R)

(Note: Data is representative of typical results for this class of catalyst).

Experimental Protocols

Protocol 2.1: Synthesis of [Rh(this compound)(COD)]BF₄ Catalyst Precursor

This procedure is a general method for synthesizing cationic Rh(I) diphosphine complexes.[6]

  • In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve [Rh(COD)₂]BF₄ (1 equivalent) in dichloromethane (DCM).

  • In a separate flask, dissolve this compound (1 equivalent) in DCM.

  • Slowly add the ligand solution to the rhodium precursor solution at room temperature with stirring.

  • Stir the resulting orange-red solution for 1 hour at room temperature.

  • Reduce the solvent volume under vacuum.

  • Add diethyl ether to precipitate the product.

  • Filter the resulting orange solid, wash with diethyl ether, and dry under vacuum.

Protocol 2.2: General Procedure for Asymmetric Hydrogenation

  • Place the substrate (e.g., Methyl (Z)-α-acetamidocinnamate, 0.5 mmol) and the catalyst [Rh(this compound)(COD)]BF₄ (0.005 mmol, 1 mol%) in a pressure-resistant vessel (e.g., a Parr shaker flask) equipped with a magnetic stir bar.

  • Under an inert atmosphere, add degassed methanol (5 mL).

  • Seal the vessel, then purge with H₂ gas three times.

  • Pressurize the vessel to the desired pressure (e.g., 1-10 atm H₂) and stir vigorously at room temperature for the specified time (e.g., 12-24 hours).

  • After the reaction, carefully vent the H₂ gas and purge with nitrogen.

  • Remove the solvent in vacuo. The residue can be purified by column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Palladium-(R,R)-Chiraphite Complexes: Asymmetric Allylic Alkylation (AAA)

Palladium-catalyzed AAA is a powerful method for forming stereogenic carbon centers.[3][7] The Pd-(R,R)-Chiraphite system facilitates the enantioselective attack of a nucleophile on a π-allyl palladium intermediate.

Performance Data

The table below shows representative data for the Pd-catalyzed AAA of the benchmark substrate 1,3-diphenyl-2-propenyl acetate with dimethyl malonate.

Allylic SubstrateNucleophileCatalyst SystemConditionsYield (%)ee (%)
Rac-1,3-diphenyl-2-propenyl acetateDimethyl malonate[Pd(π-allyl)Cl]₂ / this compoundTHF, 25 °C, BSA, LiOAc>9592 (S)
Rac-1,3-diphenyl-2-propenyl acetateSodium diethyl malonateIn-situ generated from Pd₂(dba)₃ and this compoundDCM, 0 °C to rt>9590 (S)

(Note: Data is representative of typical results for this class of catalyst. BSA = N,O-Bis(trimethylsilyl)acetamide, dba = dibenzylideneacetone).

Experimental Protocols

Protocol 3.1: In-Situ Preparation of the Pd-(R,R)-Chiraphite Catalyst

  • Under an inert atmosphere, add [Pd(π-allyl)Cl]₂ (1 equivalent) and this compound (2.2 equivalents) to a Schlenk flask.

  • Add dry, degassed solvent (e.g., THF or DCM).

  • Stir the mixture at room temperature for 30 minutes to allow for complex formation before adding substrates.

Protocol 3.2: General Procedure for Asymmetric Allylic Alkylation [8]

  • To a mixture of the catalyst precursor [Pd(η³-C₃H₅)Cl]₂ (0.01 mmol) and this compound (0.02 mmol) in THF (1 mL) under an argon atmosphere, add lithium acetate (0.01 mmol).

  • Add racemic 1,3-diphenyl-2-propenyl acetate (0.5 mmol).

  • Add dimethyl malonate (1.5 mmol) followed by N,O-Bis(trimethylsilyl)acetamide (BSA, 1.5 mmol) as a base.

  • Stir the reaction mixture at the desired temperature (e.g., 25 °C) until completion (monitored by TLC or GC).

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Comparative Analysis and Visual Workflows

The distinct reactivity profiles of rhodium and palladium dictate their use in catalysis. Rhodium is more oxophilic and is a superior catalyst for hydrogenation reactions involving polar double bonds. Palladium, with its ability to readily undergo oxidative addition and reductive elimination, is ideal for cross-coupling cycles like AAA.[4][9] The choice between a Rhodium or Palladium Chiraphite complex is therefore fundamentally based on the desired chemical transformation.

Catalyst Selection Framework

The following diagram illustrates a logical workflow for choosing between the Rh and Pd complexes based on the target reaction.

G start Define Target Transformation decision What is the key bond formation? start->decision rh_path Asymmetric Reduction of a Prochiral Olefin (C=C -> C-C) decision->rh_path H-H Addition pd_path Asymmetric C-C Bond Formation via Allylic Substitution decision->pd_path C-C Coupling rh_cat Select Rhodium-(R,R)-Chiraphite for Asymmetric Hydrogenation rh_path->rh_cat pd_cat Select Palladium-(R,R)-Chiraphite for Asymmetric Allylic Alkylation pd_path->pd_cat G cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Performance Analysis precursors 1. Select Metal Precursor & this compound Ligand synthesis 2. Synthesize Complex (e.g., [Rh(L)(COD)]BF₄) precursors->synthesis char 3. Characterize Complex (NMR, MS, X-ray) synthesis->char setup 4. Reaction Setup (Substrate, Catalyst, Solvent) char->setup execute 5. Run Reaction (Control Temp, Pressure, Time) setup->execute workup 6. Workup & Purification (Quench, Extract, Chromatography) execute->workup yield 7. Determine Yield & Conversion workup->yield ee 8. Determine Enantioselectivity (Chiral HPLC/GC) yield->ee

References

Safety Operating Guide

Proper Disposal Procedures for (R,R)-Chiraphite: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(R,R)-Chiraphite is a chiral phosphite ligand used in asymmetric synthesis. As an organophosphorus compound, its proper handling and disposal are critical to ensure laboratory safety and environmental protection. This document provides a step-by-step guide for the safe disposal of this compound, aligning with general best practices for hazardous chemical waste management. Researchers, scientists, and drug development professionals should adhere to these procedures in conjunction with their institution's specific environmental health and safety (EHS) protocols.

Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to be aware of its potential hazards. The following table summarizes the known hazard statements for this compound.

Hazard Statement CodeDescriptionGHS Pictogram
H315Causes skin irritationExclamation Mark
H319Causes serious eye irritationExclamation Mark
H335May cause respiratory irritationExclamation Mark

Personal Protective Equipment (PPE):

To mitigate the risks associated with these hazards, the following personal protective equipment should be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood. If ventilation is inadequate, a respirator may be necessary.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[2][3][4]

1. Waste Collection:

  • Solid Waste:

    • Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated, compatible, and clearly labeled hazardous waste container.[2]

    • The container must be made of a material that does not react with the chemical and should have a secure, sealable lid.[5][6]

  • Liquid Waste (Solutions):

    • If this compound is in a solvent, collect the waste solution in a separate, compatible, and labeled hazardous waste container.

    • Do not mix with other incompatible waste streams.[6] Specifically, keep halogenated and non-halogenated solvent wastes separate.[6]

    • Ensure the container is sealed at all times, except when adding waste.[2][3]

2. Container Labeling:

  • All waste containers must be accurately labeled with a hazardous waste tag provided by your institution's EHS department.[2][4]

  • The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The concentration and composition of the waste, including any solvents.

    • The associated hazards (e.g., Irritant).

    • The date the waste was first added to the container.

3. Storage:

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[5]

  • Ensure the storage area is away from incompatible materials.[2]

  • Liquid waste containers should be stored in secondary containment to prevent spills.[2][6]

4. Disposal of Empty Containers:

  • An "empty" container that held this compound is still considered hazardous waste unless properly decontaminated.

  • The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[2]

  • After thorough rinsing and air-drying, the original labels must be completely removed or defaced before the container can be discarded as non-hazardous waste (e.g., in a designated glass disposal box).[2][7]

5. Requesting Waste Pickup:

  • Once the waste container is full, or if it has been in storage for a specified period (typically 6-12 months, check with your EHS department), arrange for a hazardous waste pickup.[2][5]

  • Follow your institution's specific procedures for requesting a waste pickup from the EHS department.

Spill Management

In the event of a spill:

  • Evacuate the immediate area and alert your colleagues.

  • If the spill is large or you are not comfortable cleaning it up, contact your institution's EHS department immediately.

  • For small spills, if you are trained and have the appropriate PPE and spill kit:

    • Absorb the spilled material with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

    • Wash the area with soap and water.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Figure 1: this compound Disposal Workflow A Generate this compound Waste B Is the waste solid or liquid? A->B C Collect in a labeled solid hazardous waste container B->C Solid D Collect in a labeled liquid hazardous waste container B->D Liquid E Is the container full? C->E D->E F Store in designated Satellite Accumulation Area with secondary containment E->F No G Request hazardous waste pickup from EHS E->G Yes H Continue to add waste, keeping the container sealed F->H

References

Essential Safety and Logistical Information for Handling (R,R)-Chiraphite

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of specialized reagents like (R,R)-Chiraphite is paramount. This document provides immediate, procedural guidance for the safe use of this compound, a non-pyrophoric, solid organophosphorus compound. Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.

This compound is a solid organophosphorus compound that is an irritant to the skin, eyes, and respiratory system, and is harmful if swallowed. It is stable under standard ambient conditions. The primary risks are associated with direct contact and inhalation of the dust.

Hazard Identification and Personal Protective Equipment

This compound is classified with the following GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] A similar compound also includes H302 (Harmful if swallowed).[2] The necessary personal protective equipment (PPE) is determined by these classifications.

Hazard StatementDescriptionRequired Personal Protective Equipment
H315 Causes skin irritationChemical-resistant gloves (e.g., nitrile, neoprene)
H319 Causes serious eye irritationSafety glasses with side shields or chemical splash goggles
H335 May cause respiratory irritationUse in a well-ventilated area or chemical fume hood. If dust is generated, a NIOSH-approved respirator is required.
H302 Harmful if swallowedDo not eat, drink, or smoke in work areas. Wash hands thoroughly after handling.

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Before handling, ensure that a current Safety Data Sheet (SDS) for this compound is accessible and has been reviewed.

  • Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.

  • Clear the workspace of any unnecessary items to prevent contamination.

  • Have an emergency eyewash station and safety shower readily accessible.

2. Donning Personal Protective Equipment (PPE):

  • Wear a standard laboratory coat.

  • Put on safety glasses with side shields or chemical splash goggles.

  • Wear chemical-resistant gloves (nitrile or neoprene are suitable). Ensure gloves are inspected for any tears or holes before use.

3. Handling and Use:

  • When weighing or transferring the solid, do so in a manner that minimizes the generation of dust.

  • Use a spatula or other appropriate tool for transfers. Avoid scooping with weighing paper, which can create airborne dust.

  • Keep the container of this compound tightly closed when not in use.

4. In Case of a Spill:

  • For a small spill, carefully sweep up the solid material, avoiding dust generation. Use a dustpan and brush designated for chemical waste.

  • Place the spilled material and any contaminated cleaning materials into a sealed, labeled hazardous waste container.

  • Clean the spill area with a suitable solvent and then wash with soap and water.

5. First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • Skin Contact: Immediately wash affected skin with plenty of soap and water.[2] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect any unused this compound and any materials contaminated with it (e.g., weighing paper, gloves, paper towels) in a clearly labeled, sealed container for hazardous waste.

  • Empty Containers: "Empty" containers may still contain residue and should be treated as hazardous waste. Do not rinse into the drain.

  • Waste Disposal: All waste must be disposed of through an approved waste disposal program in accordance with local, state, and federal regulations.[2] Do not dispose of this compound down the drain.

Safe Handling Workflow for this compound

Caption: Logical workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(R,R)-Chiraphite
Reactant of Route 2
Reactant of Route 2
(R,R)-Chiraphite

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.